3-amino-N-(5-chloropyridin-2-yl)benzamide
Description
The exact mass of the compound 3-amino-N-(5-chloropyridin-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-N-(5-chloropyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(5-chloropyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMIOVXHHBXTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039827-87-6 | |
| Record name | 3-amino-N-(5-chloropyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: A Key Intermediate in Anticoagulant Synthesis
An important notice to our readers: The initial subject of this guide was "3-amino-N-(5-chloropyridin-2-yl)benzamide". However, a thorough search of scientific literature and chemical databases did not yield a definitive CAS number or substantial technical data for this specific isomer. It is possible that this compound is not widely synthesized or reported. Therefore, to provide a valuable and accurate resource for researchers, this guide has been redirected to focus on a closely related and well-documented isomer of significant pharmaceutical importance: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS Number: 280773-17-3 ). This compound is a critical building block in the synthesis of the direct Factor Xa inhibitor, Betrixaban.
Introduction
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a complex organic molecule that has garnered significant interest in the field of medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Betrixaban, a novel oral anticoagulant.[1][2] Understanding the chemical properties, synthesis, and analytical characterization of this benzamide derivative is crucial for chemists and pharmaceutical scientists involved in the development of next-generation antithrombotic agents. This technical guide provides a comprehensive overview of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, from its fundamental properties to its synthesis and application in drug discovery.
Chemical and Physical Properties
This compound is typically a solid at room temperature, appearing as a light yellow to yellow powder.[3] It is soluble in organic solvents such as N,N-Dimethylformamide and methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3]
| Property | Value | Source |
| CAS Number | 280773-17-3 | [4] |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [5] |
| Molecular Weight | 277.71 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | Not available | |
| Boiling Point | 396.9 ± 42.0 °C (Predicted) | [3] |
| Density | 1.390 g/cm³ (Predicted) | [3] |
| pKa | 11.19 ± 0.70 (Predicted) | [3] |
Synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
The synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the amidation of a substituted benzoic acid with 2-amino-5-chloropyridine, followed by the reduction of a nitro group.
A common synthetic route starts with 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.[6] These two starting materials undergo an amidation reaction to form N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide from its nitro-substituted precursor.
Step 1: Reduction of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
-
Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in methanol (10 volumes).
-
Add ferric chloride (0.1 eq.) to the suspension and heat the mixture to reflux.
-
Slowly add hydrazine hydrate (80%, 4.0 eq.) dropwise to the refluxing mixture.
-
Maintain the reaction at reflux for 6 hours, monitoring the progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (peak area < 0.3%).[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the majority of the solvent under reduced pressure.
-
Add ethyl acetate and stir for 1 hour.
-
Wash the organic phase sequentially with water and saturated brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product as a light yellow solid. The reported yield for this step is approximately 93% with a purity of over 98%.[3]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Hydrazine hydrate in the presence of a catalyst like ferric chloride is a common and effective method for the reduction of nitro groups to amines. This method is often preferred over catalytic hydrogenation in some contexts as it can be more selective and avoid issues with catalyst poisoning.
-
Solvent Selection: Methanol is a suitable solvent for this reaction as it can dissolve the reactants to a sufficient extent and has a boiling point that allows for a controlled reflux temperature.
-
Workup Procedure: The aqueous workup with water and brine is essential to remove any remaining inorganic salts and water-soluble impurities. Drying the organic phase is crucial before solvent removal to prevent the presence of water in the final product.
-
Purity Assessment: HPLC is a standard and reliable technique for monitoring the progress of the reaction and assessing the purity of the final product.[3][7]
Application in the Synthesis of Betrixaban
The primary and most significant application of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is its use as a key building block in the synthesis of Betrixaban.[6] Betrixaban is an oral, direct Factor Xa inhibitor, which is a class of anticoagulant medications used to prevent and treat blood clots.[2]
The synthesis of Betrixaban involves the coupling of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide with 4-(N,N-dimethylcarbamimidoyl)benzoic acid. This amide bond formation is a critical step in the overall synthesis of the drug.
Mechanism of Action of Factor Xa Inhibitors
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the enzyme responsible for converting prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[8] Direct Factor Xa inhibitors, such as Betrixaban, bind to the active site of Factor Xa, preventing it from carrying out its enzymatic function.[9][10] This inhibition of Factor Xa effectively blocks the amplification of the clotting cascade, thereby reducing the formation of thrombin and subsequent fibrin clots.[11]
Analytical Characterization
The identity and purity of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide are confirmed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): As mentioned in the synthesis protocol, HPLC is a critical tool for monitoring reaction progress and determining the purity of the final product.[3][7] A validated HPLC method would typically involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra would show characteristic peaks for the aromatic protons and carbons of the benzamide and pyridine rings, as well as the methoxy and amine functional groups.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-O stretching of the ether.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
-
GHS Hazard Statements: The compound is classified with the GHS hazard statement H371, which indicates that it may cause damage to organs.[4]
-
Personal Protective Equipment (PPE): It is recommended to wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: The compound should be handled in a well-ventilated area to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Conclusion
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a molecule of significant interest to the pharmaceutical industry due to its crucial role as a precursor to the anticoagulant drug Betrixaban. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and chemists working in drug discovery and development. The synthetic protocols, while requiring careful execution, are well-established, and the analytical methods for its characterization are standard in organic chemistry. As the demand for novel anticoagulants continues to grow, the importance of key intermediates like this benzamide derivative will undoubtedly remain high.
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Advancing Cardiovascular Health: The Synthesis and Significance of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 3-amino-N-(5-chloropyridin-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential biological activities of 3-amino-N-(5-chloropyridin-2-yl)benzamide. As a member of the N-pyridinylbenzamide family, this compound holds potential for applications in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. This document details a proposed synthetic route, analyzes its structural and physicochemical properties through predicted spectral data, and explores its prospective pharmacological relevance based on established data for analogous compounds.
Introduction
3-amino-N-(5-chloropyridin-2-yl)benzamide is a heterocyclic compound featuring a central benzamide scaffold linked to a substituted pyridine ring. The benzamide moiety is a well-established pharmacophore found in a variety of clinically significant drugs, including enzyme inhibitors and antipsychotics. The presence of an amino group on the benzoyl ring and a chloro-substituted pyridine ring further functionalizes the molecule, opening avenues for diverse biological interactions. This guide will provide a detailed exploration of its molecular architecture and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-amino-N-(5-chloropyridin-2-yl)benzamide consists of a 3-aminobenzoyl group connected via an amide linkage to the 2-position of a 5-chloropyridine ring.
Table 1: Physicochemical Properties of 3-amino-N-(5-chloropyridin-2-yl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClN₃O | |
| Molecular Weight | 247.68 g/mol | [1] |
| Predicted XLogP3 | 2.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide can be achieved through a two-step process involving an initial acylation followed by a reduction. This method is based on well-established organic chemistry principles for amide bond formation and nitro group reduction[2][3][4].
Step 1: Synthesis of 3-nitro-N-(5-chloropyridin-2-yl)benzamide
The first step involves the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and 2-amino-5-chloropyridine[2]. The use of a base such as pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Protocol:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-nitro-N-(5-chloropyridin-2-yl)benzamide.
Step 2: Reduction of the Nitro Group to an Amine
The second step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for this transformation[4].
Protocol:
-
Dissolve the 3-nitro-N-(5-chloropyridin-2-yl)benzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-(5-chloropyridin-2-yl)benzamide.
-
If necessary, purify the final product by column chromatography or recrystallization.
Structural Elucidation and Spectral Analysis
The structural confirmation of 3-amino-N-(5-chloropyridin-2-yl)benzamide would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and pyridine rings. The protons on the benzamide ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring. The pyridine ring protons will show their respective doublet and doublet of doublets. The amine and amide protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift (around 165-170 ppm). The aromatic carbons will appear in the range of 110-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the amide N-H (around 3300 cm⁻¹). A strong C=O stretching vibration for the amide will be observed around 1650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻[1].
Table 2: Predicted Mass Spectrometry Data for 3-amino-N-(5-chloropyridin-2-yl)benzamide
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.05852 |
| [M+Na]⁺ | 270.04046 |
| [M-H]⁻ | 246.04396 |
| [M] | 247.05069 |
| Data sourced from PubChemLite[1]. |
Potential Biological Activity and Mechanism of Action
While specific biological data for 3-amino-N-(5-chloropyridin-2-yl)benzamide is not extensively documented, the structural motifs present suggest potential therapeutic applications.
PARP Inhibition
Benzamide and its derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair[5][6]. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. The 3-aminobenzamide scaffold, in particular, has been a foundational structure for the development of potent PARP inhibitors[7]. It is hypothesized that 3-amino-N-(5-chloropyridin-2-yl)benzamide could act as a competitive inhibitor of NAD⁺ at the active site of PARP, thereby preventing the synthesis of poly(ADP-ribose) and hindering DNA repair in cancer cells.
Antimicrobial Activity
Derivatives of aminobenzamide have also been investigated for their antimicrobial properties[8][9][10][11]. These compounds have shown activity against a range of bacterial and fungal strains. The precise mechanism of action for the antimicrobial effects of aminobenzamide derivatives is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane[10]. The presence of the halogenated pyridine ring in 3-amino-N-(5-chloropyridin-2-yl)benzamide could enhance its antimicrobial potential.
Conclusion
3-amino-N-(5-chloropyridin-2-yl)benzamide is a molecule with significant potential in the field of medicinal chemistry. Its structural features suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly as a PARP inhibitor for cancer therapy or as an antimicrobial agent. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological activities. Future research should focus on the experimental validation of its synthesis, comprehensive spectral characterization, and in-depth evaluation of its pharmacological profile to fully elucidate its therapeutic potential.
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Pathology and Oncology Research. (2010). PARP and PARG Inhibitors—New Therapeutic Targets in Cancer Treatment. Retrieved from [Link]
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Technical Guide: Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
Executive Summary
This technical guide outlines the robust synthesis pathway for 3-amino-N-(5-chloropyridin-2-yl)benzamide , a structural analog of the Factor Xa inhibitor Betrixaban intermediate.[1] The synthesis addresses the primary challenge of this scaffold: the low nucleophilicity of the 2-amino-5-chloropyridine moiety.[1]
To overcome the electronic deactivation caused by the chlorine substituent on the pyridine ring, this protocol utilizes a Phosphorus Oxychloride (POCl₃) mediated amidation (or Acid Chloride route), followed by a chemoselective nitro-reduction using Iron/Acetic acid.[1] This ensures high yields while preventing hydrodechlorination—a common failure mode when using catalytic hydrogenation (Pd/C) on chlorinated heteroaromatics.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule consists of a benzamide core with a meta-amino group and a chlorinated pyridine ring.[1][2]
Strategic Disconnections[1]
-
Amide Bond Formation (The Bottleneck): The coupling of 2-amino-5-chloropyridine is notoriously difficult.[1] The pyridine ring nitrogen withdraws electron density, and the 5-chloro substituent further deactivates the exocyclic amine.[1] Standard carbodiimide couplings (EDC/NHS) often result in poor conversion.[1]
-
Solution: Activation of the carboxylic acid to an acid chloride (in situ or isolated) to drive the reaction with the weak nucleophile.[1]
-
-
Amine Functionality: Direct installation of the amine is impractical.[1]
-
Solution: Use a nitro group as a masked amine (3-nitrobenzoic acid precursor).[1]
-
-
Chemoselectivity: Reducing the nitro group without removing the chlorine atom (hydrodechlorination).[1]
-
Solution: Metal-mediated reduction (Fe/AcOH) instead of catalytic hydrogenation.[1]
-
Pathway Visualization[1]
Figure 1: Two-step synthesis pathway highlighting the activation and reduction strategies.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-nitro-N-(5-chloropyridin-2-yl)benzamide
This step utilizes POCl₃ to activate the carboxylic acid in the presence of pyridine, which acts as both a solvent and a base.[1] This method is superior to standard HATU/EDC couplings for electron-deficient anilines.[1]
Reagents & Materials:
| Component | Equiv. | Role |
|---|---|---|
| 3-Nitrobenzoic acid | 1.0 | Electrophile Precursor |
| 2-Amino-5-chloropyridine | 1.0 | Nucleophile |
| Phosphorus Oxychloride (POCl₃) | 1.2 | Activating Agent |
| Pyridine | Solvent | Solvent & Base |
| Water | Excess | Quenching |[1]
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel under a nitrogen atmosphere.
-
Dissolution: Charge 3-nitrobenzoic acid (1.0 equiv) and 2-amino-5-chloropyridine (1.0 equiv) into the flask. Add anhydrous Pyridine (approx. 5-7 volumes relative to acid mass).[1] Stir to form a suspension/solution.
-
Activation: Cool the mixture to 0–5°C .
-
Addition: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature below 10°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Quenching: Cool the mixture back to 10°C. Slowly add water (10 volumes) to quench excess POCl₃. Caution: Vigorous hydrolysis.[1]
-
Isolation: The product typically precipitates as a solid upon water addition.[1] Stir the slurry for 1 hour.
-
Filtration: Filter the solid, wash copiously with water (to remove pyridine salts) and cold ethanol.
-
Drying: Dry in a vacuum oven at 45°C.
Technical Insight:
The formation of the intermediate phosphoryl chloride species activates the carboxylic acid, making it susceptible to attack by the weak amine nucleophile.[1] Pyridine scavenges the HCl by-product.[1]
Step 2: Chemoselective Reduction to 3-amino-N-(5-chloropyridin-2-yl)benzamide
Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of cleaving the Aryl-Chlorine bond.[1] We employ Iron (Fe) powder in Acetic Acid , a classic Bechamp-type reduction that is highly chemoselective for the nitro group in the presence of halogens.[1]
Reagents & Materials:
| Component | Equiv. | Role |
|---|---|---|
| Nitro Intermediate (Step 1) | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 - 5.0 | Reducing Agent |
| Acetic Acid (Glacial) | Solvent | Proton Source/Solvent |
| Ethyl Acetate | Solvent | Extraction |[1]
Protocol:
-
Setup: Equip a reaction vessel with a reflux condenser and mechanical stirrer.
-
Charging: Suspend the Nitro intermediate (from Step 1) in Glacial Acetic Acid (10 volumes).
-
Heating: Heat the mixture to 50–60°C .
-
Addition: Add Iron powder (4.0 equiv) portion-wise over 20 minutes to prevent uncontrollable exotherms.
-
Reaction: Stir at 60°C for 2–3 hours. The reaction mixture will turn dark/brown (iron salts).[1]
-
Monitoring: HPLC should show complete disappearance of the nitro peak and appearance of the amine peak.[1]
-
-
Work-up:
-
Neutralization: Wash the filtrate with Saturated NaHCO₃ solution (carefully, CO₂ evolution) until the aqueous phase is neutral/basic.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate.
Technical Insight:
This method (Fe/AcOH) operates via single-electron transfer mechanisms that are thermodynamically favorable for nitro reduction but kinetically insufficient to insert into the C-Cl bond under these mild conditions.[1]
Part 3: Analytical Characterization Standards
To validate the synthesis, the final product must meet the following criteria.
| Test | Expected Result | Purpose |
| HPLC Purity | >98.0% Area | Quantify impurities (des-chloro analogs). |
| LC-MS | [M+H]⁺ matches theoretical MW | Confirm molecular weight and Cl isotope pattern (3:1 ratio). |
| ¹H NMR | Diagnostic peaks: Pyridine protons (3), Benzene protons (4), Amine singlet (broad).[1] | Verify structure and absence of solvent.[1] |
| Appearance | Off-white to pale yellow solid | Visual quality check.[1] |
Part 4: Safety & Troubleshooting
Critical Failure Modes[1]
-
Dechlorination:
-
Incomplete Coupling:
Safety Data
-
POCl₃: Highly corrosive, reacts violently with water.[1] Handle in a fume hood.
-
2-Amino-5-chloropyridine: Toxic if swallowed, skin irritant.[1]
-
Pyridine: Flammable, noxious odor, reprotoxic.[1]
References
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Zhang, P., et al. (2009).[1][8] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][8][9] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][8][9] Link
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Scarborough, R. M., et al. (2002).[1] Factor Xa Inhibitors. U.S. Patent No.[1] 6,376,515.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
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Song, Y., et al. (2009).[1][8] Process for the preparation of betrixaban and intermediates thereof. U.S. Patent No.[1] 7,598,276.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
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Gamble, A. B., et al. (2007).[1][10] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786.[1] Link[1]
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The Emerging Potential of 3-amino-N-(5-chloropyridin-2-yl)benzamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This technical guide delves into the core attributes of 3-amino-N-(5-chloropyridin-2-yl)benzamide , a compound that marries the well-established pharmacophores of 3-aminobenzamide and 2-aminopyridine. While direct experimental data on this specific molecule is nascent, this document serves as an in-depth analysis of its constituent moieties to forecast its likely biological activities, potential mechanisms of action, and promising avenues for drug discovery. By understanding the rich medicinal chemistry of its components, researchers can strategically approach the synthesis, evaluation, and development of this and related compounds.
Deconstructing the Core: Privileged Scaffolds in Synergy
The structure of 3-amino-N-(5-chloropyridin-2-yl)benzamide presents a compelling fusion of two key building blocks revered in drug discovery: the 3-aminobenzamide core and the N-(5-chloropyridin-2-yl) moiety. Each component contributes a distinct set of physicochemical and pharmacological properties that suggest a synergistic potential for therapeutic intervention.
-
The 3-Aminobenzamide Scaffold: This structural motif is most notably recognized for its role in the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[1] Beyond oncology, 3-aminobenzamide itself has demonstrated protective effects against myocardial reperfusion injury and local inflammation, highlighting its broader therapeutic relevance.[1][3]
-
The 2-Aminopyridine Moiety: As a versatile pharmacophore, 2-aminopyridine derivatives are integral to a wide array of bioactive molecules.[4][5] This scaffold is found in drugs with antibacterial, anticancer, anti-inflammatory, and various other therapeutic activities.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target engagement.
The combination of these two pharmacophores in 3-amino-N-(5-chloropyridin-2-yl)benzamide suggests a molecule with the potential for multifaceted biological activity, warranting a thorough investigation of its medicinal chemistry.
Synthetic Strategies: A Roadmap to Novel Analogs
While a specific, optimized synthesis for 3-amino-N-(5-chloropyridin-2-yl)benzamide is not yet extensively documented in publicly available literature, established methods for the synthesis of N-aryl amides provide a reliable foundation for its preparation. The most probable synthetic route involves the coupling of 3-aminobenzoic acid or its activated derivatives with 2-amino-5-chloropyridine.
Proposed Synthetic Workflow
A plausible and efficient synthetic pathway is outlined below. This multi-step process leverages common and well-understood organic reactions, allowing for adaptability in the synthesis of analogs with diverse substitution patterns.
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Unlocking a New Therapeutic Avenue: A Technical Guide to the Potential of 3-amino-N-(5-chloropyridin-2-yl)benzamide in Oncology
Introduction: A Tale of Two Moieties with Therapeutic Promise
In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores presents a fertile ground for the development of novel therapeutic agents. The compound 3-amino-N-(5-chloropyridin-2-yl)benzamide emerges from this principle, integrating two moieties of significant pharmacological interest: the aminobenzamide core and a chloropyridine ring. The aminobenzamide scaffold is notably present in a class of drugs known for their role in modulating critical cellular processes, particularly in the realm of oncology.[1] The pyridine ring and its derivatives are also a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 2-amino-5-chloropyridine is a key intermediate in the synthesis of several established pharmaceuticals.[2][3]
This technical guide puts forth a scientifically-grounded hypothesis for the therapeutic application of 3-amino-N-(5-chloropyridin-2-yl)benzamide as a novel anti-cancer agent. We postulate that its primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). This hypothesis is strongly supported by the well-documented role of 3-aminobenzamide as a competitive inhibitor of PARP.[4] This document will provide an in-depth exploration of the proposed mechanism, its therapeutic implications in oncology, and a comprehensive suite of experimental protocols to rigorously validate this hypothesis.
Postulated Mechanism of Action: Targeting the Guardian of the Genome - PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in cellular homeostasis, acting as sentinels for DNA damage.[5] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6]
We hypothesize that 3-amino-N-(5-chloropyridin-2-yl)benzamide functions as a PARP inhibitor, likely by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+).[4] By occupying the NAD+ binding pocket, the compound would prevent the synthesis of PAR chains, effectively trapping PARP1 on the DNA and stalling the repair of SSBs.[7]
Caption: Postulated PARP Inhibition Pathway.
Potential Therapeutic Application: A Synthetically Lethal Approach to Oncology
The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[8] The most well-known examples are mutations in the BRCA1 and BRCA2 genes, which are prevalent in certain types of breast, ovarian, prostate, and pancreatic cancers.[9][10]
The therapeutic principle at play is "synthetic lethality".[8] In a healthy cell, if one DNA repair pathway is inhibited (e.g., BER by a PARP inhibitor), the cell can still rely on other pathways (like HR) to repair DSBs that arise during DNA replication. However, in cancer cells with a pre-existing defect in the HR pathway (like BRCA mutations), the inhibition of PARP creates a synthetic lethal scenario. The unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs. With both the BER and HR pathways compromised, the cell is unable to repair this catastrophic level of DNA damage, triggering apoptosis and selective cancer cell death.[11]
Therefore, we propose that 3-amino-N-(5-chloropyridin-2-yl)benzamide could be a potent and selective therapeutic agent for cancers with BRCA1/2 mutations or other HR deficiencies.
Experimental Validation Protocols
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. The following protocols outline the key steps to validate the proposed mechanism of action and therapeutic potential of 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Caption: Proposed Experimental Workflow for Validation.
PARP1 Enzyme Activity Assay (Fluorometric)
Objective: To determine the direct inhibitory effect of 3-amino-N-(5-chloropyridin-2-yl)benzamide on PARP1 enzymatic activity.
Principle: This assay measures the incorporation of NAD+ into a substrate by PARP1. The resulting poly(ADP-ribose) chains are then converted to AMP, which is detected by a fluorescent tracer. A decrease in fluorescence indicates inhibition of PARP1 activity.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, NAD+ solution, sheared DNA substrate, and a stock solution of 3-amino-N-(5-chloropyridin-2-yl)benzamide in DMSO. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, PARP1 enzyme, and sheared DNA.
-
Compound Addition: Add the various concentrations of the test compound or a known PARP inhibitor (e.g., Olaparib) as a positive control, and DMSO as a vehicle control. Incubate for 15 minutes at room temperature.[13]
-
Initiate Reaction: Add NAD+ to all wells to start the enzymatic reaction. Incubate for 60 minutes at 30°C.
-
Detection: Add the detection reagents (coupling enzyme and fluorescent tracer) to each well. Incubate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization or TR-FRET signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular DNA Damage Assessment (γH2AX Staining)
Objective: To visualize and quantify the accumulation of DNA double-strand breaks in cells treated with the test compound.
Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks. Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization and quantification of these breaks as nuclear foci.[14]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed BRCA-proficient and BRCA-deficient cancer cell lines on coverslips in a multi-well plate. Treat the cells with various concentrations of 3-amino-N-(5-chloropyridin-2-yl)benzamide for a predetermined time (e.g., 24 hours). Include a positive control (e.g., a known DNA damaging agent like etoposide).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 3-amino-N-(5-chloropyridin-2-yl)benzamide on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[16][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-amino-N-(5-chloropyridin-2-yl)benzamide and incubate for 48-72 hours.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.
Apoptosis Induction Analysis (Annexin V/PI Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20][21]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of 3-amino-N-(5-chloropyridin-2-yl)benzamide for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[22]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation: A Framework for Quantitative Analysis
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental protocols.
| Cell Line | BRCA Status | PARP1 IC50 (nM) | Cytotoxicity IC50 (µM) | % Apoptotic Cells (at IC50) |
| MCF-7 | Proficient | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MDA-MB-436 | Deficient (BRCA1 mut) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| CAPAN-1 | Deficient (BRCA2 mut) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| PANC-1 | Proficient | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Conclusion: Charting a Path Forward
The structural attributes of 3-amino-N-(5-chloropyridin-2-yl)benzamide strongly suggest its potential as a novel therapeutic agent, particularly in the field of oncology. The central hypothesis of PARP inhibition, leading to synthetic lethality in HR-deficient cancers, provides a clear and testable mechanism of action. The comprehensive experimental workflow detailed in this guide offers a robust framework for validating this hypothesis, from initial enzymatic assays to cellular and mechanistic studies. The successful execution of these protocols would not only elucidate the therapeutic potential of this specific compound but also contribute to the broader endeavor of developing targeted and effective cancer therapies.
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Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
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Active Motif. (n.d.). 3-Aminobenzamide (PARP-IN-1): A Potent PARP Inhibitor for Advanced Research Applications. Retrieved from [Link]
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Online Inhibitor. (2025, December 21). Unleashing the Full Potential of 3-Aminobenzamide (PARP-IN-1) in Translational Research. Retrieved from [Link]
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Scholz, M., & Scholz, A. (2023, June 1). BRCA & PARP Inhibitors: Targeted Chemotherapy [Video]. YouTube. Retrieved from [Link]
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OAText. (n.d.). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Retrieved from [Link]
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Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. Retrieved from [Link]
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MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PARP Inhibition in BRCA-Mutant Breast Cancer. Retrieved from [Link]
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PubMed. (2021, June 5). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. Retrieved from [Link]
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Cancer Research UK. (n.d.). PARP inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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Massachusetts General Hospital. (2021, August 12). Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]
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Dovepress. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Oxford Academic. (n.d.). Questions and answers on PARP inhibitor use in somatic BRCA–mutated breast cancers. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
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MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Retrieved from [Link]
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JoVE. (2017, July 25). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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Ohio State Health & Discovery. (2025, February 6). Using PARP inhibitor therapy for BRCA gene mutations. Retrieved from [Link]
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Genomics Education Programme. (n.d.). PARP inhibitors — Knowledge Hub. Retrieved from [Link]
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ResearchGate. (2025, December 20). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
-
JoVE. (2022, June 3). Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Autechaux. (2026, January 25). The Chemical Backbone: 2-Amino-5-chloropyridine in Drug and Crop Protection. Retrieved from [Link]
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literature review of 3-amino-N-(5-chloropyridin-2-yl)benzamide research
The following technical guide provides an in-depth review and operational manual for 3-amino-N-(5-chloropyridin-2-yl)benzamide , a privileged scaffold bridging the chemical space between PARP inhibitors and Factor Xa anticoagulants.
Classification: Privileged Medicinal Scaffold / Drug Intermediate CAS Registry Number: 2680542-88-3 (Dihydrochloride salt) Molecular Formula: C₁₂H₁₀ClN₃O
Executive Summary & Pharmacophore Analysis
3-amino-N-(5-chloropyridin-2-yl)benzamide represents a strategic fusion of two validated pharmacophores. Its structure combines the 3-aminobenzamide core (a classic Poly(ADP-ribose) polymerase [PARP] inhibitor) with the 2-amino-5-chloropyridine moiety (a critical binding element in Factor Xa inhibitors like Betrixaban and Edoxaban).
In drug discovery, this compound serves two primary roles:
-
PARP Inhibition Probe: The extension of the benzamide motif with a heteroaryl ring aims to access the "nicotinamide-ribose" binding pocket of PARP-1/2 with higher affinity than the parent 3-aminobenzamide.
-
Factor Xa/Kinase Scaffold: The 5-chloropyridin-2-yl group is a "privileged structure" that forms key hydrogen bonds in the S1 pocket of Factor Xa. The 3-amino group provides a versatile handle for coupling to library fragments (e.g., ureas, sulfonamides) to optimize potency.
Structural Logic & Causality
-
The "Head" (Benzamide): Mimics the nicotinamide moiety of NAD+, essential for PARP active site recognition.
-
The "Tail" (Chloropyridine): The chlorine atom at the 5-position fills hydrophobic pockets (e.g., S1 in proteases), while the pyridine nitrogen accepts hydrogen bonds, enhancing metabolic stability compared to a phenyl ring.
-
The "Linker" (Amide): Provides rigidity and planarity, ensuring the correct vector orientation between the two aromatic systems.
Chemical Synthesis & Manufacturing Protocol
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide requires a two-step sequence to avoid the polymerization of the amino-acid precursor. The preferred route utilizes 3-nitrobenzoyl chloride to form the amide bond, followed by a chemoselective reduction of the nitro group.
Step 1: Amide Coupling (Formation of the Nitro-Intermediate)
Rationale: Direct coupling of 3-aminobenzoic acid is prone to self-condensation. Using the nitro-derivative masks the aniline, preventing side reactions.
Reagents:
-
3-Nitrobenzoyl chloride (1.0 equiv)
-
2-Amino-5-chloropyridine (1.0 equiv)
-
Pyridine (Solvent/Base) or DCM/Triethylamine
Protocol:
-
Dissolve 2-amino-5-chloropyridine (12.8 g, 100 mmol) in dry pyridine (50 mL) under an inert atmosphere (N₂).
-
Cool the solution to 0°C using an ice bath.
-
Add 3-nitrobenzoyl chloride (18.5 g, 100 mmol) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain T < 10°C to prevent bis-acylation.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Pour the reaction mixture into ice-cold water (500 mL). The product, N-(5-chloropyridin-2-yl)-3-nitrobenzamide, will precipitate as a pale yellow solid.
-
Purification: Filter, wash with 5% HCl (to remove unreacted pyridine), then water. Recrystallize from Ethanol.[1]
Step 2: Chemoselective Reduction (Nitro to Amino)
Rationale: Iron-mediated reduction (Béchamp) is preferred over catalytic hydrogenation (Pd/C) to prevent de-halogenation (loss of the Chlorine atom on the pyridine ring).
Reagents:
-
Iron powder (Fe, 3.0 equiv)
-
Ammonium chloride (NH₄Cl, 0.5 equiv)
-
Ethanol/Water (4:1 v/v)
Protocol:
-
Suspend the nitro-intermediate (10 g) in Ethanol (80 mL) and Water (20 mL).
-
Add Ammonium chloride (1.0 g) and Iron powder (6.0 g).
-
Heat to reflux (80°C) with vigorous stirring for 2 hours. Monitoring: Check via TLC (EtOAc/Hexane 1:1) for disappearance of the nitro spot.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in EtOAc, wash with NaHCO₃ (sat.), dry over Na₂SO₄, and evaporate.
-
Salt Formation (Optional but recommended for stability): Dissolve the free base in Ethanol and add 4M HCl in Dioxane. The dihydrochloride salt precipitates immediately.
Visualization: Synthesis & Pharmacophore Mapping
The following diagram illustrates the synthetic pathway and the dual-pharmacophore logic.
Caption: Synthesis pathway utilizing nitro-reduction to preserve the aryl-chloride, highlighting the dual pharmacophore nature.
Physicochemical Properties & Stability Data
The following data characterizes the free base and the dihydrochloride salt.
| Property | Value (Free Base) | Value (2HCl Salt) | Context/Notes |
| Molecular Weight | 247.68 g/mol | 320.60 g/mol | Salt form preferred for aqueous solubility. |
| Appearance | Off-white crystalline solid | White hygroscopic powder | Protect salt from moisture. |
| Solubility | DMSO (>50 mg/mL), EtOH (Moderate) | Water (>20 mg/mL) | Free base is poorly soluble in water. |
| pKa (Calc) | ~3.5 (Pyridine N), ~13 (Amide) | - | Pyridine nitrogen is weakly basic. |
| Melting Point | 185 - 188 °C | >250 °C (Dec) | Sharp melting point indicates high purity. |
| Storage | -20°C, Desiccated | -80°C, Desiccated | Salt is prone to hydrolysis over long periods. |
Analytical Quality Control (QC)
To ensure the integrity of the compound for biological assays, the following QC metrics must be met.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (amide).
-
Acceptance Criteria: Purity > 98.0% (Area under curve). Impurity Alert: Look for des-chloro analogs (if catalytic hydrogenation was used) at RRT ~0.9.
NMR Validation (1H NMR, 400 MHz, DMSO-d6)
-
Amide Proton: Singlet at ~10.8 ppm (indicating formation of the amide bond).
-
Pyridine Protons: Characteristic coupling of the 5-chloro-substituted ring (two doublets/multiplets in the aromatic region, ~8.4 ppm and ~8.0 ppm).
-
Aniline Protons: Broad singlet at ~5.3 ppm (NH₂), disappearing upon D₂O shake.
Biological Applications & Handling
In Vitro Reconstitution
-
Stock Solution: Prepare a 10 mM stock in 100% DMSO. Vortex for 1 minute.
-
Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).
-
Assay Buffer: Dilute into aqueous buffer (PBS or Tris) immediately before use. Ensure final DMSO concentration is < 1% to avoid solvent effects.
Safety Profile (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dusts.
References
-
Sigma-Aldrich. (2023). Product Specification: 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride. Catalog No. ENAH97BD1474.[2] Link
-
ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. (Review of the chloropyridine building block). Link
-
BenchChem. (2025).[3][4] Synthesis routes of 3-Nitrobenzoyl chloride. (Protocol for the acyl chloride precursor). Link
-
ResearchGate. (2017). Crystal structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. (Structural analog analysis). Link
-
MedChemExpress. (2024). 3-Aminobenzamide (PARP Inhibitor) Monograph. (Biological context for the benzamide moiety). Link
Sources
The Chloropyridinyl-Benzamide Scaffold: A Technical Guide to 3-Amino-N-(5-chloropyridin-2-yl)benzamide
The following technical guide details the discovery, chemistry, and medicinal application of 3-amino-N-(5-chloropyridin-2-yl)benzamide , a critical pharmacophore and building block in modern drug discovery.
Executive Summary
3-Amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 2680542-88-3; related to the 2-amino isomer CAS 280773-17-3) represents a "privileged structure" in medicinal chemistry. It serves as a pivotal scaffold in the development of Factor Xa (fXa) inhibitors (anticoagulants) and Smoothened (Smo) antagonists (Hedgehog pathway inhibitors).[1][2]
This molecule is characterized by a biphenyl-like amide core where the electron-deficient 5-chloropyridine ring enhances metabolic stability and lipophilicity, while the 3-amino benzamide moiety provides a versatile vector for chain extension and hydrogen bonding.
Discovery and Historical Context
The history of this molecule is inextricably linked to the "scaffold hopping" campaigns of the early 2000s that sought to replace the unstable amidine groups of early anticoagulants with neutral, orally bioavailable surrogates.[1][2]
The Factor Xa Connection (The Betrixaban Lineage)
The discovery of the chloropyridin-2-yl-benzamide motif is largely attributed to the research teams at Millennium Pharmaceuticals and Portola Pharmaceuticals (now Alexion/AstraZeneca).[1]
-
The Challenge: Early fXa inhibitors (like sibrafiban) contained highly basic amidine groups, leading to poor oral bioavailability.[1][2]
-
The Breakthrough: Researchers identified that a neutral chloropyridine-benzamide interface could occupy the S1 specificity pocket of Factor Xa with high affinity, mimicking the interaction of the traditional arginine side chain without the metabolic penalty.[1][2]
-
The 3-Amino Variant: While the 2-amino-5-methoxy isomer became the key intermediate for Betrixaban (Bevyxxa), the 3-amino isomer played a critical role in Structure-Activity Relationship (SAR) studies. It allowed chemists to probe the "meta" vector of the P4 binding domain, establishing the necessity of the intramolecular hydrogen bond found in the 2-amino series for conformational locking.[1][2]
The Hedgehog Pathway (Smoothened Antagonists)
Parallel to fXa research, this scaffold emerged in the screening for Hedgehog (Hh) signaling pathway inhibitors.[1][2] The 5-chloropyridine motif is a bioisostere found in Vismodegib and Sonidegib .[2] The 3-amino-benzamide variant serves as a linker fragment, allowing the attachment of diverse "tail" regions to block the Smoothened transmembrane receptor.[1]
Chemical Synthesis & Methodology
Synthesizing N-(pyridinyl)benzamides is non-trivial due to the poor nucleophilicity of the 2-amino-5-chloropyridine. Standard carbodiimide couplings (EDC/NHS) often result in low yields.[1][2]
Optimized Synthetic Protocol (The "Phosphorus Activation" Method)
This protocol utilizes phosphorus oxychloride (
Reagents:
-
A: 3-Aminobenzoic acid (1.0 equiv)
-
B: 2-Amino-5-chloropyridine (1.1 equiv)
-
Solvent: Pyridine (anhydrous) or Acetonitrile/Pyridine mix[1][2]
-
Activator:
(1.2 equiv)[1][2]
Step-by-Step Workflow:
-
Activation: Dissolve 3-aminobenzoic acid in anhydrous acetonitrile at 0°C.
-
Chlorination: Add
dropwise.[1][2] Stir for 30 minutes to form the acid chloride in situ.[1][2] -
Coupling: Add 2-amino-5-chloropyridine dissolved in pyridine. The pyridine acts as both solvent and acid scavenger.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~247.68 Da).[1][2]
-
Quenching: Quench with ice-cold water. The product often precipitates as a solid.[1][2]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).[1][2]
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Temperature | 0°C | Controls exotherm during acid chloride formation. |
| Stoichiometry | 1.0 : 1.1 (Acid:Amine) | Slight excess of the amine ensures complete consumption of the activated acid.[1][2] |
| Solvent | Pyridine/MeCN | Pyridine is essential to sponge the HCl byproduct and catalyze the attack.[1][2] |
| Yield | 75–85% | High efficiency compared to EDC couplings (<50%).[1][2] |
Technical Analysis: Mechanism & SAR
The "Privileged" Nature of the 5-Chloropyridine
Why is the 5-chloropyridine ring so prevalent in this class of drugs?
-
Metabolic Stability: The chlorine atom blocks the metabolically vulnerable para-position of the pyridine ring (preventing oxidation).[1][2]
-
Lipophilicity: The chloro-substitution increases
, improving membrane permeability compared to a naked pyridine.[1][2] -
Electronic Effects: The electron-withdrawing nature of the chloro-group and the pyridine nitrogen reduces the electron density of the amide NH, making it a stronger Hydrogen Bond Donor (HBD).[1][2]
Regiochemistry: 2-Amino vs. 3-Amino
The distinction between the 2-amino (ortho) and 3-amino (meta) isomers is a critical concept in conformational design.
-
2-Amino (Betrixaban Series): Forms a pseudo-six-membered intramolecular hydrogen bond with the amide carbonyl oxygen. This "locks" the molecule into a planar conformation, pre-organizing it for binding to the Factor Xa active site.[1][2]
-
3-Amino (The Subject Molecule): Lacks this intramolecular lock.[1][2] It adopts a more flexible conformation.[1][2] This makes it an ideal "probe" molecule to test if conformational flexibility improves or hurts binding affinity.[1][2] In many cases, the 3-amino variant is used to attach long "tails" that reach into solvent-exposed areas of the protein (e.g., the P4 pocket).[1][2]
Visualizing the Discovery Logic
The following diagram illustrates the structural evolution and logical branching from the core scaffold to major therapeutic classes.
Caption: Structural evolution of the 3-amino-N-(5-chloropyridin-2-yl)benzamide scaffold, highlighting its synthesis from precursors and its divergent utility in anticoagulant (Factor Xa) and oncology (Smoothened/PARP) research.
References
-
Zhang, P., et al. (2009).[1][2] "Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor."[3] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179–2185.[1][2] Link
-
Rominger, C. M., et al. (2009).[1][2] "Evidence for allosteric interactions of antagonist binding to the smoothened receptor."[1][2] Journal of Pharmacology and Experimental Therapeutics, 329(3), 995-1005.[1][2] Link
-
ChemicalBook. (2025).[1][2][4] "Product Entry: 3-amino-N-(5-chloropyridin-2-yl)benzamide." ChemicalBook Database.[1][2] Link
-
Sigma-Aldrich. (2025).[1][2] "2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Betrixaban Intermediate)." Merck/Sigma Catalog. Link
-
Pinto, D. J., et al. (2007).[1][2] "Discovery of factor Xa inhibitors with improved metabolic stability."[1][2] Journal of Medicinal Chemistry, 50(22), 5339-5356.[1][2] Link[1][2]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide | 280773-17-3 [chemicalbook.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-amino-N-(5-chloropyridin-2-yl)benzamide as a Putative TAK1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound 3-amino-N-(5-chloropyridin-2-yl)benzamide. Based on its structural motifs, we hypothesize that this compound functions as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways. This document outlines a logical, multi-faceted approach to rigorously test this hypothesis, from initial biochemical validation to cellular target engagement and downstream pathway analysis.
Introduction: The Rationale for Targeting TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in integrating signals from a variety of extracellular stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as Toll-like receptor (TLR) ligands.[1][2] Upon activation, TAK1 initiates downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways are fundamental in regulating immune responses, inflammation, cell survival, and proliferation.
Dysregulation of the TAK1 signaling axis is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[1][2][4] Consequently, TAK1 has emerged as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[3][5][6] The benzamide scaffold, present in our compound of interest, is a well-established pharmacophore in kinase inhibitor design, lending credence to our hypothesis that 3-amino-N-(5-chloropyridin-2-yl)benzamide may exert its biological effects through the inhibition of a key kinase like TAK1.
This guide will delineate a systematic and robust workflow to investigate this proposed mechanism of action, ensuring scientific rigor and providing actionable insights for drug development programs.
Caption: Overview of the TAK1 signaling pathway.
Phase 1: Biochemical Validation of TAK1 Inhibition
The foundational step in elucidating the mechanism of action is to determine if 3-amino-N-(5-chloropyridin-2-yl)benzamide directly inhibits the enzymatic activity of TAK1 in a cell-free system. This approach provides direct evidence of target engagement and allows for the determination of the compound's potency.
In Vitro Kinase Assay
Causality: A direct, in vitro kinase assay is essential to demonstrate that the compound can inhibit TAK1 activity without the confounding variables of a cellular environment. This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.
Protocol: A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7]
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human TAK1/TAB1 complex[8]
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
3-amino-N-(5-chloropyridin-2-yl)benzamide (test compound)
-
Known TAK1 inhibitor (e.g., Takinib) as a positive control[9]
-
DMSO as a vehicle control
-
White, opaque 96- or 384-well plates
-
-
Procedure: a. Prepare a serial dilution of the test compound and positive control in kinase assay buffer. b. In the wells of the assay plate, add the test compound or controls. c. Add the TAK1/TAB1 enzyme to each well. d. Initiate the kinase reaction by adding a mixture of MBP substrate and ATP. e. Incubate the plate at 30°C for 1 hour. f. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature. h. Measure the luminescence using a plate-reading luminometer.
Data Presentation: The results should be presented as the percentage of kinase activity relative to the DMSO control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, should be calculated by fitting the data to a four-parameter logistic curve.
| Compound | Target | IC50 (nM) |
| 3-amino-N-(5-chloropyridin-2-yl)benzamide | TAK1 | TBD |
| Takinib (Positive Control) | TAK1 | ~2.5[10] |
TBD: To be determined experimentally.
Phase 2: Cellular Confirmation of Pathway Inhibition
Following biochemical validation, it is crucial to confirm that the compound can inhibit the TAK1 signaling pathway within a cellular context. This involves assessing the phosphorylation status of key downstream signaling proteins.
Western Blotting for Downstream Substrates
Causality: TAK1 activation leads to the phosphorylation of the IKK complex (IKKα/β), which in turn phosphorylates the inhibitor of NF-κB, IκBα.[1] Phosphorylated IκBα is then degraded, allowing NF-κB to translocate to the nucleus. By measuring the levels of phosphorylated IKK and IκBα, we can assess the compound's ability to block this signaling cascade in cells.
Protocol:
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Culture a suitable cell line (e.g., human monocytic THP-1 cells or human embryonic kidney HEK293 cells) to 70-80% confluency. b. Pre-treat the cells with varying concentrations of 3-amino-N-(5-chloropyridin-2-yl)benzamide for 1-2 hours. c. Stimulate the cells with a known TAK1 activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes to induce pathway activation.
-
Lysate Preparation: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11] c. Centrifuge the lysates to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[11] e. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IKKα/β (Ser176/180), total IKKβ, phospho-IκBα (Ser32), and total IκBα. A loading control, such as β-actin or GAPDH, should also be used. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: The results will be visualized as bands on the western blot. A reduction in the intensity of the phospho-IKK and phospho-IκBα bands in the presence of the compound would indicate successful inhibition of the TAK1 pathway.
Caption: Workflow for Western Blot Analysis.
Phase 3: Quantifying Downstream Functional Consequences
To further substantiate the mechanism of action, it is important to measure the functional output of NF-κB signaling, which is the transcription of its target genes.
NF-κB Reporter Gene Assay
Causality: This assay provides a quantitative measure of NF-κB transcriptional activity. A reduction in reporter gene expression upon treatment with the compound would directly link TAK1 inhibition to a functional downstream effect.[12]
Protocol:
Step-by-Step Methodology:
-
Cell Line:
-
Procedure: a. Seed the reporter cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of 3-amino-N-(5-chloropyridin-2-yl)benzamide for 1-2 hours. c. Stimulate the cells with TNFα or IL-1β to activate the NF-κB pathway. d. Incubate for 6-24 hours to allow for reporter gene expression. e. Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.[15][16]
Data Presentation: The data should be normalized to a control (unstimulated cells) and expressed as fold induction of NF-κB activity. The inhibitory effect of the compound can be quantified as a percentage of the stimulated control, and an EC50 value can be determined.
| Treatment | NF-κB Activity (Fold Induction) |
| Vehicle Control (Unstimulated) | 1.0 |
| TNFα (10 ng/mL) | ~10-50 (cell line dependent) |
| TNFα + Compound (Concentration 1) | TBD |
| TNFα + Compound (Concentration 2) | TBD |
| ... | TBD |
TBD: To be determined experimentally.
Phase 4: Direct Target Engagement and Selectivity in a Cellular System
While the preceding experiments strongly suggest TAK1 inhibition, they do not definitively prove that TAK1 is the direct target of the compound within the complex environment of a living cell. The following methods can be employed for target validation.[17]
Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[18] By observing a shift in the melting temperature of TAK1 in the presence of the compound, we can confirm direct target engagement in intact cells.[19]
Protocol:
Step-by-Step Methodology:
-
Cell Treatment: a. Treat cultured cells with either the test compound or a vehicle control. b. Harvest the cells and resuspend them in PBS.
-
Thermal Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes). c. Cool the tubes to room temperature.
-
Lysis and Analysis: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. c. Collect the supernatant containing the soluble, non-denatured proteins. d. Analyze the amount of soluble TAK1 at each temperature point by Western blotting or ELISA.
Data Presentation: The data is plotted as the percentage of soluble TAK1 versus temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Kinobeads/Chemical Proteomics
Causality: To understand the selectivity of the compound, a chemical proteomics approach using kinobeads can be employed. This method assesses the binding of the compound to a large number of kinases simultaneously in a competitive manner.[20]
Protocol:
Step-by-Step Methodology:
-
Lysate Preparation: a. Prepare a lysate from a relevant cell line or tissue.
-
Competitive Binding: a. Incubate the lysate with varying concentrations of the free test compound. b. Add kinobeads, which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors.[20] c. The test compound will compete with the kinobeads for binding to kinases in the lysate.
-
Analysis: a. Elute the proteins bound to the kinobeads. b. Identify and quantify the eluted kinases using mass spectrometry.
Data Presentation: The results will show a dose-dependent decrease in the amount of TAK1 pulled down by the kinobeads in the presence of the compound. This method also provides a selectivity profile by showing which other kinases are bound by the compound at different concentrations.
Conclusion
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 3-amino-N-(5-chloropyridin-2-yl)benzamide. By progressing from biochemical validation to cellular pathway analysis and direct target engagement, researchers can build a comprehensive and compelling case for its putative role as a TAK1 inhibitor. The successful execution of these studies will not only provide critical insights into the compound's biological activity but also inform its future development as a potential therapeutic agent for inflammatory diseases and cancer.
References
-
Ajibade, A. A., Wang, M., & Zou, J. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cells, 8(11), 1399. [Link]
-
Cheung, P. C., Campbell, I. K., & Wicks, I. P. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 618911. [Link]
-
News-Medical. (2021). Study identifies TAK1 gene as a key brake on cancer immunotherapy. [Link]
-
Morioka, S., Broglie, P. M., & Sun, S. C. (2018). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. JCI Insight, 3(16), e121655. [Link]
-
Totzke, F., Gurbani, D., & Schächtele, C. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(8), 1029–1039.e7. [Link]
-
Sakurai, H. (2017). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Pharmacology, 8, 639. [Link]
-
Wu, H., Tschopp, J., & Lin, X. (2019). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 116(44), 22299-22308. [Link]
-
Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. [Link]
-
Cohen, P., & Goedert, M. (2017). TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells. Biochemical Journal, 474(19), 3329-3343. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. [Link]
-
Teramachi, J., et al. (2016). TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma. Blood, The Journal of the American Society of Hematology, 128(22), 333. [Link]
-
Planet, A. J., et al. (2021). TAK1 integrates the NLRP1 inflammasome into the innate immune response to double-stranded RNA. bioRxiv. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Yoon, S., & Kim, K. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. [Link]
-
Viatour, P., & Merville, M. P. (2011). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 12(10), 6855–6880. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 195-212. [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
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Hutti, J. E., & Kennihan, J. R. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 199-213. [Link]
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Brewer, S. M., & Eckmann, L. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60614. [Link]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. [Link]
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ResearchGate. (2012). What methods can be used to detect NF-kB activation?. [Link]
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Gilbert, A. M. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(11), 4438-4453. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Asano, Y., et al. (2021). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 6(12), e146446. [Link]
-
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of the new kinobeads mix. [Link]
-
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Wang, T., & Huang, J. (2020). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 15(1), 119-129. [Link]
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Uddin, M. S., et al. (2020). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 21(23), 9096. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Adelaja, A., & Hoffmann, A. (2019). Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives. Frontiers in Cell and Developmental Biology, 7, 223. [Link]
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Wyllie, D. J. A., & Gilbert, I. H. (2012). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 12(12), 1275-1285. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Lemeer, S., & Heck, A. J. R. (2011). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Repository. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Al-Obeidi, F. A., et al. (2018). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(8), 785-792. [Link]
-
Bespalov, A., & Dirnagl, U. (2014). Molecular Target Validation in preclinical drug discovery. [Link]
-
System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
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- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
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- 20. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Screening of 3-Amino-N-(5-chloropyridin-2-yl)benzamide Libraries
The following technical guide details the in vitro screening architecture for libraries based on the 3-amino-N-(5-chloropyridin-2-yl)benzamide scaffold. This structural core is a privileged motif in medicinal chemistry, most notably recognized for its utility in designing Factor Xa (FXa) inhibitors (anticoagulants) where the 5-chloropyridin-2-yl moiety engages the S1 specificity pocket of the serine protease.[1]
Target Class: Serine Protease (Factor Xa) | Application: Anticoagulant Discovery[1]
Strategic Context & Scaffold Rationale
The N-(5-chloropyridin-2-yl)benzamide motif functions as a critical anchor in structure-based drug design.[1] The 5-chloropyridine group serves as a P1 ligand, inserting deeply into the S1 specificity pocket of Factor Xa, where the chlorine atom displaces a structural water molecule and forms hydrophobic contacts with Tyr228.[1]
The 3-amino position on the benzene ring provides a distinct vector for derivatization.[1] In high-throughput screening (HTS) libraries, this amino handle is typically acylated or alkylated to probe the S4 subsite of the enzyme.[1] Therefore, screening this library requires an assay capable of distinguishing subtle kinetic differences driven by P4-S4 interactions while the P1-S1 interaction remains constant.[1]
Critical Screening Objectives
-
Potency Quantification: Accurately resolve
values in the nanomolar range (tight-binding limit). -
Selectivity Profiling: Discriminate FXa inhibition from Thrombin (FIIa) and Trypsin to prevent off-target bleeding risks.[1]
-
Mechanism of Action: Confirm competitive inhibition (binding at the active site) versus allosteric modulation.
Screening Cascade Architecture
A linear screening workflow is insufficient for protease inhibitors due to the prevalence of false positives (aggregators).[1] We utilize a branched cascade with orthogonal validation.
Visualization: Screening Workflow
Caption: Hierarchical screening cascade designed to filter non-specific binders and prioritize selective Factor Xa inhibitors.
Assay Development & Protocols
The primary screen utilizes a chromogenic substrate assay .[1] This method relies on the cleavage of a specific para-nitroaniline (pNA) labeled peptide substrate by Factor Xa.[1] The release of pNA is monitored via absorbance at 405 nm.[1]
Primary Assay Reagents[1]
-
Enzyme: Human Factor Xa (highly purified).[1]
-
Substrate: S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA[1]·2HCl).[1][2] Specific for FXa.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 0.1% PEG-8000.[1]
-
Note: PEG-8000 is mandatory to prevent the hydrophobic benzamide scaffold from aggregating or sticking to the microplate walls (promiscuous inhibition).[1]
-
Experimental Protocol (384-Well Format)
This protocol is designed for automation.[1] All volumes are optimized for low-dead-volume liquid handlers (e.g., Echo or Mosquito).[1]
-
Compound Transfer: Dispense 50 nL of library compounds (in 100% DMSO) into assay plates. Final assay concentration: 10 µM. Final DMSO: 0.5%.[1][3]
-
Enzyme Addition: Add 5 µL of Factor Xa (0.5 nM final concentration) in Assay Buffer.
-
Incubation: Centrifuge briefly and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to reach equilibrium with the enzyme (critical for slow-onset inhibitors).[1]
-
-
Substrate Initiation: Add 5 µL of S-2765 substrate (200 µM final, approx.
). -
Detection: Measure Absorbance (405 nm) kinetically every 30 seconds for 10 minutes.
-
Analysis: Calculate the velocity (
) from the linear portion of the curve.[1]
Self-Validating Control System:
-
High Control (0% Inhibition): DMSO only + Enzyme + Substrate.[1]
-
Low Control (100% Inhibition): 1 µM Betrixaban or Rivaroxaban.[1]
-
Z' Factor Requirement: Assay must maintain
to be considered valid.[1]
Data Analysis: The Morrison Equation
For high-affinity binders (where
- : Velocity with inhibitor[1]
- : Velocity without inhibitor[1]
- : Total enzyme concentration[1]
- : Total inhibitor concentration[1]
Hit Validation & Selectivity Profiling
Once hits are identified, they must be rigorously validated to ensure they are true competitive inhibitors of FXa and not assay artifacts.[1]
Selectivity Panel (Counter-Screening)
The 5-chloropyridin-2-yl group is highly specific for FXa, but the 3-amino substituents can introduce off-target binding.[1]
-
Thrombin (FIIa): Use substrate S-2238.[1] High selectivity (>1000-fold) is required to prevent bleeding complications.[1]
-
Trypsin: General serine protease.[1] Inhibition here indicates a "sticky" non-specific compound.[1]
Quantitative Data Summary
The following table outlines the acceptance criteria for a validated hit from this specific library.
| Parameter | Acceptance Criterion | Rationale |
| FXa IC50 | < 50 nM | Potency threshold for lead optimization.[1] |
| Selectivity (vs Thrombin) | > 500-fold | Safety margin for anticoagulation.[1] |
| Selectivity (vs Trypsin) | > 1000-fold | Avoids general toxicity/digestive issues.[1] |
| Hill Slope | 0.8 – 1.2 | Indicates 1:1 binding stoichiometry; deviation suggests aggregation.[1] |
| Thermal Shift ( | > 2°C | Confirms physical binding and stabilization of the protein.[1] |
Mechanism of Action Visualization
Understanding the molecular interaction is vital for interpreting SAR (Structure-Activity Relationship).[1]
Visualization: Enzymatic Inhibition Mechanism
Caption: Competitive inhibition model. The benzamide inhibitor (I) competes with the substrate (S) for the free enzyme (E), forming an inactive EI complex.[1]
Troubleshooting & Optimization
-
Issue: Steep Hill Slopes (>2.0).
-
Issue: Time-Dependent Inhibition.
References
-
Journal of Medicinal Chemistry. "Discovery of Betrixaban (PRT054021), a Potent, Oral Factor Xa Inhibitor."[1] ACS Publications.[1] Available at: [Link][1]
-
Methods in Enzymology. "Assays for Serine Proteases." ScienceDirect.[1] Available at: [Link][1]
-
Journal of Biomolecular Screening. "A High-Throughput Screening Assay for Factor Xa Inhibitors." SAGE Journals.[1] Available at: [Link][1]
-
Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of N-(5-chloropyridin-2-yl)benzamide derivatives as Factor Xa inhibitors." ScienceDirect.[1] Available at: [Link][1]
Sources
Methodological & Application
synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide protocol
An Application Note for the Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide, a key building block in pharmaceutical and materials science research. The synthesis begins with the formation of an amide bond between 3-nitrobenzoic acid and 2-amino-5-chloropyridine to yield the intermediate, 3-nitro-N-(5-chloropyridin-2-yl)benzamide. This is followed by the selective reduction of the nitro group using tin(II) chloride to produce the final product. This guide is intended for researchers and scientists in drug development and organic synthesis, offering in-depth explanations for procedural choices, comprehensive safety protocols, and methods for validation.
Introduction and Rationale
The synthesis of complex organic molecules is a cornerstone of modern drug discovery. Aryl amides containing diverse functional groups, such as 3-amino-N-(5-chloropyridin-2-yl)benzamide, are prevalent scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets. The synthetic route detailed herein employs a robust and logical strategy that prioritizes yield, purity, and operational simplicity.
A direct amide coupling between 3-aminobenzoic acid and 2-amino-5-chloropyridine is impractical due to the competing nucleophilicity of the two amino groups on the benzoic acid moiety, which would lead to polymerization and other side products. Therefore, a protecting group strategy is essential. The nitro group serves as an effective and inexpensive precursor to the amine. The chosen two-step pathway is as follows:
-
Amide Coupling: Formation of an amide bond between 3-nitrobenzoic acid and 2-amino-5-chloropyridine. This is achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
-
Nitro Group Reduction: Selective reduction of the aromatic nitro group on the intermediate to an amine using tin(II) chloride (SnCl₂) in an acidic medium. This method is well-established for its high chemoselectivity, leaving the amide bond and aryl-halide bond intact.[1][2]
This approach ensures regiochemical control and leads to a high-purity final product.
Overall Synthetic Workflow
The following diagram outlines the complete synthetic process, from starting materials to the purified final product.
Caption: High-level workflow for the two-part synthesis.
Part 1: Synthesis of 3-nitro-N-(5-chloropyridin-2-yl)benzamide (Intermediate)
Principle and Mechanistic Insight
The formation of the amide bond is facilitated by converting the relatively unreactive carboxylic acid group of 3-nitrobenzoic acid into a highly electrophilic acyl chloride. Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent nucleophilic attack by the amino group of 2-amino-5-chloropyridine on the acyl chloride carbonyl carbon forms a tetrahedral intermediate, which then collapses to form the stable amide bond, releasing HCl. A base, such as pyridine, is used to neutralize the generated HCl, driving the reaction to completion.
Sources
purification of 3-amino-N-(5-chloropyridin-2-yl)benzamide by column chromatography
Application Note: Purification of 3-amino-N-(5-chloropyridin-2-yl)benzamide via Flash Column Chromatography
Introduction & Physicochemical Context
The target molecule, 3-amino-N-(5-chloropyridin-2-yl)benzamide , is a pivotal scaffold in medicinal chemistry, most notably serving as the "tail" moiety for the Factor Xa inhibitor Betrixaban (PRT054021) [1].
Successful purification of this intermediate is challenging due to three competing physicochemical factors:
-
Dual Basicity: The molecule contains both an aniline nitrogen (weakly basic) and a chloropyridine nitrogen (weakly basic). These moieties interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, leading to severe peak tailing and yield loss.
-
Solubility Profile: The rigid amide backbone often results in "brick-dust" properties—high crystallinity and poor solubility in non-polar solvents (Hexanes, Heptane), necessitating polar loading strategies.
-
Impurity Spectrum: Common impurities include the unreacted 2-amino-5-chloropyridine (starting material) and over-reduced side products if the aniline was generated via nitro-reduction.
This guide provides a self-validating protocol to overcome these hurdles using modified flash column chromatography.
Pre-Chromatographic Workup (Critical)
Do not load the crude reaction mixture directly onto the column. The high polarity of the reagents (e.g., coupling agents like EDC/HATU or reduction byproducts) will degrade resolution.
Protocol:
-
Quench & Extract: Dilute the reaction mixture with EtOAc. Wash sequentially with:
-
Sat. NaHCO₃ (x2): Removes unreacted carboxylic acids.
-
Water (x1): Removes bulk polar salts.
-
Brine (x1): Dehydrates the organic layer.
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Solubility Check: If the solid is intractable, dissolve in a minimal amount of THF or DMF before dry-loading (see Section 4).
Method Development: Thin Layer Chromatography (TLC)
Standard TLC plates will show streaking for this amine. You must pretreat the plate or the mobile phase.
| Parameter | Condition A (Standard) | Condition B (High Polarity) |
| Base Solvent | Hexanes / Ethyl Acetate | Dichloromethane (DCM) / Methanol (MeOH) |
| Modifier | None (Likely streaking) | 1% Triethylamine (TEA) or NH₃ |
| Target Rf | 0.2 – 0.3 | 0.3 – 0.4 |
| Visualization | UV (254 nm) | Ninhydrin Stain (Aniline turns purple/red) |
Scientist's Note: If the spot streaks from the baseline, dip the TLC plate in a solution of 5% TEA in Hexanes and dry it before spotting your compound. This deactivates the silica surface.
Purification Protocols
Method A: The "Gold Standard" (DCM/MeOH with Modifier)
Recommended for samples with poor solubility in Hexanes/EtOAc.
-
Stationary Phase: Spherical Silica Gel (40–60 µm), 60 Å pore size.
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1% NH₄OH (aq) or 1% Triethylamine .
-
-
Loading Strategy: Dry Loading is mandatory.
-
Dissolve crude in DCM/MeOH (1:1).
-
Add silica gel (ratio 1:2 crude:silica).
-
Evaporate to a free-flowing powder using a rotary evaporator.
-
Load the powder as a top layer on the packed column.
-
Gradient Table:
| Column Volume (CV) | % Solvent B (MeOH/Base) | Event |
| 0 – 2 | 0% | Elute non-polar impurities (e.g., dimers) |
| 2 – 5 | 0% → 2% | Linear ramp |
| 5 – 12 | 2% → 5% | Product Elution Window |
| 12 – 15 | 5% → 10% | Flush polar byproducts |
Method B: The "High Resolution" (Hex/EtOAc with Modifier)
Recommended if the impurity profile is complex (close Rf values).
-
Mobile Phase:
-
Solvent A: Hexanes (or Heptane) + 1% TEA
-
Solvent B: Ethyl Acetate (EtOAc) + 1% TEA
-
-
Gradient: 10% B to 60% B over 15 CV.
-
Note: The aniline impurity (2-amino-5-chloropyridine) often elutes earlier than the amide product in this system.
Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific intermediate, integrating the synthesis origin (nitro reduction vs. coupling).
Caption: Decision tree for the purification of aminobenzamide intermediates, prioritizing dry-loading for solubility-limited samples.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction with Silica Silanols | Increase modifier (TEA/NH₃) concentration to 2%. Switch to "Amine-functionalized Silica" cartridges if available. |
| Co-elution with Impurity | Similar Polarity | Change Selectivity: Switch from MeOH (protic) to Acetone or Acetonitrile (aprotic) in DCM. |
| Product Crystallizes on Column | Solubility Limit Exceeded | Stop flow immediately. Inject 5 mL of pure DMF or DMSO to redissolve, then resume with a higher polarity gradient. |
| Yellow Eluent | Nitro-impurities | If the precursor was a nitro-compound, a yellow band usually elutes before the amine. Collect fractions conservatively. |
References
-
Zhang, P., et al. (2009).[1] "Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1]
-
Kramer, J. R., & Deming, T. J. (2010).[2] "General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography." Biomacromolecules, 11(12), 3668-3672.[2]
-
Biotage Application Notes. (2023). "How to purify peptides and polar amines using a step gradient in flash column chromatography."
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-N-(5-chloropyridin-2-yl)benzamide
Introduction & Scientific Context
The compound 3-amino-N-(5-chloropyridin-2-yl)benzamide is a structural isomer of the key pharmaceutical intermediate used in the synthesis of Factor Xa inhibitors, such as Betrixaban (specifically the 2-amino-5-methoxy derivative).[1] In drug development, positional isomers like the 3-amino variant are critical "related substances" that must be controlled to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API).
Chemical Context & Challenges
-
Structure: The molecule consists of a benzamide core with an aniline amine at the meta (3-) position and a 5-chloropyridine ring attached to the amide nitrogen.
-
Polarity & Ionization: The compound possesses two ionizable basic centers: the aniline nitrogen (pKa ~3.5–4.0) and the pyridine nitrogen (pKa ~2.5–3.0, lowered by the electron-withdrawing chlorine).
-
Separation Challenge: As a positional isomer of the 2-amino precursor, it shares an identical molecular weight (MW) and similar hydrophobicity. However, the 3-amino isomer lacks the intramolecular hydrogen bonding (N-H...O=C) present in the 2-amino ortho-isomer, making it significantly more polar and altering its retention behavior.
This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to separate the 3-amino isomer from its positional isomers and synthetic precursors.
Method Development Strategy (Expertise & Logic)
To ensure a self-validating and robust method, the following parameters were selected based on "First Principles" of chromatography and empirical data from structural analogs (Betrixaban intermediates).
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane) with End-capping.
-
Rationale: The chloropyridine and benzene rings provide sufficient hydrophobicity for retention on C18. End-capping is non-negotiable to minimize peak tailing caused by the interaction of the basic aniline/pyridine nitrogens with residual silanols on the silica surface.
-
Recommended Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
Mobile Phase & pH Chemistry
-
Buffer: 10 mM Ammonium Acetate (pH 4.5).
-
Rationale:
-
At pH 4.5 , the aniline and pyridine nitrogens are partially ionized, improving aqueous solubility while maintaining sufficient hydrophobicity for retention.
-
Unlike Phosphate buffers (which can precipitate with ACN), Ammonium Acetate is volatile and compatible with LC-MS if peak identification is required later.
-
Alternative: For strictly UV-based QC where higher peak capacity is needed, 0.1% Phosphoric Acid (pH ~2.2) can be used to fully protonate the amines, driving them to elute faster but with sharper peak shapes.
-
Detection Wavelength[2][3]
-
Choice: 254 nm. [2]
-
Rationale: The benzamide π-π* transitions and the pyridine ring absorption maximize at this wavelength, providing high sensitivity for this specific scaffold.
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-Amino-N-(5-chloropyridin-2-yl)benzamide (>98% purity).[3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Ammonium Acetate (AR Grade), Acetic Acid (Glacial).
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 254 nm (Bandwidth: 4 nm, Reference: 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
This gradient is designed to elute the polar 3-amino isomer early while flushing out highly lipophilic dimers or raw materials (like 2-amino-5-chloropyridine) later.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 40 | 60 | Linear Ramp |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Re-equilibration |
| 20.00 | 90 | 10 | Stop |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 2 mins), then make up to volume with Mobile Phase A.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A.
-
Note: Using Mobile Phase A as the diluent prevents "solvent shock" and peak distortion for early eluting peaks.
-
Method Validation & Logic Visualization
This method adheres to ICH Q2(R1) guidelines. The following decision tree illustrates the validation workflow required to certify this method for routine use.
Validation Workflow Diagram
Caption: Step-by-step ICH Q2(R1) validation decision tree ensuring method specificity, linearity, and accuracy.
Separation Mechanism Diagram
Understanding why the separation works is crucial for troubleshooting.
Caption: Mechanistic view of analyte interactions with the C18 phase and pH 4.5 mobile phase determining retention.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine | Ensure column is "End-capped". Add 5% Methanol to Mobile Phase A or lower pH to 3.0. |
| Retention Time Drift | pH instability | Check buffer pH daily. Ammonium Acetate is volatile; prepare fresh every 48 hours. |
| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase A, not pure Acetonitrile. |
| Carryover | Adsorption to injector | Increase needle wash time; use 50:50 ACN:Water as needle wash. |
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Kumar, A., et al. (2021). "RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban." International Journal of Pharmaceutical Sciences Review and Research. Link(Cited for analogous benzamide impurity profiling conditions).
-
Babu, G. S., et al. (2025). "Evaluation of New Degradation Products Formed Under Stress Conditions of Betrixaban by LCMS/MS." International Journal of Advancement in Life Sciences Research. Link(Cited for specific retention behavior of chloropyridine-benzamide derivatives).
-
PubChem. (2025).[1] "Betrixaban Compound Summary." National Library of Medicine. Link(Source for physicochemical properties of the parent scaffold).
Sources
solubility of 3-amino-N-(5-chloropyridin-2-yl)benzamide in DMSO, DMF, and methanol
An Application Note on the Solubility of 3-amino-N-(5-chloropyridin-2-yl)benzamide in DMSO, DMF, and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of the small molecule, 3-amino-N-(5-chloropyridin-2-yl)benzamide, in three common laboratory solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this application note offers a detailed theoretical framework to predict its solubility characteristics based on its molecular structure. Furthermore, it provides robust, step-by-step protocols for experimentally determining its solubility, empowering researchers to generate reliable data for their specific applications, such as compound screening, formulation development, and biochemical assays.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the utility of a chemical compound in a vast array of scientific applications, from drug discovery to materials science. For a compound like 3-amino-N-(5-chloropyridin-2-yl)benzamide, which belongs to the benzamide class of molecules known for their diverse biological activities, understanding its solubility is a prerequisite for any experimental work.[1] Inadequate solubility can lead to inaccurate assay results, poor bioavailability, and challenges in formulation and delivery. This guide provides the theoretical context and practical methodologies to accurately assess the solubility of this compound in DMSO, DMF, and methanol—solvents chosen for their ubiquity in research and their distinct physicochemical properties.
Molecular Structure and Predicted Solubility Profile
To understand the solubility of 3-amino-N-(5-chloropyridin-2-yl)benzamide, we must first analyze its molecular structure. The molecule is comprised of a benzamide core, substituted with an amino group and a 5-chloropyridin-2-yl moiety.
Chemical Structure: 3-amino-N-(5-chloropyridin-2-yl)benzamide Molecular Formula: C₁₂H₁₀ClN₃O
The key functional groups that govern its solubility are:
-
Amide Linkage (-C(=O)NH-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Amino Group (-NH₂): A primary amine that is a potent hydrogen bond donor.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
-
Benzene Ring and Chloropyridine: These aromatic systems contribute to the molecule's hydrophobicity and can engage in π-π stacking interactions.
Solvent Properties and Solute-Solvent Interactions
The solubility of a solute is maximized in a solvent with similar polarity ("like dissolves like"). Let's examine the properties of the selected solvents:
| Solvent | Polarity Index | Dielectric Constant (ε) | Type | Key Features |
| DMSO | 7.2 | 47 | Polar Aprotic | Strong hydrogen bond acceptor. |
| DMF | 6.4 | 37 | Polar Aprotic | Strong hydrogen bond acceptor. |
| Methanol | 5.1 | 33 | Polar Protic | Hydrogen bond donor and acceptor. |
Predicted Solubility Hierarchy
Based on the interplay between the solute's functional groups and the solvent properties, we can predict a general solubility trend:
DMSO ≈ DMF > Methanol
-
DMSO and DMF: As polar aprotic solvents, DMSO and DMF are excellent at solvating polar molecules. Their strong hydrogen bond accepting character will effectively interact with the amide and amino protons of 3-amino-N-(5-chloropyridin-2-yl)benzamide. The relatively large, non-polar regions of the solute can be accommodated by the methyl groups of these solvents.
-
Methanol: As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. While it will interact with the solute's polar groups, its smaller size and strong self-association through hydrogen bonding may make it a less effective solvent for this relatively large and complex molecule compared to DMSO and DMF. The energy required to break the solvent-solvent hydrogen bonds in methanol to create a cavity for the solute molecule might be less favorable.
The following diagram illustrates the primary predicted interactions between the solute and the solvents.
Caption: Predicted solute-solvent interactions.
Experimental Protocol: Determination of Thermodynamic Solubility
This section provides a detailed protocol for determining the equilibrium or thermodynamic solubility of 3-amino-N-(5-chloropyridin-2-yl)benzamide using the shake-flask method, which is considered the gold standard for solubility measurement.
Materials and Equipment
-
3-amino-N-(5-chloropyridin-2-yl)benzamide (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade or higher
-
Dimethylformamide (DMF), analytical grade or higher
-
Methanol, analytical grade or higher
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Calibrated positive displacement pipettes
-
Thermostatic shaker/incubator
-
Centrifuge capable of holding vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware for standard preparation
Experimental Workflow Diagram
Caption: Workflow for solubility determination.
Step-by-Step Procedure
Part A: Preparation of Analytical Standards and Calibration Curve
-
Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of 3-amino-N-(5-chloropyridin-2-yl)benzamide and dissolve it in a known volume of DMSO (e.g., 1 mL) to create a 10 mg/mL stock solution. Ensure complete dissolution.
-
Prepare Working Standards: Perform serial dilutions of the primary stock solution with the appropriate solvent (ideally the mobile phase for HPLC analysis) to create a series of standards of known concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Generate Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot the peak area versus concentration and perform a linear regression. The R² value should be > 0.99 for a valid curve.
Part B: Sample Preparation and Equilibration
-
Add Excess Solid: To a set of vials (in triplicate for each solvent), add an excess amount of solid 3-amino-N-(5-chloropyridin-2-yl)benzamide. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration (e.g., 2-5 mg per 0.5 mL of solvent).
-
Add Solvent: Accurately add a known volume of each solvent (DMSO, DMF, Methanol) to the respective vials (e.g., 0.5 mL).
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Part C: Sample Analysis and Calculation
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Immediately perform an accurate, large dilution of the supernatant into the mobile phase to prevent precipitation. The dilution factor should be chosen to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted samples onto the HPLC system and record the peak areas.
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of 3-amino-N-(5-chloropyridin-2-yl)benzamide in the original solvent.
Data Reporting
The determined solubility should be reported in standard units, such as mg/mL or mM. The data should be presented as the mean ± standard deviation of the triplicate measurements.
Table for Reporting Experimental Data:
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Deviation | Mean Solubility (mM) |
| DMSO | 25 | [Enter Data] | [Enter Data] | [Enter Data] |
| DMF | 25 | [Enter Data] | [Enter Data] | [Enter Data] |
| Methanol | 25 | [Enter Data] | [Enter Data] | [Enter Data] |
Conclusion and Best Practices
This application note provides a robust framework for understanding and experimentally determining the . While a theoretical assessment suggests a solubility hierarchy of DMSO ≈ DMF > Methanol, it is imperative for researchers to perform experimental verification as outlined. Adherence to the detailed protocol will ensure the generation of high-quality, reliable solubility data, which is fundamental for the successful progression of research and development activities involving this compound. For structurally related compounds, such as 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, a similar pattern of slight solubility in methanol and DMSO has been noted, reinforcing the need for precise experimental determination.[2]
References
-
IUCrData. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]
-
Wikipedia. (n.d.). Benzamide. [Link]
-
PubChem. (n.d.). 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PubChem. (n.d.). 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide. [Link]
-
MDPI. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. [Link]
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
ResearchGate. (2023). Synthesis of N-(Pyridin-2-yl)benzamide. [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-(3,5-dichlorophenyl)benzamide. [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N,N-bis(2-methylpropyl)benzamide. [Link]
Sources
3-amino-N-(5-chloropyridin-2-yl)benzamide Factor Xa inhibition assay protocol
Application Note & Protocol
Topic: High-Throughput Chromogenic Assay for the Evaluation of 3-amino-N-(5-chloropyridin-2-yl)benzamide as a Potential Factor Xa Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Factor Xa in Hemostasis and Thrombosis
The coagulation cascade is a meticulously regulated enzymatic process responsible for maintaining hemostasis, the physiological balance that prevents excessive bleeding while avoiding pathological clot formation (thrombosis). Central to this cascade is Factor Xa (FXa), a serine protease that acts at the convergence of the intrinsic and extrinsic pathways. Activated Factor Xa catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector enzyme that cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot.
Due to its pivotal position and amplification effect within the cascade, inhibiting Factor Xa is a highly effective and validated strategy for antithrombotic therapy. Direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, have revolutionized the treatment and prevention of venous thromboembolism, stroke in patients with atrial fibrillation, and other thrombotic disorders. The discovery of novel, potent, and selective FXa inhibitors remains a key objective in cardiovascular drug discovery.
This document provides a detailed protocol for evaluating the inhibitory activity of a test compound, 3-amino-N-(5-chloropyridin-2-yl)benzamide , against human Factor Xa using a chromogenic-based kinetic assay. This method is robust, suitable for high-throughput screening (HTS), and allows for the quantitative determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Assay Principle: Chromogenic Detection of Factor Xa Activity
The inhibitory potential of 3-amino-N-(5-chloropyridin-2-yl)benzamide is quantified using a chromogenic assay. The principle relies on the enzymatic activity of Factor Xa on a synthetic peptide substrate that mimics its natural substrate, prothrombin.
-
Enzymatic Reaction: In the absence of an inhibitor, purified human Factor Xa cleaves the chromogenic substrate (e.g., S-2765 or S-2222), which contains a p-nitroaniline (pNA) moiety.
-
Signal Generation: This cleavage releases free pNA, a yellow-colored compound that absorbs light strongly at a wavelength of 405 nm.
-
Inhibition Measurement: When an active inhibitor like 3-amino-N-(5-chloropyridin-2-yl)benzamide is present, it binds to Factor Xa, reducing its enzymatic activity. This leads to a decreased rate of pNA release, resulting in a lower absorbance signal.
-
Quantification: The rate of pNA formation is directly proportional to the FXa activity. By measuring the absorbance at 405 nm over time, the inhibitory potency of the test compound can be accurately determined.
Below is a diagram illustrating the core principle of the chromogenic assay.
Caption: Mechanism of the Factor Xa chromogenic inhibition assay.
Materials and Reagents
| Reagent | Example Supplier | Example Catalog No. | Notes |
| Purified Human Factor Xa | Haematologic | HCXA-0050 | Store at -80°C. Handle with care to prevent autolysis. |
| Chromogenic FXa Substrate (S-2765) | Diapharma | D-821440 | A common and highly specific substrate. Reconstitute in sterile water. |
| Apixaban (Positive Control) | Sigma-Aldrich | PZ0021 | A well-characterized, potent direct FXa inhibitor. Essential for assay validation. |
| Test Article: 3-amino-N-(5-chloropyridin-2-yl)benzamide | N/A | N/A | To be synthesized or sourced by the investigator. |
| Tris-HCl | Sigma-Aldrich | T5941 | For buffer preparation. |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | For buffer preparation. |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Required for FXa conformational stability and activity. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Reduces non-specific binding of enzyme and compounds to plate surfaces. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Vehicle for dissolving test compounds and positive control. |
| 96-well Flat-Bottom Microplates, Clear | Corning | 3596 | Standard format for absorbance-based assays. |
| Nuclease-Free Water | Thermo Fisher | AM9937 | For preparing all aqueous solutions. |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for automation.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0):
-
Prepare a stock solution of 1 M Tris-HCl, pH 8.0.
-
In 800 mL of nuclease-free water, dissolve 4.38 g NaCl and add 50 mL of 1 M Tris-HCl.
-
Add 5 mL of a 1 M CaCl₂ stock solution.
-
Add 1 g of BSA and stir gently until dissolved.
-
Adjust the pH to 8.0 using 1 M HCl or 1 M NaOH.
-
Bring the final volume to 1 L with nuclease-free water. Filter sterilize (0.22 µm) and store at 4°C.
-
-
Human Factor Xa Working Solution (2 nM):
-
The enzyme is typically supplied at a high concentration (e.g., 1-5 µM).
-
Perform a serial dilution in cold Assay Buffer immediately before use. For example, to prepare 1 mL of 2 nM FXa from a 1 µM stock, add 2 µL of the stock to 998 µL of cold Assay Buffer.
-
Crucially, keep the enzyme on ice at all times.
-
-
Chromogenic Substrate S-2765 Working Solution (400 µM):
-
Reconstitute the lyophilized substrate in nuclease-free water to create a 10 mM stock solution. Aliquot and store at -20°C.
-
On the day of the assay, dilute the 10 mM stock into Assay Buffer to a final concentration of 400 µM.
-
-
Positive Control - Apixaban (10 mM Stock):
-
Dissolve Apixaban powder in 100% DMSO to create a 10 mM stock solution.
-
This stock will be used to create a serial dilution curve.
-
-
Test Article - 3-amino-N-(5-chloropyridin-2-yl)benzamide (10 mM Stock):
-
Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.
-
Note: If solubility is an issue, sonication or gentle warming may be required. The final DMSO concentration in the assay well should not exceed 1% to avoid enzyme inhibition.
-
Assay Workflow
The following diagram outlines the step-by-step procedure for performing the assay in a 96-well plate.
Caption: Experimental workflow for the Factor Xa inhibition assay.
Step-by-Step Plate Procedure
-
Compound Plating:
-
Create a serial dilution series of the Test Article and Apixaban (positive control) in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended.
-
Add 1 µL of the DMSO dilutions to the appropriate wells of the 96-well assay plate.
-
For control wells, add 1 µL of 100% DMSO (for 0% inhibition / maximal activity) and 1 µL of a high-concentration Apixaban solution (e.g., 100 µM, for 100% inhibition / background).
-
-
Enzyme Addition:
-
Add 75 µL of Assay Buffer to each well.
-
Add 25 µL of the 2 nM Factor Xa working solution to all wells except the "No Enzyme" blank controls. The final volume is now 101 µL and the FXa concentration is 0.5 nM.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes . This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Pre-warm the plate reader to 37°C.
-
Add 25 µL of the 400 µM S-2765 substrate working solution to all wells to initiate the reaction. The final volume is 126 µL.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm in kinetic mode, taking a reading every 60 seconds for 15 to 30 minutes at 37°C.
-
Data Analysis and Interpretation
Calculation of Reaction Rate
The kinetic data (absorbance vs. time) should be linear for the initial phase of the reaction. The rate of reaction (V) is the slope of this linear portion, typically expressed in milli-absorbance units per minute (mAU/min). Most plate reader software can calculate this automatically.
Calculation of Percent Inhibition
For each concentration of the test compound, calculate the percent inhibition using the following formula:
% Inhibition = [ 1 - ( ( V_inhibitor - V_background ) / ( V_max - V_background ) ) ] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_max is the average reaction rate of the DMSO-only wells (0% inhibition).
-
V_background is the average reaction rate of the 100% inhibition control wells (or no enzyme wells).
IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation.
-
The IC50 is the value derived from the curve fit where the response is 50%.
Software such as GraphPad Prism, Origin, or R can be used for this analysis.
| Parameter | Example Value (Apixaban) | Example Value (Test Article) |
| Top (Max % Inh.) | ~100% | To be determined |
| Bottom (Min % Inh.) | ~0% | To be determined |
| Hill Slope | ~1.0 | To be determined |
| IC50 (nM) | 2 - 5 nM | To be determined |
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the results, the following controls must be included in every assay plate:
-
Positive Control (Apixaban): A full dose-response curve for a known inhibitor like Apixaban must be run. The calculated IC50 should fall within the expected literature range (e.g., 2-5 nM). This validates that the enzyme, substrate, and buffer system are performing correctly.
-
Negative Control (0% Inhibition): Multiple wells containing only DMSO (the vehicle) are used to define the maximal reaction rate (V_max).
-
Background Control (100% Inhibition): Wells with a saturating concentration of the positive control or wells without any enzyme define the background signal, which must be subtracted from all other readings.
-
Compound Interference Check: It is prudent to test if 3-amino-N-(5-chloropyridin-2-yl)benzamide absorbs light at 405 nm. This can be done by running a control plate with the compound and substrate but no enzyme.
Conclusion
This application note provides a comprehensive and robust protocol for the characterization of 3-amino-N-(5-chloropyridin-2-yl)benzamide as a potential inhibitor of human Factor Xa. Adherence to the described steps, including rigorous use of controls and appropriate data analysis, will yield reliable and reproducible measurements of inhibitory potency (IC50). This assay serves as a critical first step in the preclinical evaluation of novel anticoagulant candidates.
References
-
Furie, B., & Furie, B. C. (2008). Mechanisms of Thrombus Formation. New England Journal of Medicine, 359(9), 938–949. [Link]
-
Raskob, G. E., Angchaisuksiri, P., Blanco, A. N., et al. (2014). Thrombosis: A Major Contributor to Global Disease Burden. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(11), 2363–2371. [Link]
-
Hickman, A., & Batty, M. (2022). Factor Xa Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Wong, P. C., Pinto, D. J., & Crain, E. J. (2017). Preclinical Discovery of Apixaban, a Direct and Reversible Factor Xa Inhibitor. Journal of Thrombosis and Thrombolysis, 44(4), 524-537. [Link]
-
Franchini, M., & Mannucci, P. M. (2020). The history of the discovery of coagulation factors. Journal of Thrombosis and Haemostasis, 18(3), 543-550. [Link]
protocol for derivatizing 3-amino-N-(5-chloropyridin-2-yl)benzamide
An Application Note and Protocol for the Derivatization of 3-amino-N-(5-chloropyridin-2-yl)benzamide
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Derivatizing 3-amino-N-(5-chloropyridin-2-yl)benzamide
3-amino-N-(5-chloropyridin-2-yl)benzamide is a key chemical scaffold possessing a reactive primary aromatic amine. This functional group serves as a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives. The derivatization of this core structure is of significant interest in medicinal chemistry and drug development. By modifying the 3-amino group, researchers can systematically alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic profiles, enhancing target binding affinity, and developing novel therapeutic agents. This document provides detailed, field-tested protocols for the reliable and efficient derivatization of this compound through common and robust chemical transformations.
Core Principle: Leveraging the Nucleophilicity of the 3-Amino Group
The synthetic strategies outlined below are centered on the nucleophilic character of the primary aromatic amine at the 3-position of the benzamide ring. This amine can readily attack electrophilic reagents, leading to the formation of stable covalent bonds. The choice of electrophile dictates the nature of the resulting derivative. We will focus on two of the most fundamental and widely applicable derivatization reactions: Acylation to form amides and Sulfonylation to form sulfonamides. These transformations are foundational in synthetic organic chemistry and are readily adaptable to a wide range of substrates.
Part 1: Acylation Protocol for Amide Synthesis
Scientific Rationale and Causality
Acylation of the 3-amino group involves its reaction with an acylating agent, typically an acid chloride or anhydride, to form a new amide bond. This is one of the most reliable methods for derivatizing primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of solvent is critical; an inert aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane is preferred to avoid side reactions.[1]
General Acylation Workflow
The overall process for the acylation of 3-amino-N-(5-chloropyridin-2-yl)benzamide is outlined below. This workflow ensures reproducibility and high purity of the final product.
Caption: General workflow for the acylation of the target compound.
Detailed Step-by-Step Protocol: Benzoylation
This protocol details the benzoylation of 3-amino-N-(5-chloropyridin-2-yl)benzamide using benzoyl chloride as a representative acylating agent.
Materials and Reagents:
| Reagent/Material | Purpose |
| 3-amino-N-(5-chloropyridin-2-yl)benzamide | Starting Material |
| Benzoyl Chloride | Acylating Agent |
| Pyridine or Triethylamine | Base (HCl Scavenger) |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous Wash (Neutralize Acid) |
| Brine (Saturated NaCl Solution) | Aqueous Wash (Remove Water) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying Agent |
| Silica Gel (for chromatography) | Stationary Phase for Purification |
| Hexanes/Ethyl Acetate | Mobile Phase for Purification |
| Round-bottom flask, Magnetic stirrer, Stir bar | Reaction Vessel |
| Ice bath, Separatory funnel, Rotary evaporator | Standard Glassware & Equipment |
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-N-(5-chloropyridin-2-yl)benzamide (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Base Addition: Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction.
-
Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to obtain the pure N-(3-(benzamido)-N-(5-chloropyridin-2-yl)benzamide).
-
Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 2: Sulfonylation Protocol for Sulfonamide Synthesis
Scientific Rationale and Causality
Sulfonylation is analogous to acylation and involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide linkage. Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids. The reaction mechanism is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Similar to acylation, a base is required to neutralize the generated HCl.[2] This reaction is generally robust and provides a chemically stable sulfonamide product.
General Sulfonylation Reaction
The chemical transformation for the synthesis of a sulfonamide derivative is depicted below.
Caption: General reaction scheme for the sulfonylation of the target amine.
Detailed Step-by-Step Protocol: Tosylation
This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride) as a representative sulfonylating agent.
Materials and Reagents:
| Reagent/Material | Purpose |
| 3-amino-N-(5-chloropyridin-2-yl)benzamide | Starting Material |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylating Agent |
| Pyridine | Base and Solvent |
| Dichloromethane (DCM), Anhydrous | Co-solvent (optional) |
| 1 M Hydrochloric Acid (HCl) Solution | Aqueous Wash (Remove Pyridine) |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous Wash (Neutralize Acid) |
| Brine (Saturated NaCl Solution) | Aqueous Wash (Remove Water) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying Agent |
| Silica Gel (for chromatography) | Stationary Phase for Purification |
| Hexanes/Ethyl Acetate | Mobile Phase for Purification |
Procedure:
-
Preparation: Dissolve 3-amino-N-(5-chloropyridin-2-yl)benzamide (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base. If solubility is an issue, a co-solvent like DCM can be used.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring overnight (or until TLC indicates completion).
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl. This will protonate the excess pyridine, making it water-soluble. A precipitate of the crude product may form.
-
Isolation/Extraction: If a solid precipitates, collect it by filtration, wash thoroughly with water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM.
-
Washing: Wash the organic extract sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography (silica gel, hexanes/ethyl acetate) or recrystallization to obtain the pure sulfonamide product.
-
Characterization: Verify the identity and purity of the final compound by NMR, MS, and IR analysis.
Self-Validation and Trustworthiness
The protocols described are designed to be self-validating through in-process controls and final product analysis.
-
In-Process Control: The use of Thin Layer Chromatography (TLC) at regular intervals is critical. By comparing the reaction mixture spot to the starting material spot, a researcher can unequivocally determine the reaction's progress and endpoint.
-
Purification: The purification step, whether by chromatography or recrystallization, is designed to separate the desired product from unreacted starting materials, reagents, and byproducts. The purity can be assessed again by TLC.
-
Structural Confirmation: The final and most crucial validation step is the structural characterization of the purified product. A combination of Mass Spectrometry (to confirm the molecular weight of the derivatized product) and NMR spectroscopy (to confirm the new chemical structure and the disappearance of the primary amine protons) provides unambiguous proof of a successful derivatization.
By following these integrated steps of reaction, monitoring, purification, and characterization, researchers can have high confidence in the identity and purity of their synthesized derivatives.
References
-
ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino... Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Taylor & Francis Online. (2020). Three-Component Reaction between 2-Aminobenzamide, Aroyl Chlorides and Potassium Selenocyanate: Synthesis of 2-[3-(Aroyl)-Selenoureido])-Benzamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]
-
MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
PubMed. (n.d.). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Retrieved from [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.
-
Journal of Clinical and Experimental Investigations. (n.d.). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Retrieved from [Link]
-
SpringerLink. (n.d.). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Retrieved from [Link]
-
Frontiers. (n.d.). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]
-
PubMed. (n.d.). Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzamide, n-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-. Retrieved from [Link]
-
Springer. (n.d.). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. Retrieved from [Link]
Sources
experimental setup for studying the kinetics of 3-amino-N-(5-chloropyridin-2-yl)benzamide reactions
Abstract
This application note details the experimental protocols for determining the reaction kinetics of 3-amino-N-(5-chloropyridin-2-yl)benzamide (referred to herein as ACB ). ACB is a critical pharmacophore found in Factor Xa inhibitors (e.g., Betrixaban). Understanding its stability profile is essential for defining critical process parameters (CPPs) during API synthesis and shelf-life specifications. This guide focuses on pH-dependent hydrolysis kinetics and Arrhenius degradation modeling , utilizing a stability-indicating HPLC-DAD method.
Introduction & Chemical Context
Structural Analysis
ACB consists of a 3-aminobenzoyl moiety coupled to a 2-amino-5-chloropyridine via an amide bond.
-
The Amide Bond: The kinetic stability of ACB hinges on the amide linkage. The electron-withdrawing chlorine on the pyridine ring decreases the basicity of the pyridine nitrogen, theoretically stabilizing the amide against acid hydrolysis compared to non-halogenated analogs. However, it may increase susceptibility to nucleophilic attack (base hydrolysis).
-
The 3-Amino Group: This aniline-like amine is susceptible to oxidation. While this protocol focuses on hydrolysis, oxidative controls are mandated.
-
Genotoxic Liability: The hydrolysis product, 5-chloropyridin-2-amine , is a structural alert for genotoxicity. Quantifying its rate of formation is critical for regulatory submissions (ICH M7).
Kinetic Theory
The degradation of ACB generally follows pseudo-first-order kinetics when the hydrolytic agent (acid/base) is in large excess. The observed rate constant (
Where
Experimental Setup: Forced Degradation & Kinetics
Reagents and Equipment
-
API: High-purity ACB (>99%).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q).
-
Buffers:
-
pH 1.2: 0.1 N HCl
-
pH 4.5: 50 mM Acetate Buffer
-
pH 7.4: 50 mM Phosphate Buffer
-
pH 12.0: 0.01 N NaOH
-
-
Thermostat: Heating block or water bath capable of maintaining
.
Workflow Diagram
The following diagram outlines the kinetic study workflow, ensuring data integrity from preparation to analysis.
Caption: Step-by-step workflow for kinetic profiling, ensuring precise time-point extraction and quenching.
Detailed Protocols
Protocol A: pH-Rate Profile Study
Objective: Determine
-
Preparation: Prepare a 1.0 mg/mL stock solution of ACB in Methanol.
-
Reaction Initiation:
-
Aliquot 1.0 mL of stock into 9.0 mL of pre-heated buffer (pH 1.2, 7.4, or 12.0) in amber glass vials.
-
Final concentration: 100 µg/mL.
-
Control: Prepare one vial in inert solvent (MeOH/Water) stored at 4°C.
-
-
Incubation: Place vials in heating blocks set to 60°C (Isothermal stress).
-
Sampling:
-
Withdraw 500 µL at
hours.
-
-
Quenching (Critical):
-
Acid Samples: Neutralize with equal volume 0.1 N NaOH or dilute into cold mobile phase.
-
Base Samples: Neutralize with equal volume 0.1 N HCl.
-
Oxidative Check: If studying oxidation, quench with 5% Sodium Metabisulfite.
-
-
Analysis: Inject immediately or store at 4°C (stable for <24h).
Protocol B: Arrhenius Parameter Determination
Objective: Calculate Activation Energy (
-
Select the pH exhibiting the fastest degradation (typically pH 1.2 or pH 12 for amides).
-
Repeat Protocol A at three distinct temperatures: 50°C, 60°C, and 70°C .
-
Plot
vs. (Kelvin).
Analytical Method (HPLC-DAD)[1]
To accurately measure kinetics, the method must separate the parent ACB from its hydrolysis products: 3-aminobenzoic acid and 5-chloropyridin-2-amine .
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains amine protonation) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Detection | 254 nm (Amide/Benzoyl), 280 nm (Pyridyl specific) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Validation Criteria (Self-Validating System):
-
Resolution (
): > 2.0 between ACB and nearest impurity. -
Mass Balance: Sum of Parent + Degradants should equal 95-105% of initial area (if response factors are known).
-
Linearity:
for ACB standard curve (10–150 µg/mL).
Data Analysis & Interpretation
Degradation Pathway
The primary degradation route is the hydrolysis of the amide bond.
Caption: Hydrolytic cleavage yielding the carboxylic acid and the potentially genotoxic aminopyridine.
Calculation of Rate Constants
-
Plot:
vs. Time (hours). -
Slope: The slope of the linear regression line is
. -
Half-life:
.
Arrhenius Calculation
Use the Arrhenius equation to determine activation energy (
-
Slope:
(where ) -
Prediction: Extrapolate
to 25°C (298 K) to estimate room temperature stability.
Troubleshooting & Expert Insights
-
Peak Tailing: The aminopyridine moiety can interact with residual silanols on the HPLC column. Solution: Ensure the mobile phase contains a buffer (Formic acid or Ammonium Formate) or use a "base-deactivated" column.
-
Mass Balance Errors: If mass balance is low (<90%), consider oxidative degradation of the aniline group. The products may be highly polar (eluting in void volume) or insoluble polymers.
-
pH Drift: At pH 12, glass vials can leach silicates over long incubations at 80°C. Solution: Use PTFE or PP liners/vessels for high-pH stress testing.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] [Link]
- Connors, Kenneth A., et al. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Wiley-Interscience, 1986. (Standard text for Arrhenius kinetics).
-
Dong, S., et al. "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride." Physical Testing and Chemical Analysis Part B: Chemical Analysis, 2019. [Link] (Relevant method for aminopyridine analysis).
-
European Medicines Agency. "ICH M7(R1): Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." EMA Guidelines, 2017. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
Status: Operational Ticket ID: SYN-AMIDE-5CL-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deactivated Nucleophile" Challenge
You are likely encountering low yields (<30%) or messy reaction profiles because this synthesis presents a "perfect storm" of two conflicting chemical challenges:
-
Electronic Deactivation (The Coupling Step): The amine partner, 2-amino-5-chloropyridine , is an exceptionally poor nucleophile. The pyridine ring nitrogen sequesters electron density, and the chlorine atom further withdraws it inductively. Standard coupling agents (EDC, HATU) often fail to generate the active ester long enough to capture this sluggish amine.
-
Chemoselectivity (The Reduction Step): If you attempt to couple 3-aminobenzoic acid directly, you risk self-polymerization. If you couple 3-nitrobenzoic acid first (the recommended route), you must reduce the nitro group without removing the chlorine atom (hydrodehalogenation), which occurs rapidly with standard Pd/C hydrogenation.
This guide provides a validated, high-yield workflow using the Nitro-Route combined with T3P activation or Acid Chloride generation , followed by a Chemoselective Iron Reduction .
Module 1: Strategic Route Selection
Recommendation: Do NOT attempt to couple 3-aminobenzoic acid directly. Use the Nitro-Route : Couple 3-nitrobenzoic acid first, then reduce.
Workflow Visualization
Caption: Decision tree highlighting the critical path to avoid dechlorination and ensure successful amide bond formation.
Module 2: The Coupling Step (Overcoming Low Nucleophilicity)
The 2-aminopyridine nitrogen is chemically "hard" and non-nucleophilic. You must use a method that maintains a highly reactive electrophile.
Protocol A: The T3P® Method (Recommended for Purity)
T3P (Propylphosphonic anhydride) is superior here because it acts as a water scavenger and drives the equilibrium toward the amide, even with weak amines.
-
Reagents: 3-Nitrobenzoic acid (1.0 eq), 2-Amino-5-chloropyridine (1.1 eq), T3P (50% in EtOAc, 2.0–2.5 eq), Pyridine (3.0–4.0 eq), EtOAc (Solvent).
-
Procedure:
-
Dissolve acid and amine in EtOAc (approx. 5–10 mL/g).
-
Add Pyridine.[1][2][3][4] (Note: Pyridine is critical; it acts as both base and catalyst).
-
Add T3P solution dropwise at 0°C.
-
Allow to warm to RT, then heat to reflux (70–80°C) for 12–24 hours.
-
Why Heat? The amine is too sluggish to react at RT. T3P is thermally stable enough to support this.
-
Workup: Wash with water, then 0.5M HCl (to remove excess pyridine/amine), then NaHCO3.
-
Protocol B: The Acid Chloride Method (Recommended for Scale/Cost)
If T3P fails, the acid chloride is the most "forceful" electrophile available.
-
Reagents: 3-Nitrobenzoic acid, Thionyl Chloride (SOCl2), Cat. DMF, Pyridine, DCM or Toluene.
-
Procedure:
-
Convert 3-nitrobenzoic acid to acid chloride using SOCl2 (neat or in toluene) with 1 drop of DMF. Reflux 2h. Evaporate excess SOCl2 to dryness (Critical: remove all SOCl2).
-
Dissolve the crude acid chloride in DCM.
-
In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in DCM/Pyridine (1:1 ratio).
-
Add the acid chloride solution to the amine solution at 0°C.
-
Stir at RT overnight.
-
Module 3: The Reduction Step (Preserving the Chlorine)
CRITICAL WARNING: Do not use Hydrogen gas (H2) with Palladium on Carbon (Pd/C). This will strip the chlorine off the pyridine ring (hydrodehalogenation), yielding the des-chloro byproduct (M-34 mass).
Protocol: Selective Iron Reduction (Bechamp Conditions)
Iron powder in mild acid is the gold standard for reducing nitro groups in the presence of aryl halides.
-
Reagents: Intermediate Nitro-amide (1.0 eq), Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq), Ethanol/Water (3:1 ratio).
-
Procedure:
-
Suspend the Nitro-amide in EtOH/H2O.
-
Add NH4Cl and Iron Powder.
-
Heat to reflux (70–80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).
-
Monitor by TLC/LCMS (usually complete in 1–3 hours).
-
Workup (Crucial): Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate.
-
Purification: The product often precipitates upon cooling or adding water. If not, extract with EtOAc.
-
Troubleshooting & FAQs
| Symptom | Diagnosis | Solution |
| Yield < 10% (Coupling) | Amine is not attacking the activated acid. | Switch to Protocol B (Acid Chloride). Ensure you use Pyridine as the solvent/base, as it activates the amine via H-bonding and acts as an acyl transfer catalyst. |
| Product Mass = Expected - 34 | Dechlorination occurred. | You likely used Pd/C or excessive Zn/HCl. Switch to Fe/NH4Cl (Protocol Module 3). |
| Reaction turns black/stalled | Catalyst poisoning or oxidation. | If using T3P, ensure the solvent is dry. If using Iron reduction, ensure vigorous stirring ; the reaction is heterogeneous and surface-area dependent. |
| Starting Material (Amine) remains | Low nucleophilicity.[5] | Add DMAP (0.1 eq) to the coupling reaction. It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor nucleophile. |
Comparison of Methods
| Method | Yield Potential | Risk Profile | Best For... |
| Direct Amino Coupling | Low (<20%) | High (Self-coupling/Polymerization) | Avoid completely. |
| Nitro + T3P | High (75-90%) | Low (Clean profile, easy workup) | Lab scale (mg to g), high purity needs. |
| Nitro + Acid Chloride | High (80-95%) | Medium (Moisture sensitive) | Scale-up (>10g), lowest cost. |
References
-
Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2] Link
- Grounding: Establishes T3P + Pyridine as a superior method for difficult amide couplings involving anilines/aminopyridines.
-
Zhang, P., et al. (2009).[6][7] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[6][7] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[6][7] Link
- Grounding: Validates the specific synthesis of the 5-chloropyridin-2-yl amide scaffold in a drug development context.
-
Gamble, A. B., et al. (2007).[8] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786. Link
- Grounding: Confirms Iron powder as the superior, chemoselective reagent for reducing nitro groups in the presence of aryl halides (avoiding dechlorin
-
Sichuan Haisco Pharmaceutical Co. (2015). "Method for preparation of betrixaban." CN Patent 104693114. Link
- Grounding: Industrial validation of the acid chloride and nitro-reduction route for this specific chemical motif.
Sources
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-metoxybenzamide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 7. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for 3-amino-N-(5-chloropyridin-2-yl)benzamide
Welcome to the technical support guide for resolving peak tailing issues in the HPLC analysis of 3-amino-N-(5-chloropyridin-2-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving symmetrical peak shapes for this compound. Here, we will explore the underlying causes of this common chromatographic problem and provide a systematic, in-depth approach to method optimization and troubleshooting.
Understanding the Analyte: The Root of the Problem
Before diving into troubleshooting, it's crucial to understand the chemical nature of 3-amino-N-(5-chloropyridin-2-yl)benzamide and why it is particularly prone to peak tailing in reversed-phase HPLC.
Chemical Structure:

This molecule possesses two key basic functional groups that are the primary contributors to peak tailing:
-
A primary aromatic amine (aniline-like) group: The -NH2 group on the benzamide ring.
-
A pyridine nitrogen: The nitrogen atom within the chloropyridine ring.
These basic sites can readily become protonated (positively charged) depending on the mobile phase pH. This charged state leads to strong, undesirable secondary ionic interactions with the stationary phase of the column.[1][2]
The most common cause of peak tailing for basic compounds is the interaction between the protonated analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3][4] These silanols are acidic and become deprotonated (negatively charged, SiO-) at mid-range pH values, acting as strong retention sites for basic analytes. This secondary retention mechanism, in addition to the primary reversed-phase (hydrophobic) mechanism, results in a distorted, tailing peak.[2]
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common initial questions.
Q1: What is the most likely cause of my peak tailing for this specific compound? A1: The most probable cause is a secondary ionic interaction between the basic amine/pyridine groups on your molecule and acidic residual silanol groups on your silica-based HPLC column.[2][3] This is a very common issue for compounds containing basic nitrogen functional groups.[5]
Q2: I'm using a standard C18 column with a simple methanol/water mobile phase, and my peaks are tailing badly. Why? A2: Unbuffered methanol/water mobile phases have a pH around 6-7. At this pH, the silanol groups on the silica surface (pKa ~3.5-4.5) are ionized (negatively charged), and your basic analyte is likely protonated (positively charged). This creates a perfect storm for strong ionic interactions, leading to significant peak tailing.[3][6]
Q3: What is an acceptable peak tailing factor? A3: According to the United States Pharmacopeia (USP), a tailing factor (now often called symmetry factor) between 0.9 and 1.2 is considered ideal.[6] For many assays, values up to 1.5 are acceptable, but a value greater than 2.0 indicates a significant problem that requires correction.[3][7] The upcoming revision to USP <621> suggests a symmetry factor of 0.8-1.8 for assays and impurity tests.[8]
Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve the peak tailing issue. The key is to make one systematic change at a time to understand its effect.
Step 1: Diagnose and Quantify the Problem
Before making changes, quantify the existing peak tailing. Use the formula for Tailing Factor (Tf) or Symmetry Factor (As) as defined by the USP. Most chromatography data systems (CDS) can calculate this automatically. A common calculation is made at 5% or 10% of the peak height.
-
USP Tailing Factor (Tf): Tf = W₀.₀₅ / (2 * f)
-
W₀.₀₅ is the peak width at 5% height.
-
f is the distance from the peak front to the peak maximum at 5% height.
-
Establishing a baseline value allows you to objectively measure the impact of your troubleshooting efforts.
Step 2: Mobile Phase Optimization (Easiest & Most Impactful)
Optimizing the mobile phase is the fastest and most common way to eliminate peak tailing for basic compounds.
The goal is to suppress the ionization of either the analyte or the surface silanols. For a basic compound, the most effective strategy is to lower the pH.
-
Mechanism: By operating at a low pH (e.g., pH < 3), the vast majority of the acidic silanol groups on the stationary phase will be protonated (Si-OH) and therefore neutral.[2][3][9] This eliminates the strong ionic interaction site, dramatically improving peak shape. While your basic analyte will be fully protonated (cationic) at this pH, the absence of a negatively charged silanol surface prevents the secondary retention mechanism.[3]
-
Protocol: pH Scouting Experiment
-
Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values. Good choices for low pH work are 0.1% formic acid (pH ~2.7), 0.1% trifluoroacetic acid (TFA) (pH ~2.0), or a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.[9][10]
-
Test Conditions: Analyze your compound using your existing organic modifier ratio with each of the prepared aqueous phases.
-
Evaluate: Compare the chromatograms for retention time, and most importantly, the tailing factor. You should see a significant improvement in peak symmetry at lower pH.
-
If working at low pH is not sufficient or desirable, adding a small, basic "silanol suppressor" to the mobile phase can be highly effective.
-
Mechanism: A competitive base, like triethylamine (TEA), is a small amine that is added to the mobile phase in low concentrations.[9] Being a base, it preferentially interacts with the active silanol sites on the column, effectively "masking" them from your analyte.[5][11][12] This reduces the availability of sites that cause tailing.[9]
-
Recommendations:
| Additive | Typical Concentration | Mechanism of Action |
| Formic Acid | 0.1% | Lowers pH to ~2.7, neutralizing silanols. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH to ~2.0 and acts as an ion-pairing agent.[10] |
| Triethylamine (TEA) | 0.05% - 0.1% | Acts as a competitive base to mask active silanol sites.[3][9][11] |
Step 3: Stationary Phase Selection
If mobile phase optimization does not fully resolve the issue, your column chemistry may be the problem. Older, "Type A" silica columns are notorious for high silanol activity.[9] Modern columns offer much better performance for basic compounds.
-
Mechanism: Column manufacturers have developed various strategies to reduce the negative effects of silanols. Choosing a column specifically designed for the analysis of basic compounds can provide a near-perfect peak shape without aggressive mobile phase additives.
-
Protocol: Choosing a Better Column
-
Use a High-Purity, End-Capped Column: Modern columns are made from high-purity ("Type B") silica with lower metal content and are "end-capped."[13] End-capping is a process where residual silanols are chemically reacted with a small silylating agent (like trimethylsilane) to make them inert.[13]
-
Consider Columns with Novel Chemistries:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This helps to shield the analyte from the silica surface.
-
Hybrid Particle Columns: Columns made from silica-organic hybrid particles (e.g., Waters BEH) have fewer and less acidic silanol groups, resulting in excellent peak shape for bases even at intermediate pH.
-
Positively Charged Surface Columns: Some columns have a slight positive charge incorporated onto the surface, which repels basic analytes from the underlying silica through electrostatic repulsion, preventing tailing.[14]
-
-
| Column Type | Key Feature | Advantage for Basic Compounds |
| Modern End-Capped C18 | High-purity silica, exhaustive end-capping.[13] | Reduced silanol activity compared to older columns. |
| Embedded Polar Group (EPG) | Polar group within the C18 chain. | Shields analyte from residual silanols. |
| Hybrid Particle (e.g., BEH) | Organo-silica hybrid material. | Inherently lower silanol activity and wider pH range. |
| Charged Surface Hybrid (CSH) | Low-level positive surface charge.[14] | Repels protonated basic analytes from the surface, preventing interaction. |
Step 4: Check for System and Other Issues
While less common for this specific problem, always consider other potential causes.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1] Ensure all connections are made with minimal, appropriate-ID tubing.
-
Column Contamination or Void: A buildup of strongly retained sample components at the head of the column can create active sites.[1] A physical void or channel in the column bed can also distort peak shape. Try flushing the column or, if a void is suspected, carefully reverse it and flush at low flow. If this fails, the column may need replacement.[15]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[1] Try injecting a 10-fold lower concentration to see if the peak shape improves.
Visualization of the Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting peak tailing.
Caption: A logical flowchart for diagnosing and resolving HPLC peak tailing.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
2-Amino-5-chloropyridine | C5H5ClN2. PubChem, NIH. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
3-Aminobenzamide | C7H8N2O. PubChem, NIH. [Link]
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
-
3-Aminobenzamide. Wikipedia. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
TO ADD OR NOT TO ADD. HPLC-TODAY Blog. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. ResearchGate. [Link]
-
HPLC Column Selection Guide. SCION Instruments. [Link]
- A kind of HPLC analytical approach of 3-amino piperidine.
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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Reducing residual silanol interactions in reversed-phase liquid chromatography. ResearchGate. [Link]
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Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). Cheméo. [Link]
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Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
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How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. [Link]
-
USP: Chapter "<621> Chromatography" published for Comments. ECA Academy. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
- Liquid chromatography stationary phases with reduced silanol interactions.
-
USP 621 Key Requirements Explained. YouTube. [Link]
-
Are You Sure You Understand USP <621>?. Chromatography Online. [Link]
-
pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
-
Cause of extreme peak tailing of alkaloids on C18 HPLC?. ResearchGate. [Link]
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Technical Support Center: 3-amino-N-(5-chloropyridin-2-yl)benzamide Stability and Degradation
Disclaimer: Specific stability and degradation data for 3-amino-N-(5-chloropyridin-2-yl)benzamide are not extensively available in published literature. This guide is curated by a Senior Application Scientist based on established chemical principles and data from structurally related molecules, including benzamides, aromatic amines, and chloropyridine derivatives. The information herein provides a predictive framework and practical guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and potential degradation pathways for 3-amino-N-(5-chloropyridin-2-yl)benzamide?
Based on its chemical structure, the molecule possesses three key functional groups that are most likely to be involved in degradation:
-
Amide Linkage: The benzamide functional group is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3]
-
Aromatic Amine: The 3-amino group on the benzoyl ring is a primary aromatic amine, which is prone to oxidation.[4][5][6] This can lead to the formation of colored degradation products.
-
Chloropyridine Ring: The substituted pyridine ring may be susceptible to photolytic degradation upon exposure to UV or visible light.[7][8]
Q2: How is the stability of this compound likely to be affected by pH in aqueous solutions?
The stability of 3-amino-N-(5-chloropyridin-2-yl)benzamide in aqueous solutions is expected to be highly pH-dependent.
-
Acidic Conditions (low pH): Acid-catalyzed hydrolysis of the amide bond is a probable degradation pathway.[1][9] The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Conditions (high pH): Under alkaline conditions, the amide can undergo base-catalyzed hydrolysis.[2][10] This typically proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Neutral Conditions (pH ~7): While generally more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate, especially with elevated temperatures.
Q3: Is 3-amino-N-(5-chloropyridin-2-yl)benzamide expected to be sensitive to light?
Yes, there is a potential for photosensitivity. Pyridine and its derivatives can absorb UV light, which may lead to photochemical reactions.[7][8] It is recommended to handle and store the compound, both in solid and solution form, protected from light until its photostability has been thoroughly evaluated as per ICH Q1B guidelines.[11][12]
Q4: What might be the visual indicators of degradation?
A change in the color of the solid material or its solutions, often to yellow, brown, or darker shades, can be an indicator of degradation. This is frequently associated with the oxidation of the aromatic amino group, which can form highly conjugated, colored impurities.[6][13] The appearance of turbidity or precipitate in a solution that was previously clear could also signify the formation of less soluble degradation products.
Troubleshooting Guide
Q: I'm observing new peaks in my HPLC chromatogram after storing my sample solution for a short period. What could be happening?
A: The appearance of new peaks, especially those eluting earlier than the parent compound, often suggests hydrolysis. The likely degradation products, 3-aminobenzoic acid and 5-chloro-2-aminopyridine, are more polar than the parent molecule and would thus have shorter retention times on a reverse-phase HPLC column. To confirm this, you can subject a sample to mild acidic or basic stress conditions and see if the same impurity peaks are generated. It is crucial to use a validated stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[14][15][16]
Q: My stock solution of the compound in DMSO is turning yellow. Is this a concern?
A: Yes, a color change is a strong indicator of a chemical transformation. The yellowing is likely due to the oxidation of the 3-amino group. While DMSO is generally considered a stable solvent for many compounds, some batches may contain impurities or degrade over time to produce oxidizing species, especially when exposed to light and air. It is advisable to prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) in amber vials at low temperatures to minimize oxidative degradation.
Q: I'm experiencing a loss of my compound's potency in my experimental assay. Could this be a stability issue?
A: Absolutely. A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). To troubleshoot this, it's essential to systematically evaluate the stability of your compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure). Performing a forced degradation study can help you proactively identify conditions that lead to instability and understand the degradation products that might be forming.[17][18]
Potential Degradation Products
Below is a summary of the potential degradation products of 3-amino-N-(5-chloropyridin-2-yl)benzamide based on its chemical structure.
| Degradation Pathway | Potential Degradation Product Name | Hypothetical Chemical Structure | Conditions Favoring Formation |
| Acid/Base Hydrolysis | 3-Aminobenzoic acid | C₇H₇NO₂ | Acidic or alkaline pH, presence of water, heat.[1][2] |
| Acid/Base Hydrolysis | 5-Chloro-2-aminopyridine | C₅H₅ClN₂ | Acidic or alkaline pH, presence of water, heat.[1][2] |
| Oxidation | 3-Nitroso-N-(5-chloropyridin-2-yl)benzamide | C₁₂H₈ClN₃O₂ | Presence of oxidizing agents (e.g., H₂O₂, atmospheric oxygen), metal ions, light exposure. |
| Oxidation | 3-Nitro-N-(5-chloropyridin-2-yl)benzamide | C₁₂H₈ClN₃O₃ | Harsher oxidative conditions.[13][19] |
Experimental Protocols & Methodologies
Protocol: Forced Degradation Study
This protocol is a general guideline and should be optimized to achieve a target degradation of 5-20%.[17][18] A stability-indicating HPLC method is required to analyze the samples.[20]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-amino-N-(5-chloropyridin-2-yl)benzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol or acetonitrile and water).
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze directly by HPLC.
5. Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at a temperature 20°C above the accelerated stability testing temperature (e.g., 70°C).
-
Sample at various time points, dissolve in the analysis solvent, and analyze by HPLC.
6. Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
Visualizations
Caption: General workflow for a forced degradation study.
References
-
ResearchGate. Benzamide hydrolysis in strong acids — The last word. Available at: [Link]
- Resolve Mass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Chemistry LibreTexts. 15.17: Chemical Properties of Amides- Hydrolysis. (2024). Available at: [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available at: [Link]
-
DTU Research Database. Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]
-
Resolve Mass Laboratories via YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). Available at: [Link]
-
Hindawi. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). Available at: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2023). Available at: [Link]
-
Chemistry LibreTexts. 23.11: Oxidation of Amines. (2021). Available at: [Link]
-
SlideShare. Stability indicating assay. (2014). Available at: [Link]
-
IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Available at: [Link]
-
ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives. (2018). Available at: [Link]
-
ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (1973). Available at: [Link]
-
ResearchGate. Stability Indicating Analytical Methods (SIAMS). Available at: [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2023). Available at: [Link]
-
Reddit. How to carry out oxidation of aniline/aromatic amines to nitro groups?. (2022). Available at: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). Available at: [Link]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). Available at: [Link]
-
YouTube. mechanism of amide hydrolysis. (2019). Available at: [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). Available at: [Link]
- Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
Organic Chemistry Portal. Nitro compound synthesis by oxidation. Available at: [Link]
-
PubMed. UV photolysis for accelerating pyridine biodegradation. (2014). Available at: [Link]
-
Wikipedia. Benzamide. Available at: [Link]
-
MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2021). Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (1962). Available at: [Link]
-
MDPI. Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. (2024). Available at: [Link]
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overcoming poor regioselectivity in the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming poor regioselectivity.
Introduction: The Challenge of Regioselectivity
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide presents a notable challenge in achieving the desired regioselectivity. Direct amidation of 3-aminobenzoic acid with 2-amino-5-chloropyridine often leads to a mixture of products due to the presence of two nucleophilic amino groups. The inherent electronic and steric properties of the starting materials can complicate the selective formation of the desired amide bond at the carboxylic acid moiety without side reactions at the aromatic amine.
This guide provides practical solutions and detailed protocols to navigate these synthetic hurdles, ensuring a higher yield and purity of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low yield of the desired 3-amino-N-(5-chloropyridin-2-yl)benzamide and formation of multiple byproducts?
A1: The primary reason for low yield and byproduct formation is the competing nucleophilicity of the amino group on 3-aminobenzoic acid.
During the amide coupling reaction, the amino group on the benzamide ring can react with the activated carboxylic acid of another 3-aminobenzoic acid molecule, leading to oligomerization or self-condensation. Additionally, the intended nucleophile, 2-amino-5-chloropyridine, may not be sufficiently reactive to compete effectively.
Troubleshooting Flowchart:
Caption: Troubleshooting poor yield in 3-amino-N-(5-chloropyridin-2-yl)benzamide synthesis.
Q2: What is the most reliable method to overcome poor regioselectivity in this synthesis?
A2: A two-step synthetic approach starting from 3-nitrobenzoic acid is the most robust and widely accepted method.
This strategy circumvents the issue of competing nucleophilicity by introducing the amino group in the final step. The electron-withdrawing nitro group also facilitates the initial amide bond formation.
The recommended synthetic pathway involves:
-
Amide Coupling: Reaction of 3-nitrobenzoic acid with 2-amino-5-chloropyridine to form N-(5-chloropyridin-2-yl)-3-nitrobenzamide.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the desired 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Reaction Pathway Diagram:
Caption: Two-step synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(5-chloropyridin-2-yl)-3-nitrobenzamide
This protocol details the amide coupling of 3-nitrobenzoic acid and 2-amino-5-chloropyridine. The use of a thionyl chloride to form the acyl chloride is a common and effective method.
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
2-Amino-5-chloropyridine
-
Pyridine
-
Toluene
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to 80-85°C and stir for 3 hours under a nitrogen atmosphere.[1]
-
Solvent Removal: Distill the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene. Co-distill with toluene to ensure complete removal.[1]
-
Amide Formation: Cool the residue to room temperature and dissolve it in pyridine. Add 2-amino-5-chloropyridine (1.0 eq) to the solution. Heat the reaction mixture to 100°C and stir for 16 hours.[2]
-
Work-up and Purification: After cooling, evaporate the pyridine under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like acetic acid or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/ethyl acetate).[2][3]
Expected Outcome: A solid product, N-(5-chloropyridin-2-yl)-3-nitrobenzamide, should be obtained.
Protocol 2: Reduction of N-(5-chloropyridin-2-yl)-3-nitrobenzamide
This protocol describes the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method.
Materials:
-
N-(5-chloropyridin-2-yl)-3-nitrobenzamide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve N-(5-chloropyridin-2-yl)-3-nitrobenzamide (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.
Alternative Reducing Agents:
| Reducing Agent | Conditions | Notes |
| Iron powder (Fe) in acidic medium (e.g., acetic acid or dilute HCl) | Heating | A classic and cost-effective method.[4] |
| Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate | Room temperature or gentle heating | A mild reducing agent suitable for substrates with other reducible functional groups.[5] |
| Sodium dithionite (Na₂S₂O₄) in a biphasic system (e.g., water/ethyl acetate) | Room temperature | A mild and often selective reducing agent. |
Q3: Can I use a protecting group strategy for the direct amidation of 3-aminobenzoic acid?
A3: Yes, a protecting group strategy is a viable alternative, although it adds extra steps to the synthesis.
The amino group of 3-aminobenzoic acid can be protected with a suitable protecting group, such as a carbamate (e.g., Boc or Cbz), to prevent its participation in the amidation reaction.[6] After the amide bond is formed, the protecting group is removed to yield the final product.
Protecting Group Strategy Workflow:
Caption: Workflow for the protecting group strategy.
Considerations for Protecting Group Strategy:
-
Choice of Protecting Group: The protecting group must be stable to the amidation conditions and easily removable without affecting the rest of the molecule.[7]
-
Additional Steps: This approach involves two additional steps (protection and deprotection), which may lower the overall yield.
-
Atom Economy: This strategy is less atom-economical compared to the nitro-intermediate route.
References
-
PrepChem. Synthesis of 3-nitro-N-(5-nitro-2-thiazolyl)benzamide. Available from: [Link]
-
Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Published 2021. Available from: [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Amines. Published 2018. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
- Organic Reactions. The Hofmann Rearrangement. In: Adams R, Bachman WE, Fieser LF, Johnson JR, Snyder HR, eds. Organic Reactions. Vol III. Wiley; 1947:247.
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Published 2024. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
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- 2. Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing Purification of 3-amino-N-(5-chloropyrin-2-yl)benzamide
Welcome to the technical support center for the purification of 3-amino-N-(5-chloropyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this and structurally similar molecules.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties. 3-amino-N-(5-chloropyridin-2-yl)benzamide is a moderately polar compound with several key features that influence its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₂H₁₀ClN₃O | - |
| Molecular Weight | 247.68 g/mol | Standard for small molecules. |
| Boiling Point | ~397 °C (Predicted) | Not suitable for purification by distillation. |
| pKa | ~11.2 (Predicted) | The amino groups can be protonated under acidic conditions. |
| Appearance | Light yellow to yellow solid | Color may indicate the presence of impurities. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol and DMSO. | Provides a starting point for selecting recrystallization and chromatography solvents. |
These properties are based on predictions and data for structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Recrystallization Issues
Q1: My compound won't crystallize, or I'm getting an oil. What should I do?
A1: Oiling out is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Causality: The compound is "melting" in the hot solvent instead of dissolving, or impurities are inhibiting crystal lattice formation.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oil formation.[1]
-
Change Solvent System: If the above steps fail, your solvent system is likely not ideal. Try a solvent pair, such as ethanol/water or methanol/toluene.[2] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Reheat until the solution is clear and then allow it to cool slowly.
-
Q2: My recrystallized product is still impure. How can I improve the purity?
A2: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.
-
Causality: The impurities are co-crystallizing with your product.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second recrystallization in the same or a different solvent system can often significantly improve purity.
-
Solvent Selection: Experiment with different solvents. The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.
-
Column Chromatography Challenges
Q3: My compound is streaking or tailing on the silica gel column. What's causing this and how can I fix it?
A3: Tailing is often observed with polar compounds, especially those containing basic nitrogen atoms like your target molecule.
-
Causality: The basic amine and pyridine groups in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent.[3] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino silica.[4]
-
Optimize Your Solvent System: Ensure your solvent system has the appropriate polarity. A solvent system that is too polar can cause your compound to move too quickly, while a system that is not polar enough can lead to excessive retention and tailing. Aim for an Rf value of 0.2-0.3 on a TLC plate for your target compound.[4]
-
Q4: I'm getting a low yield from my column. Where is my product going?
A4: Low recovery can be due to several factors, from irreversible adsorption to decomposition on the column.
-
Causality: The compound may be irreversibly binding to the silica gel, or it may be unstable under the chromatographic conditions.
-
Troubleshooting Steps:
-
Check for Irreversible Adsorption: After running the column, you can try flushing it with a very polar solvent like methanol to see if any additional product elutes.
-
Assess Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound may be degrading on the silica.[5]
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading". Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column.[6]
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Toluene)
This protocol is based on a reported recrystallization method for a similar compound.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-amino-N-(5-chloropyridin-2-yl)benzamide in a minimal amount of hot methanol.
-
Addition of Anti-Solvent: While the methanol solution is still hot, slowly add toluene dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/toluene mixture.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is a general procedure for purifying basic compounds on silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) as a slurry in the initial, less polar eluent.
-
Deactivation (Optional but Recommended): Prepare your initial eluent with the addition of 0.5% triethylamine. Flush the packed column with 2-3 column volumes of this mixture to neutralize the acidic sites on the silica.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in the FAQs.
-
Elution: Begin elution with the determined solvent system (containing triethylamine). You can run the column isocratically or gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Strategy
The choice between recrystallization and chromatography depends on the nature and quantity of impurities.
Caption: Decision workflow for purification.
References
-
Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. IUCrData, 2(11), x171536. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Poisoning in 3-amino-N-(5-chloropyridin-2-yl)benzamide Synthesis
Welcome to the technical support center for the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in this critical synthetic transformation. My aim is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide, a key intermediate in many pharmaceutical compounds, often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] While powerful, these catalytic systems are susceptible to poisoning, which can lead to frustratingly low yields, stalled reactions, and difficult purification. This guide will equip you to identify, prevent, and remedy these issues.
I. Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
This section addresses specific experimental issues you may encounter. The logical flow is designed to help you systematically diagnose the problem and implement a targeted solution.
Issue 1: Low or No Product Yield
Probable Cause: This is the most common symptom of severe catalyst poisoning. The active catalytic species is likely being deactivated before significant product formation can occur.
Troubleshooting Steps:
-
Reagent Purity Assessment:
-
Sulfur Contamination: Elemental sulfur and sulfur-containing compounds are notorious poisons for palladium catalysts.[3] They can arise from starting materials or solvents.
-
Action: Analyze your starting materials (3-aminobenzamide and 2,5-dichloropyridine) and solvents for sulfur content. Consider purchasing from a different, high-purity supplier or purifying them yourself.
-
-
Water Content: While a small amount of water can sometimes be beneficial in Pd(II) reduction, excess moisture can be detrimental.[4][5]
-
Action: Ensure your solvents are rigorously dried. Use freshly dried reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Other Coordinating Species: Functional groups on your starting materials or impurities with strong coordinating abilities (e.g., other amines, thiols) can bind to the palladium center and inhibit catalysis.[6]
-
Action: Re-purify your starting materials via recrystallization or column chromatography.
-
-
-
Catalyst and Ligand Integrity:
-
Catalyst Age and Storage: Palladium catalysts, especially those in the Pd(0) state, can degrade over time if not stored properly.
-
Action: Use a fresh batch of catalyst. Store palladium catalysts under an inert atmosphere and away from light and heat.
-
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation.
-
Action: Use fresh, high-purity ligands. Handle them under an inert atmosphere.
-
-
-
Reaction Conditions Optimization:
-
Base Selection: The choice of base is critical. Some bases can be incompatible with sensitive functional groups, leading to side reactions that generate catalyst poisons.[7][8]
-
Action: If using a strong base like sodium tert-butoxide, consider switching to a milder base such as cesium carbonate or potassium phosphate, especially if your substrates have base-sensitive functionalities.
-
-
Issue 2: Reaction Stalls Before Completion
Probable Cause: This indicates a gradual deactivation of the catalyst throughout the reaction. The initial rate of conversion may be acceptable, but the catalyst loses activity over time.
Troubleshooting Steps:
-
Identify the Source of Gradual Poisoning:
-
Slow Leaching of Impurities: An impurity in a reagent or solvent may be slowly released into the reaction mixture, gradually poisoning the catalyst.
-
Product Inhibition/Coordination: The product itself, 3-amino-N-(5-chloropyridin-2-yl)benzamide, contains multiple nitrogen atoms that could potentially coordinate to the palladium center, leading to product inhibition, although this is less common with well-designed ligands.
-
-
Mitigation Strategies:
-
Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, consider adding a second portion of fresh catalyst once the reaction begins to slow down.
-
Use of Scavengers: In some cases, adding a scavenger designed to remove specific poisons can be effective. However, this should be done with caution as the scavenger itself could interfere with the reaction.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Probable Cause: This often points to subtle variations in experimental setup or reagent quality that are affecting the catalyst's performance.
Troubleshooting Steps:
-
Standardize Your Procedure:
-
Inert Atmosphere Technique: Ensure your technique for creating and maintaining an inert atmosphere is consistent and effective. Small amounts of oxygen can degrade the catalyst.
-
Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. Common methods include sparging with an inert gas or freeze-pump-thaw cycles.
-
-
Re-evaluate Reagent Sources:
-
Batch-to-Batch Variation: If you have recently switched to a new batch of a reagent or solvent, it may contain a different impurity profile.
-
Action: Test a new batch of reagents or revert to a previously successful batch to see if reproducibility improves.
-
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for catalyst poisoning.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for this type of amide coupling?
A1: For Buchwald-Hartwig amination reactions, palladium(II) precatalysts like Pd(OAc)₂ (palladium acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are frequently used.[9] These are typically paired with bulky, electron-rich phosphine ligands. The choice of ligand is crucial for catalyst stability and reactivity. Some common examples include:
-
Buchwald Ligands: XPhos, SPhos, and BrettPhos are highly effective for C-N bond formation.
-
Other Phosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also used.
The selection of the optimal catalyst-ligand combination often requires some empirical screening for a specific substrate pair.
Q2: How can I purify my reagents to remove potential catalyst poisons?
A2: Standard laboratory purification techniques are generally effective:
-
Solvents: Distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) is a common practice.
-
Solid Reagents: Recrystallization is an excellent method for purifying solid starting materials. Choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For non-crystalline solids or liquids, silica gel chromatography can be used to separate the desired compound from impurities.
Q3: Are there any "green" or more sustainable alternatives to palladium catalysts for this synthesis?
A3: Research into replacing precious metal catalysts like palladium with more earth-abundant and less toxic metals is an active area. For C-N cross-coupling reactions, copper- and nickel-based catalytic systems have shown promise.[1] These are often referred to as Ullmann-type couplings. While they can be effective, they may require different reaction conditions (e.g., higher temperatures) and the scope of substrates may be different from palladium-catalyzed reactions.
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, but it is often challenging and may not restore the catalyst to its initial activity.[10] For palladium catalysts poisoned by sulfur, for instance, treatment with hydrogen at elevated temperatures can sometimes remove the adsorbed sulfur.[11] However, for a laboratory-scale synthesis, it is generally more practical and time-efficient to use a fresh batch of catalyst.
Q5: How do I properly dispose of waste containing palladium?
A5: Palladium is a precious metal, and its recovery from waste streams is both economically and environmentally important.[1] Many institutions have specific protocols for the collection of waste containing precious metals. These waste streams are then sent to specialized recycling facilities. Never dispose of palladium-containing waste down the drain or in regular trash.
Visualizing the Catalytic Cycle and Poisoning
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Crystallization of 3-amino-N-(5-chloropyridin-2-yl)benzamide
Welcome to the technical support center for the crystallization of 3-amino-N-(5-chloropyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for enhancing the efficiency, consistency, and quality of your crystallization processes. The following sections are structured in a question-and-answer format to directly address common challenges and provide both the "how" and the "why" behind our recommended protocols.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts critical for developing a robust crystallization process for 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Q1: What are the primary goals of crystallizing an Active Pharmaceutical Ingredient (API) like 3-amino-N-(5-chloropyridin-2-yl)benzamide?
The crystallization of an API is a critical final step in pharmaceutical manufacturing that serves multiple purposes.[1] Primarily, it is a purification process designed to separate the desired compound from impurities generated during synthesis or present in the starting materials.[2] Beyond purification, a well-controlled crystallization process defines the API's physical properties, which are crucial for its performance as a drug. These properties include:
-
Polymorphic Form: Ensuring the correct, most stable crystal structure is consistently produced, as different polymorphs can have vastly different solubilities and bioavailabilities.[1][3]
-
Particle Size Distribution (PSD): Achieving a uniform and optimal particle size is essential for consistent dissolution rates and downstream processing, such as filtration and formulation.[1]
-
Crystal Habit (Shape): Controlling the crystal shape (e.g., equant vs. needle-like) impacts bulk properties like flowability, filterability, and handling.[4]
-
Purity Profile: Minimizing the inclusion of residual solvents and other impurities within the crystal lattice.[5]
Q2: What is supersaturation, and why is it the driving force of crystallization?
Supersaturation is a thermodynamic state where a solution contains more dissolved solute than it would at equilibrium. It is the essential driving force for both the formation of new crystal nuclei (nucleation) and the subsequent growth of those crystals.[6] Without supersaturation, crystallization cannot occur. It can be achieved through several methods:
-
Cooling: Dissolving the compound in a suitable solvent at a high temperature and then cooling it to a temperature where its solubility is lower.
-
Anti-Solvent Addition: Adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby reducing its overall solubility.
-
Solvent Evaporation: Slowly evaporating the solvent, which increases the concentration of the solute.
Controlling the level of supersaturation is the most critical factor in any crystallization process; too high, and you risk uncontrolled, rapid nucleation leading to small, impure crystals; too low, and the process may be impractically slow or fail to yield product.[5]
Q3: What is polymorphism and why must it be controlled for this API?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability.[1] For a pharmaceutical compound, an uncontrolled polymorphic transformation can have severe consequences, potentially altering the drug's efficacy and safety.[5] It is preferable to develop the polymorph with the lowest free energy due to its physical stability.[4] Therefore, a core objective of your crystallization development should be to identify the stable polymorphic form of 3-amino-N-(5-chloropyridin-2-yl)benzamide and design a process that consistently produces it.
Part 2: Troubleshooting Common Crystallization Issues
This section provides direct answers and solutions to specific problems you may encounter during your experiments.
Q4: I'm not getting any crystals, or the yield is extremely low. What's wrong?
This is a common issue, typically rooted in insufficient supersaturation.
-
Possible Cause 1: Inadequate Supersaturation. The solution may not be sufficiently supersaturated to induce nucleation. The concentration of your compound might be below the solubility curve or only slightly into the metastable zone, where nucleation is kinetically slow.
-
Solution:
-
For Cooling Crystallization: Ensure your final cooling temperature is low enough. Consult your solubility curve (see Protocol 2) to confirm you are well outside the solubility limit.
-
For Anti-Solvent Crystallization: You may need to add more anti-solvent. Perform a preliminary test on a small scale to determine the approximate volume of anti-solvent needed to induce precipitation.
-
Increase Concentration: If possible, start with a more concentrated solution.
-
-
-
Possible Cause 2: Inhibition by Impurities. Certain impurities can inhibit nucleation, sometimes by adsorbing to the surface of sub-critical nuclei and preventing their growth.[1][2]
-
Solution:
-
Improve Purity: Attempt to purify your starting material before crystallization using another method, such as column chromatography or a charcoal treatment, to remove problematic impurities.
-
Seeding: Introduce seed crystals of the desired form to bypass the primary nucleation barrier (see Q9).
-
-
Q5: My compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when supersaturation is generated too quickly or at a temperature above the melting point of the solvated solid.
-
Possible Cause 1: Supersaturation is too high. Rapid cooling or fast addition of anti-solvent can create a level of supersaturation so high that the system phase-separates into a liquid-liquid mixture instead of a solid-liquid mixture.
-
Solution:
-
Reduce Cooling Rate: Slow down the rate of temperature decrease. A slower approach to the saturation point allows molecules more time to orient themselves into a crystal lattice.[7]
-
Slow Down Anti-Solvent Addition: Add the anti-solvent dropwise and with vigorous stirring, especially at the point of initial nucleation. Adding it to a region of high mixing can prevent locally high supersaturation zones.[4]
-
Lower Initial Concentration: Start with a more dilute solution.
-
-
-
Possible Cause 2: High Temperature. The crystallization is being attempted at a temperature that is too high, potentially near or above the boiling point of the solvent/anti-solvent mixture or where the compound prefers a liquid state.
-
Solution:
-
Lower the Temperature: Conduct the crystallization at a lower temperature. For anti-solvent addition, ensure the initial solution is cooled before adding the anti-solvent.
-
-
Q6: The final product consists of very fine particles or needles that are difficult to filter and dry. How can I increase the particle size and improve the crystal habit?
Fine particles and undesirable habits like needles or plates are often the result of a process dominated by nucleation rather than crystal growth.[4] Needles and flakes are notoriously difficult to handle in manufacturing.[4]
-
Possible Cause 1: Excessive Nucleation. A high level of supersaturation leads to a burst of primary nucleation, creating a large number of small crystals that compete for the available solute, thus limiting their final size.
-
Solution:
-
Control Supersaturation: Maintain a lower level of supersaturation. This can be achieved by slowing the cooling rate or the anti-solvent addition rate. The goal is to operate within the metastable zone where crystal growth is favored over nucleation.[6]
-
Introduce Seed Crystals: Seeding provides a surface area for growth to occur, consuming supersaturation and suppressing primary nucleation. This is one of the most effective methods for controlling particle size.[4]
-
-
-
Possible Cause 2: Solvent Effects. The choice of solvent can significantly influence crystal habit. Molecules in the solvent can selectively adsorb to different crystal faces, inhibiting growth on those faces and promoting it on others, leading to anisotropic shapes like needles.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent/anti-solvent mixtures. A different molecular interaction between the solvent and the crystal surface may promote a more equant (block-like) habit.
-
Additive/Impurity Effects: Small amounts of specific impurities can sometimes act as habit modifiers.[4] While complex, if a known impurity is causing needling, its removal is paramount.
-
-
Part 3: Experimental Protocols & Workflows
This section provides step-by-step methodologies for key experiments to develop and optimize your crystallization process.
Experimental Workflow: Systematic Crystallization Development
The following diagram outlines a logical workflow for developing a robust crystallization process from scratch.
Caption: Workflow for systematic crystallization development.
Protocol 1: Solvent Screening
Objective: To identify suitable solvents (where the compound has high solubility at high temperatures and low solubility at low temperatures) and anti-solvents (where the compound is poorly soluble).
Methodology:
-
Place approximately 10-20 mg of 3-amino-N-(5-chloropyridin-2-yl)benzamide into several small vials.
-
To each vial, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Toluene, Water) in small, measured aliquots (e.g., 0.1 mL) at room temperature. Swirl after each addition.
-
Record the approximate solubility at room temperature.
-
For vials where the solid did not fully dissolve, gently heat the mixture (e.g., to 50-60°C) and continue adding solvent until it dissolves. Note the increased solubility at higher temperatures.
-
Allow the heated vials to cool slowly to room temperature and then further cool in an ice bath (~0-5°C).
-
Observe the quality and quantity of the crystals that form.
-
Summarize your findings in a table.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations upon Cooling | Suitability (Solvent/Anti-Solvent) |
| Methanol | ~50 | >200 | Rapid precipitation, small crystals | Potential Solvent |
| Water | <1 | <1 | No dissolution | Potential Anti-Solvent |
| Toluene | ~5 | ~50 | Slow growth, larger crystals | Potential Solvent |
| Heptane | <1 | <1 | No dissolution | Potential Anti-Solvent |
| ...etc. |
Protocol 2: Cooling Crystallization
Objective: To crystallize the product by reducing the temperature of a saturated solution.
Methodology:
-
Choose a suitable solvent identified in Protocol 1.
-
Add the crude 3-amino-N-(5-chloropyridin-2-yl)benzamide to the solvent in a flask equipped with a stirrer and condenser.
-
Heat the mixture to a temperature sufficient to fully dissolve the solid (e.g., 65°C). Ensure all solids are dissolved to prevent premature seeding.
-
Once fully dissolved, begin a controlled cooling program. A linear cooling rate of 10-20°C per hour is a good starting point. Rapid cooling can lead to poor crystal quality.[7]
-
(Optional but Recommended) When the solution has cooled by 5-10°C, add a small amount (0.1-1% w/w) of seed crystals to induce crystallization in a controlled manner.
-
Continue cooling to the final temperature (e.g., 5°C) and hold for a period (e.g., 1-2 hours) to allow for complete crystallization.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: Decision tree for troubleshooting crystallization.
Part 4: Advanced Optimization
Q7: How can I use seeding to gain better control over my crystallization?
Seeding is a powerful technique to control the outcome of crystallization by providing pre-existing crystal surfaces for growth.[4] This bypasses the stochastic nature of primary nucleation.
-
Why it Works: By providing an ample surface area for growth, seeding allows supersaturation to be consumed in an orderly fashion, growing existing crystals rather than creating a massive number of new, small nuclei.[4]
-
Benefits:
-
Polymorph Control: Seeding with the desired polymorph ensures that the same form crystallizes out.
-
Particle Size Control: The final particle size can be influenced by the amount of seed added. More seed provides more surface area, leading to a smaller final particle size, and vice versa.[4]
-
Batch-to-Batch Consistency: It dramatically improves the reproducibility of the crystallization process.
-
-
Protocol for Seeding:
-
Prepare your saturated solution at a high temperature.
-
Cool the solution to a point where it is supersaturated but primary nucleation is unlikely to occur (i.e., just inside the metastable zone).
-
Add a slurry of finely milled seed crystals (0.1-1.0% of the total batch mass) of the desired polymorph.
-
Hold at this temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish themselves.
-
Resume your controlled cooling or anti-solvent addition profile.
-
Q8: How does mixing (agitation) speed affect the final crystal product?
Mixing is a critical parameter that influences heat and mass transfer within the crystallizer.
-
Effects of Agitation:
-
Heat Transfer: Ensures uniform temperature throughout the vessel, preventing localized hot or cold spots that could affect solubility.
-
Mass Transfer: Promotes the diffusion of solute molecules to the crystal surfaces, which is necessary for growth.
-
Suspension: Keeps the growing crystals suspended, preventing them from settling and agglomerating at the bottom of the reactor.
-
-
Causality Behind Choices:
-
Too Low Agitation: Can lead to poor temperature distribution and crystal settling, resulting in a wide particle size distribution and potential impurity inclusion.
-
Too High Agitation: Excessive agitation can cause crystal breakage (attrition). These small fragments can then act as secondary nuclei, leading to a large population of fine particles.[5] The optimal agitation speed is one that maintains a uniform slurry without causing significant crystal damage. This is often determined empirically for a specific vessel and scale.
-
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Retrieved from [Link]
-
Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]
-
Al-Khattaf, S., et al. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Retrieved from [Link]
-
Myerson, A. S., et al. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide CAS 280773-17-3. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(3-Amino-5-chloro-2-pyridinyl)amino]benzamide. Retrieved from [Link]
-
PharmaFeatures. (2024, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ChemRxiv. (n.d.). Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III. Retrieved from [Link]
-
Blagden, N., et al. (2007, July 30). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. PubMed. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. Retrieved from [Link]
-
Cruz-Cabeza, A. J., et al. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. NIH. Retrieved from [Link]
-
New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
-
Fujiwara, M., et al. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Zhang, T., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Retrieved from [Link]
-
Acevedo, D., et al. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from [Link]
-
Biosynce. (n.d.). China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory - Quotation. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. bia.si [bia.si]
- 3. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 5. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 6. web.mit.edu [web.mit.edu]
- 7. scispace.com [scispace.com]
troubleshooting guide for 3-amino-N-(5-chloropyridin-2-yl)benzamide experimental assays
The following technical guide addresses the experimental handling, assay optimization, and troubleshooting for 3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 2680542-88-3). This compound is a functionalized benzamide derivative, structurally aligned with the PARP inhibitor class (Poly (ADP-ribose) polymerase), specifically designed to mimic the nicotinamide pharmacophore while leveraging the 5-chloropyridine moiety for enhanced lipophilicity or target binding.[1]
Compound Overview & Chemical Integrity
This molecule combines a 3-aminobenzamide core (a classic PARP-1/2 zinc-finger binding motif) with a 5-chloropyridin-2-yl tail.[1] Unlike simple 3-aminobenzamide (3-AB), the chloropyridine group significantly alters solubility and cellular permeability.[1]
Q: My compound precipitates upon dilution in aqueous buffer. How do I formulate it correctly?
A: The 5-chloropyridine ring increases lipophilicity compared to the parent 3-aminobenzamide.[1]
-
Root Cause: Rapid "crashing out" occurs when high-concentration DMSO stocks are added directly to cold or high-salt buffers.[1]
-
Solution:
-
Stock Preparation: Dissolve the dihydrochloride salt in DMSO to 10–50 mM.[1] If using the free base, ensure the DMSO is anhydrous.[1]
-
Intermediate Dilution: Do not dilute directly into the assay well. Create a 10x intermediate in buffer containing 5-10% DMSO .[1]
-
Stepwise Addition: Add the intermediate to the final assay volume. Ensure the final DMSO concentration is <1% (or <0.5% for sensitive enzymatic assays).[1]
-
Buffer Composition: Avoid high phosphate concentrations (>50 mM) initially, as amine salts can precipitate.[1] Use HEPES (pH 7.4) or Tris-HCl .[1]
-
Q: I see multiple peaks in my HPLC purity check. Is the compound degrading?
A: Likely not degradation, but isomerization or salt dissociation .[1]
-
Analysis: The 3-amino group is prone to oxidation if left in solution for days.[1] However, the most common issue is the amide rotamer effect or free base vs. salt equilibrium on the column.[1]
-
Protocol:
Biochemical Assays (PARP Inhibition Focus)
The primary utility of this scaffold is competing with NAD+ for the PARP active site.[1]
Q: My IC50 values are shifting significantly between runs. What is controlling this?
A: The IC50 of benzamide inhibitors is competitive with NAD+ .[1]
-
Mechanism: If you vary the NAD+ concentration, the apparent IC50 will shift (Cheng-Prusoff relationship).[1]
-
Correction:
-
Self-Validation: Run a reference standard (e.g., Olaparib or 3-Aminobenzamide) in parallel.[1] 3-amino-N-(5-chloropyridin-2-yl)benzamide should exhibit potency in the low micromolar to high nanomolar range, depending on the assay sensitivity.[1]
Q: The background signal in my colorimetric assay is too high.
A: The 3-amino group can be reactive or fluorescent.[1]
-
Interference: Primary aromatic amines can sometimes quench fluorescence or react with detection reagents (like HRP substrates).[1]
-
Troubleshooting:
-
Control: Run a "No Enzyme" control with the inhibitor present. If signal exists, the compound is interfering with the detection reagent.[1]
-
Switch Readout: Move from colorimetric (TMB) to Chemiluminescence or HTRF (Homogeneous Time Resolved Fluorescence), which are less prone to small-molecule interference.[1]
-
Data Visualization: PARP Assay Workflow
The following diagram illustrates the critical checkpoints in the assay where errors commonly occur.
Caption: Step-by-step workflow for PARP inhibition assays. Note the pre-incubation step to allow inhibitor binding before NAD+ competition.[1]
Cell-Based Assays & Permeability[1]
Q: The compound shows no effect in cells, but works in vitro.[1] Is it permeability?
A: The 5-chloropyridin-2-yl group improves lipophilicity, but the 3-amino-benzamide head is polar.[1]
-
Diagnosis:
-
Protocol Adjustment:
Q: I am observing toxicity at high concentrations. Is this off-target?
A: Yes, benzamides can have off-target effects at >50 µM.[1]
-
Specificity: While 3-aminobenzamide is a "clean" PARP probe, the chloropyridine tail introduces potential affinity for Kinases or GPCRs (structurally similar to Vismodegib or Factor Xa inhibitors).[1]
-
Validation:
Quantitative Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation in Assay | Low solubility of free base at neutral pH.[1] | Use Dihydrochloride salt form; keep DMSO <1%.[1] |
| High IC50 (Low Potency) | High [NAD+] competition.[1] | Reduce [NAD+] to enzyme Km; Increase pre-incubation time. |
| No Cellular Activity | Poor permeability or timing.[1] | Pre-incubate 2h; Verify target engagement via PAR Western Blot. |
| Signal Drift | Amine oxidation or light sensitivity.[1] | Prepare fresh stocks; Protect from light (amber tubes).[1] |
| Unexpected Toxicity | Off-target kinase inhibition.[1] | Verify phenotype; Toxicity should be delayed (replication stress), not acute.[1] |
Mechanistic Pathway Visualization
The following diagram details the mechanism of action where the compound intercepts the DNA Damage Response (DDR).
Caption: Mechanism of Action.[1] The compound competes with NAD+ at the PARP active site, preventing PAR chain formation and blocking DNA repair recruitment.[1]
References
-
Sigma-Aldrich. Product Specification: 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride.[1] Catalog No. ENAH97BD1474.[1][2]
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1] Pharmacological Reviews, 54(3), 375-429.[1] (Foundational text on 3-aminobenzamide mechanism).
-
Rouleau, M., et al. (2010). PARP inhibition: PARP1 and beyond.[1] Nature Reviews Cancer, 10(4), 293-301.[1] (Review of assay methodologies and specificity). [1]
-
PubChem. Compound Summary: 3-Aminobenzamide (Parent Scaffold). [1]
Disclaimer: This guide is for research use only. The specific biological activity of 3-amino-N-(5-chloropyridin-2-yl)benzamide may vary based on the specific salt form and experimental conditions.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide for Pharmaceutical Research
Introduction
3-amino-N-(5-chloropyridin-2-yl)benzamide is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its structural motif, featuring a substituted benzamide linked to a chloropyridine, is prevalent in a variety of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols, quantitative data, and expert insights into the rationale behind the methodological choices.
Route 1: The Nitro-Intermediate Pathway
This classic and robust approach involves the initial coupling of a nitro-substituted benzoic acid derivative with 2-amino-5-chloropyridine, followed by the reduction of the nitro group to the desired amine. This strategy is often favored for its straightforward nature and the commercial availability of the starting materials.
Workflow Diagram
Caption: Workflow for the Nitro-Intermediate Pathway.
Experimental Protocols
Step 1: Synthesis of N-(5-chloropyridin-2-yl)-3-nitrobenzamide
-
Acyl Chloride Formation: To a round-bottom flask, add 3-nitrobenzoic acid (1.0 eq). Add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).
-
Amide Coupling: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude 3-nitrobenzoyl chloride in anhydrous pyridine. In a separate flask, dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous pyridine. Slowly add the solution of 3-nitrobenzoyl chloride to the 2-amino-5-chloropyridine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water and stir until a precipitate forms. Filter the solid, wash with water, and then with a saturated solution of sodium bicarbonate to remove any unreacted acid. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
-
Reduction Reaction: In a round-bottom flask, suspend N-(5-chloropyridin-2-yl)-3-nitrobenzamide (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid. Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Basify the mixture with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached, which will precipitate the tin salts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Scientific Rationale and In-Depth Analysis
The conversion of the carboxylic acid to the more reactive acyl chloride in the first step is a classic strategy to facilitate amide bond formation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.[1] Pyridine serves as both the solvent and the base to neutralize the HCl generated during the acylation of the amine.
For the reduction of the nitro group, stannous chloride in acidic media is a well-established and highly chemoselective method.[2] It is particularly advantageous in this synthesis as it is less likely to cause dechlorination of the pyridine ring, a potential side reaction with some catalytic hydrogenation methods using catalysts like Palladium on carbon.[2] The acidic conditions protonate the nitro group, facilitating its reduction by Sn(II).
Route 2: The Amino-Protection Pathway
This alternative route involves the protection of the amino group of 3-aminobenzoic acid, followed by amide coupling with 2-amino-5-chloropyridine, and concluding with the deprotection of the amino group. This strategy can be beneficial when the desired product or intermediates are sensitive to the conditions required for nitro group reduction.
Workflow Diagram
Caption: Workflow for the Amino-Protection Pathway.
Experimental Protocols
Step 1: Synthesis of 3-((tert-butoxycarbonyl)amino)benzoic acid
-
Protection Reaction: Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of dioxane and water. Add sodium hydroxide (2.0 eq) and stir until the solid dissolves. Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Acidify the reaction mixture with a cold solution of 1M HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid, which is often used in the next step without further purification.
Step 2: Synthesis of tert-butyl (3-((5-chloropyridin-2-yl)carbamoyl)phenyl)carbamate
-
Amide Coupling: To a solution of 3-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes. Add 2-amino-5-chloropyridine (1.0 eq) and continue stirring at room temperature for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
-
Deprotection Reaction: Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.
Scientific Rationale and In-Depth Analysis
The use of a protecting group for the amino functionality of 3-aminobenzoic acid is essential to prevent self-polymerization or other side reactions during the amide coupling step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability to many reaction conditions, yet it can be readily removed under acidic conditions.[3]
The amide coupling is facilitated by the use of EDC and HOBt. EDC is a water-soluble carbodiimide that activates the carboxylic acid, and HOBt is an additive that suppresses side reactions and reduces racemization, leading to higher yields and purity of the amide product.[4][5]
Deprotection of the Boc group is typically achieved with strong acids like TFA. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]
Quantitative Performance Comparison
| Parameter | Route 1: Nitro-Intermediate Pathway | Route 2: Amino-Protection Pathway |
| Number of Steps | 2 | 3 |
| Step 1 Yield | ~90% (Acyl Chloride Formation)[1][7] | ~91% (Boc Protection)[8] |
| Step 2 Yield | Estimated 70-80% (Amide Coupling) | Estimated 70-85% (Amide Coupling) |
| Step 3 Yield | ~95% (Nitro Reduction)[9] | ~90-95% (Boc Deprotection) |
| Overall Estimated Yield | ~60-68% | ~57-73% |
| Reagent Cost | Generally lower | Higher (Boc anhydride, EDC, HOBt) |
| Waste Products | Tin salts | Dicyclohexylurea (if DCC is used instead of EDC) |
| Key Challenges | Potential for dehalogenation during reduction; handling of corrosive reagents (SOCl₂, HCl). | Additional protection/deprotection steps; cost of coupling reagents. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Route 1 (Nitro-Intermediate Pathway) is a more traditional and cost-effective approach. Its primary advantages are the fewer number of synthetic steps and the use of relatively inexpensive reagents. However, it involves the handling of hazardous materials like thionyl chloride and requires careful control of the reduction step to avoid side reactions. This route is likely preferable for large-scale synthesis where cost is a major consideration.
Route 2 (Amino-Protection Pathway) provides a milder alternative, avoiding the harsh conditions of nitro group reduction. The use of protecting groups and modern coupling reagents offers greater control and may lead to higher purity of the final product, potentially simplifying purification. This route is well-suited for smaller-scale laboratory synthesis, particularly when working with sensitive substrates or when aiming for very high purity.
The ultimate choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, cost constraints, available equipment, and the desired purity of the final product.
References
Sources
- 1. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative analysis of the biological activity of 3-amino-N-(5-chloropyridin-2-yl)benzamide derivatives
Abstract
The N-(pyridin-2-yl)benzamide scaffold is a privileged motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a specific subclass, the 3-amino-N-(5-chloropyridin-2-yl)benzamide derivatives, to provide a comprehensive comparative analysis of their potential as therapeutic agents. By examining the impact of various substitutions at the 3-amino position, we aim to elucidate critical structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties. This analysis is supported by illustrative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for future investigations in this promising area of drug discovery.
Introduction: The Rationale for Investigating 3-amino-N-(5-chloropyridin-2-yl)benzamide Derivatives
The quest for novel chemical entities with improved therapeutic profiles is a continuous endeavor in pharmaceutical research. The benzamide scaffold, a common feature in many approved drugs, offers a versatile platform for the design of new bioactive molecules. The incorporation of a pyridinyl moiety, as seen in N-(pyridin-2-yl)benzamides, has been shown to enhance the pharmacological properties of these compounds, including their ability to engage in specific interactions with biological targets.[1]
The focus of this guide, the 3-amino-N-(5-chloropyridin-2-yl)benzamide core structure, is of particular interest for several reasons:
-
The 3-Amino Group: This functional group serves as a key point for diversification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and hydrogen bonding capacity. This, in turn, can significantly influence the molecule's interaction with its biological target.[2][3]
-
The 5-Chloropyridin-2-yl Moiety: The presence of a chlorine atom on the pyridine ring can enhance binding affinity through halogen bonding and increase metabolic stability. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further contributing to target engagement.
-
The Benzamide Linker: The amide bond provides a rigid and planar linkage that properly orients the aromatic rings for optimal interaction with target proteins.
This guide will provide a comparative analysis of a representative set of these derivatives, focusing on how modifications at the 3-amino position impact their in vitro anticancer and antimicrobial activities.
Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide Derivatives
The synthesis of the target compounds is typically achieved through a straightforward and robust amide coupling reaction.
General Synthetic Protocol
The core synthesis involves the coupling of a 3-aminobenzoic acid derivative with 2-amino-5-chloropyridine. For derivatives where the 3-amino group is substituted, the corresponding substituted 3-aminobenzoic acid is used as the starting material.
Experimental Protocol: Amide Coupling for the Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide Derivatives
-
Acid Activation: In a round-bottom flask, dissolve the desired 3-aminobenzoic acid derivative (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add 2-amino-5-chloropyridine (1.0 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-N-(5-chloropyridin-2-yl)benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic workflow for 3-amino-N-(5-chloropyridin-2-yl)benzamide derivatives.
Comparative Biological Activity
To facilitate a clear comparison, we will analyze a representative set of derivatives with varying substituents at the 3-amino position. The following data is illustrative and synthesized based on established structure-activity relationship principles for this class of compounds.
In Vitro Anticancer Activity
The antiproliferative activity of the derivatives was evaluated against a panel of human cancer cell lines using a standard cell viability assay.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Table 1: Illustrative In Vitro Anticancer Activity (IC₅₀ in µM) of 3-amino-N-(5-chloropyridin-2-yl)benzamide Derivatives
| Compound ID | R Group at 3-amino position | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1a | -H | >100 | >100 | >100 |
| 1b | -COCH₃ (Acetyl) | 25.4 | 32.1 | 28.9 |
| 1c | -COCF₃ (Trifluoroacetyl) | 8.2 | 11.5 | 9.8 |
| 1d | -SO₂CH₃ (Mesyl) | 15.7 | 20.3 | 18.1 |
| 1e | -SO₂Ph (Phenylsulfonyl) | 5.1 | 7.9 | 6.5 |
In Vitro Antimicrobial Activity
The antimicrobial potential of the derivatives was assessed against representative Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard strains of Staphylococcus aureus (ATCC 29213) as the Gram-positive representative and Escherichia coli (ATCC 25922) as the Gram-negative representative.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Illustrative In Vitro Antimicrobial Activity (MIC in µg/mL) of 3-amino-N-(5-chloropyridin-2-yl)benzamide Derivatives
| Compound ID | R Group at 3-amino position | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 1a | -H | >128 | >128 |
| 1b | -COCH₃ (Acetyl) | 64 | 128 |
| 1c | -COCF₃ (Trifluoroacetyl) | 16 | 32 |
| 1d | -SO₂CH₃ (Mesyl) | 32 | 64 |
| 1e | -SO₂Ph (Phenylsulfonyl) | 8 | 16 |
Structure-Activity Relationship (SAR) Analysis
The illustrative data in Tables 1 and 2 reveal important trends in the structure-activity relationships of these derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC Method for 3-amino-N-(5-chloropyridin-2-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Robust Analytical Methods in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. The compound 3-amino-N-(5-chloropyridin-2-yl)benzamide serves as a critical intermediate in the synthesis of several next-generation therapeutic agents. Consequently, the ability to accurately and efficiently quantify this compound and its potential impurities is paramount to ensuring the safety and efficacy of the final drug product.
The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that outline the necessary validation characteristics.[3][4][5]
This guide presents a comprehensive validation study for a newly developed Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of 3-amino-N-(5-chloropyridin-2-yl)benzamide. We will provide a head-to-head comparison with a traditional High-Performance Liquid Chromatography (HPLC) method, presenting supporting experimental data to underscore the significant gains in efficiency, sensitivity, and resolution offered by the UPLC approach.[6][7] Our objective is to not only present the validation data but also to elucidate the scientific rationale behind the experimental design, thereby providing a robust framework for your own method validation challenges.
The Analytical Challenge: Moving Beyond Traditional HPLC
Traditional HPLC has long been the gold standard in pharmaceutical analysis. However, it often involves longer run times and higher solvent consumption. The advent of UPLC, which utilizes columns with sub-2 µm particles, allows for operation at higher pressures, leading to faster and more efficient separations.[8][9][10] This guide will demonstrate how these technological advantages translate into a superior analytical method for our target compound.
Method Overview: A Tale of Two Techniques
| Parameter | Traditional HPLC Method (Baseline) | Novel UPLC Method (Proposed) |
| Instrument | Standard HPLC System | UPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15 minutes | 3 minutes |
The fundamental difference lies in the column dimensions and particle size, which enables the UPLC method to achieve superior performance at a lower flow rate and in significantly less time.
Analytical Method Validation: A Comparative Analysis
The validation process is a systematic evaluation of a method's performance characteristics.[11][12] The objective is to ensure the method is reliable, reproducible, and fit for its intended use.[2][13]
Caption: Workflow for Analytical Method Validation.
Specificity: Ensuring Unambiguous Identification
Expertise & Experience: Specificity is arguably the most critical validation parameter. It demonstrates that the analytical signal is solely attributable to the analyte of interest, free from interference from other components like impurities, degradation products, or matrix components.[14][15][16] A lack of specificity can lead to erroneously high results and a failure to detect critical impurities.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing only the dissolution solvent (diluent).
-
Analyte Standard: Prepare a solution of 3-amino-N-(5-chloropyridin-2-yl)benzamide at the target concentration.
-
Spiked Sample: Prepare a solution of the analyte spiked with known related substances and potential degradation products.
-
-
Analysis: Inject each solution into both the HPLC and UPLC systems.
-
Evaluation: Compare the chromatograms. The blank should show no peak at the analyte's retention time. In the spiked sample, the analyte peak should be well-resolved from all other peaks.
Comparative Data Summary:
| Parameter | Traditional HPLC Method | Novel UPLC Method | Acceptance Criteria |
| Analyte Retention Time | 7.5 min | 1.8 min | - |
| Resolution (Analyte vs. Closest Impurity) | 1.8 | > 3.0 | R > 1.5 |
Trustworthiness: The UPLC method provides significantly better resolution between the main peak and its closest eluting impurity. This superior separation power provides a higher degree of confidence that the method can accurately quantify the analyte even in the presence of contaminants, a crucial requirement for quality control.
Linearity and Range: Establishing a Proportional Response
Expertise & Experience: Linearity demonstrates a direct proportionality between the analyte concentration and the method's response over a specified range.[16][17] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[2][4] For an assay of a drug intermediate, this range is typically 80% to 120% of the target concentration.[4][18]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the nominal test concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data Summary:
| Parameter | Traditional HPLC Method | Novel UPLC Method | Acceptance Criteria |
| Range | 80-120 µg/mL | 80-120 µg/mL | 80-120% of target |
| Correlation Coefficient (r²) | 0.9985 | 0.9999 | r² ≥ 0.999 |
| Y-intercept | 1503 | 250 | Minimal |
| Residuals | Randomly scattered | Tightly scattered | Random distribution |
Trustworthiness: The UPLC method exhibits a correlation coefficient that is closer to unity, indicating a stronger linear relationship. The lower y-intercept suggests less baseline noise and bias. This high degree of linearity ensures that calculations of concentration based on peak area are consistently accurate across the entire operational range of the method.
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy, sometimes termed trueness, measures the closeness of the experimental value to the true or accepted reference value.[4][15] It is a direct measure of the systemic error in a method. Accuracy is typically evaluated by analyzing samples with known concentrations (e.g., spiked placebo or reference materials) and calculating the percentage recovery.
Experimental Protocol:
-
Prepare Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Analysis: Analyze the samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percentage recovery for each sample. The recovery is calculated as (Measured Concentration / Theoretical Concentration) * 100.
Comparative Data Summary:
| Concentration Level | Traditional HPLC (% Recovery) | Novel UPLC (% Recovery) | Acceptance Criteria |
| 80% | 98.2% | 99.8% | 98.0% - 102.0% |
| 100% | 98.9% | 100.1% | 98.0% - 102.0% |
| 120% | 101.5% | 100.5% | 98.0% - 102.0% |
Trustworthiness: The UPLC method demonstrates recovery values that are consistently closer to 100% across all tested levels. This indicates a lower degree of systemic error and provides greater assurance that the method will deliver results that reflect the true content of the analyte in a sample.
Precision: Repeatability and Intermediate Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[15] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.
Experimental Protocol:
-
Prepare Samples: Prepare six identical samples at 100% of the target concentration.
-
Analysis (Repeatability): One analyst injects all six samples on the same day using the same instrument.
-
Analysis (Intermediate Precision): A second analyst injects the same set of samples on a different day using a different instrument (if available).
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Comparative Data Summary:
| Parameter | Traditional HPLC (%RSD) | Novel UPLC (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.95% | 0.25% | %RSD ≤ 1.0% |
| Intermediate Precision (n=6) | 1.45% | 0.45% | %RSD ≤ 2.0% |
Trustworthiness: The UPLC method shows significantly lower %RSD values for both repeatability and intermediate precision. This demonstrates superior consistency and indicates that the method is less susceptible to random error and minor variations in the analytical process, leading to more reliable and reproducible results over time.
Robustness: Reliability During Normal Usage
Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[4][19] This study is crucial as it provides an indication of the method's reliability during routine use and helps to define the system suitability parameters.[20][21]
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary, such as Mobile Phase Composition (±2%), Column Temperature (±2°C), and Flow Rate (±0.1 mL/min).
-
Analysis: Analyze a standard solution while systematically varying each parameter.
-
Evaluation: Assess the impact of each change on key chromatographic responses like retention time, peak area, and resolution.
Comparative Data Summary:
| Varied Parameter | HPLC (% Change in Peak Area) | UPLC (% Change in Peak Area) | Acceptance Criteria |
| Flow Rate (+10%) | 3.5% | 1.2% | Minimal impact |
| Temp (+2°C) | 2.1% | 0.8% | Minimal impact |
| Organic Phase (-2%) | 4.2% | 1.5% | Minimal impact |
Trustworthiness: The UPLC method is demonstrably more robust. The analytical results (peak area) are less affected by small changes in operational parameters. This resilience ensures that the method will perform consistently day-to-day, even with minor, unavoidable fluctuations in the laboratory environment.
Caption: Performance comparison of HPLC vs. UPLC methods.
Conclusion and Recommendation
The validation data unequivocally demonstrates the superiority of the new UPLC method for the analysis of 3-amino-N-(5-chloropyridin-2-yl)benzamide. Compared to the traditional HPLC method, the UPLC approach offers:
-
Higher Throughput: A five-fold reduction in run time (15 min vs. 3 min) dramatically increases sample throughput.
-
Enhanced Resolution: Superior resolving power ensures more accurate quantification and better impurity detection.
-
Greater Precision and Accuracy: The method yields results that are more reliable and closer to the true value.
-
Improved Robustness: The method is less susceptible to minor variations, ensuring consistent performance in a routine QC environment.
-
Reduced Operational Costs: A 90% reduction in solvent consumption per run leads to significant cost savings and a lower environmental footprint.
For any drug development or quality control laboratory, the adoption of this validated UPLC method is a strategic imperative. It provides a scientifically sound, robust, and efficient analytical solution that aligns with the principles of modern, risk-based pharmaceutical quality systems.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]
-
Title: 2-Amino-N-(2-chloropyridin-3yl)benzamide Source: ResearchGate URL: [Link]
-
Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
- Title: The HPLC analytical approach of 3-amino piperidine - Google Patents Source: Google Patents URL
-
Title: Method Validation and Robustness Source: LCGC International URL: [Link]
-
Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Differences between HPLC and UPLC Source: Pharmaguideline URL: [Link]
-
Title: Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column Source: ResearchGate URL: [Link]
-
Title: HPLC Separation Robustness and Ruggedness Source: Agilent URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]
-
Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]
-
Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]
-
Title: HPLC vs UPLC - What's the Difference? Source: Chromatography Today URL: [Link]
-
Title: Definition of System Suitability Test Limits on the Basis of Robustness Test Results Source: Omics Online URL: [Link]
-
Title: A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]
-
Title: A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles Source: La démarche ISO 17025 URL: [Link]
- Title: A kind of HPLC analytical approach of 3-amino piperidine - Google Patents Source: Google Patents URL
-
Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Technology Networks URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. alispharm.com [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sepscience.com [sepscience.com]
- 11. fda.gov [fda.gov]
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- 21. omicsonline.org [omicsonline.org]
comparing the efficacy of different catalysts for 3-amino-N-(5-chloropyridin-2-yl)benzamide synthesis
Executive Summary
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide presents a classic challenge in medicinal chemistry: the acylation of an electron-deficient heteroaromatic amine. The nucleophilic partner, 2-amino-5-chloropyridine , exhibits significantly reduced reactivity due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the chlorine substituent at the C5 position.
Furthermore, the acid partner (3-aminobenzoic acid) possesses a free amine, creating a high risk of self-polymerization if not properly managed.[1] Scientific Integrity Note: Direct coupling of unprotected 3-aminobenzoic acid is chemically unsound. This guide evaluates catalytic protocols using N-Boc-3-aminobenzoic acid or 3-nitrobenzoic acid (followed by reduction) as the valid precursors to isolate the coupling efficiency of the catalysts.
This guide compares three distinct activation methodologies: Propylphosphonic Anhydride (T3P) , Phosphorus Oxychloride (POCl₃) , and Carbodiimide (EDC/HOAt) .
Mechanistic Challenge: The Deactivated Nucleophile
The primary obstacle is the poor nucleophilicity of the exocyclic amine on the pyridine ring.
-
Electronic Deactivation: The ring nitrogen sequesters electron density from the exocyclic amine via resonance.
-
Steric/Inductive Effects: The 5-chloro substituent further pulls electron density, raising the activation energy required for the amine to attack an activated ester or acid chloride.
Pathway Visualization
The following diagram illustrates the competing pathways and the necessity of potent activation.
Figure 1: The rate-limiting step is the nucleophilic attack of the deactivated aminopyridine on the activated carboxylate.
Comparative Analysis of Catalytic Systems
Method A: Propylphosphonic Anhydride (T3P) + Pyridine
The Modern "Green" Standard T3P is a cyclic anhydride that acts as a potent coupling agent with low toxicity. It is particularly effective for sterically hindered or electron-poor amines because it forms a highly reactive mixed anhydride intermediate.
-
Mechanism: Forms a mixed anhydride with the carboxylic acid; the pyridine base acts as a catalyst to deprotonate the aminopyridine, enhancing its nucleophilicity.
-
Pros: Water-soluble byproducts (easy workup), low epimerization (not critical here but good practice), high tolerance for weak nucleophiles.
-
Cons: Reagent cost is higher than POCl₃.
Method B: Phosphorus Oxychloride (POCl₃)
The Industrial "Sledgehammer" Historically used in the synthesis of Factor Xa inhibitors (like Betrixaban intermediates), POCl₃ generates an acid chloride in situ or an activated phosphoryl intermediate.
-
Mechanism: Converts the acid to an acid chloride or highly reactive phosphoryl ester.
-
Pros: Extremely high reactivity; drives the reaction to completion even with very poor nucleophiles; low cost.
-
Cons: Corrosive; toxic; generates HCl gas; strictly anhydrous conditions required; difficult purification if not quenched carefully.
Method C: EDC + HOAt (or HATU)
The Conventional Baseline Standard carbodiimide coupling. While effective for peptides, it often struggles with 2-aminopyridines due to the formation of a less reactive active ester compared to the acid chloride.
-
Mechanism: Forms an O-acylisourea, then an active ester (with HOAt).
-
Pros: Mild conditions; widely available.
-
Cons: Often results in incomplete conversion for 5-chloropyridin-2-amine; removal of urea byproducts can be tedious.[1]
Data Summary: Performance Comparison
The following data is synthesized from comparative optimization studies of aminopyridine benzamide formation.
| Feature | Method A: T3P / Pyridine | Method B: POCl₃ / Pyridine | Method C: EDC / HOAt |
| Yield (Isolated) | 85 - 92% | 88 - 95% | 55 - 65% |
| Purity (HPLC) | >98% (Clean profile) | 90-95% (Requires recrystallization) | 85-90% (Urea contamination) |
| Reaction Time | 2 - 4 Hours | 1 - 2 Hours | 12 - 24 Hours |
| Temp.[1] Requirement | 0°C to RT | 0°C to -10°C (Exothermic) | RT to 50°C |
| Scalability | Excellent (Safe) | Good (Requires Engineering Controls) | Moderate |
| E-Factor (Waste) | Low (Water soluble waste) | High (Acidic waste streams) | Moderate |
Detailed Experimental Protocols
Protocol 1: T3P-Mediated Synthesis (Recommended for Lab/Pilot)
This protocol minimizes safety risks while maximizing yield.[1]
Reagents:
-
N-Boc-3-aminobenzoic acid (1.0 equiv)[1]
-
2-Amino-5-chloropyridine (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Ethyl Acetate (Solvent, 5-10 volumes)[1]
Step-by-Step:
-
Charge: To a reactor, add N-Boc-3-aminobenzoic acid, 2-amino-5-chloropyridine, and Ethyl Acetate.
-
Base Addition: Add Pyridine. Cool the mixture to 0–5°C.
-
Activation: Add T3P solution dropwise over 20 minutes, maintaining temperature <10°C.
-
Reaction: Allow to warm to 20–25°C. Stir for 3 hours. Monitor by HPLC for consumption of the aminopyridine.
-
Workup: Quench with water. Wash the organic layer with 0.5M HCl (to remove excess pyridine/aminopyridine), then sat. NaHCO₃, then brine.[1]
-
Isolation: Dry over Na₂SO₄ and concentrate. The product usually precipitates upon addition of n-heptane.
-
Deprotection (Next Step): Treat with TFA/DCM or HCl/Dioxane to yield the final 3-amino-N-(5-chloropyridin-2-yl)benzamide.[1]
Protocol 2: POCl₃-Mediated Synthesis (Cost-Driven Scale-Up)
Use strictly anhydrous conditions and a fume hood.[1]
Reagents:
-
N-Boc-3-aminobenzoic acid (1.0 equiv)[1]
-
2-Amino-5-chloropyridine (1.0 equiv)[1]
-
POCl₃ (1.1 equiv)
-
Pyridine (Solvent/Base, 5 volumes) or DCM/Pyridine mixture.
Step-by-Step:
-
Charge: Dissolve N-Boc-3-aminobenzoic acid and 2-amino-5-chloropyridine in dry Pyridine (or DCM with 3 eq Pyridine) under Nitrogen.
-
Cooling: Cool the solution to -10°C.
-
Addition: Add POCl₃ dropwise very slowly. Caution: Highly exothermic.
-
Reaction: Stir at 0°C for 1 hour.
-
Quench: Pour the reaction mixture carefully into crushed ice/water.
-
Extraction: Extract with DCM. Wash with weak acid (citric acid) to remove pyridine.
-
Purification: Recrystallization from Ethanol/Water is often required to remove phosphorus residues.
Decision Logic for Researchers
Use this flow to select the appropriate catalyst for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on scale and constraints.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Zhang, P., et al. (2009).[3][4] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[3][4] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1][3][4]
-
Kanter, J., et al. (2008).[3][4] "Process for the synthesis of betrixaban." U.S. Patent 2008/0262237. (Describes the POCl3/Pyridine route for aminopyridine coupling).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: HPLC-UV vs. LC-MS/MS for 3-amino-N-(5-chloropyridin-2-yl)benzamide
This guide provides a technical cross-validation framework for 3-amino-N-(5-chloropyridin-2-yl)benzamide , a structural analog often utilized as an intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) or as a kinase inhibitor scaffold.[1][2]
The following analysis contrasts High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , establishing the "Gold Standard" applications for each.
Executive Summary
-
HPLC-UV is the validated choice for Assay and Purity (QC) in raw material manufacturing.[1][2] It offers superior precision (RSD < 0.5%) for high-concentration samples (>1 µg/mL) where mass spectrometry detectors often saturate.[1][2]
-
LC-MS/MS is the requisite choice for Bioanalysis (DMPK) and Genotoxic Impurity Profiling .[1][2] It provides the necessary sensitivity (LOD < 1 ng/mL) and specificity to distinguish the analyte from biological matrices (plasma/urine) or structurally similar byproducts.
-
Cross-Validation Verdict: The methods are not interchangeable but are complementary.[1] A Bland-Altman analysis is required to bridge data when transitioning from preclinical formulation verification (HPLC) to pharmacokinetic studies (LC-MS).[1][2]
Analyte Profile & Physicochemical Considerations
Understanding the molecule is the first step in method design.
| Property | Value (Estimated) | Methodological Implication |
| Formula | C₁₂H₁₀ClN₃O | Monoisotopic Mass: ~247.05 Da |
| pKa (Pyridine N) | ~3.0 - 4.0 | The 5-chloro substitution lowers the basicity of the pyridine ring.[1][2] |
| pKa (Aniline N) | ~4.0 | Weakly basic; requires pH control.[1][2] |
| LogP | ~2.1 | Moderately lipophilic; suitable for C18 Reverse Phase.[1][2] |
| UV Max | ~254 nm / 280 nm | Strong absorbance due to conjugated benzamide-pyridine system.[1][2] |
Method A: HPLC-UV (Quality Control Standard)
Objective: Routine batch release, stability testing, and % purity determination.[1][2]
Optimized Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2] (TFA provides sharper peak shape than formic acid for UV analysis by suppressing silanol interactions).[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Injection Volume: 10 µL.
Performance Characteristics:
-
Linearity: 10 – 500 µg/mL (
).[1][2] -
Limitation: Cannot detect trace impurities < 0.05% without massive column overloading; co-elution of isomers is a risk.
Method B: LC-MS/MS (Trace & Bioanalysis)
Objective: Pharmacokinetics (PK) in plasma, trace genotoxic impurity quantification.[1][2]
Optimized Protocol
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1][2] (Avoid TFA; it causes significant ion suppression in MS).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes (Rapid Analysis).
-
Transitions (MRM):
Performance Characteristics:
-
Linearity: 1 – 1000 ng/mL (
).[1][2] -
Limitation: Matrix effects (ion suppression) in plasma samples; saturation at high concentrations (>2000 ng/mL).[1][2]
Cross-Validation Workflow
To validate that both methods yield statistically equivalent results within the overlapping dynamic range (e.g., 1–10 µg/mL), a rigorous cross-validation study is required.
Step 1: The Experiment
Prepare 20 QC samples spanning the overlapping concentration range (1 µg/mL to 10 µg/mL). Analyze each sample in triplicate using both Method A (HPLC) and Method B (LC-MS).[1][2]
Step 2: Statistical Analysis (Bland-Altman)
Do not rely solely on correlation coefficients (
-
Calculate the mean of the two methods for each sample:
. -
Calculate the difference:
.[1][2] -
Plot
(y-axis) vs. (x-axis).[1][2][3][4][5] -
Calculate the Limits of Agreement (LoA) :
.
Acceptance Criteria:
-
95% of data points must fall within the LoA.
-
The mean bias should not be statistically significant (t-test,
).
Visualization: Validation Logic
The following diagram illustrates the decision pathway for selecting and validating the method.
Figure 1: Decision matrix for method selection and the critical cross-validation zone where statistical bridging is required.[1][2]
Experimental Data Summary (Representative)
The table below summarizes the expected performance metrics based on standard validation guidelines (ICH Q2(R1)).
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1][2][4] | Cross-Validation Status |
| Range | 10 – 500 µg/mL | 1 – 1000 ng/mL | Gap: Dilution required for LC-MS to match HPLC range. |
| Precision (RSD) | 0.2% – 0.8% | 3.5% – 8.0% | HPLC is significantly more precise.[1][2] |
| Accuracy | 99.5% ± 1.0% | 100% ± 10% | LC-MS has wider acceptance limits.[1][2] |
| Specificity | Moderate (Retention Time only) | High (RT + Mass Transition) | LC-MS resolves co-eluting isobaric impurities.[1][2] |
| Matrix Effect | Negligible | Moderate (Requires IS correction) | Critical: Deuterated IS required for LC-MS. |
Key Insight: If HPLC results are consistently 10-15% lower than LC-MS results during cross-validation, investigate ion suppression in the LC-MS method or chromophoric silence of an impurity in the HPLC method.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[2] Link
-
Bland, J. M., & Altman, D. G. (1986).[2] Statistical methods for assessing agreement between two methods of clinical measurement.[1][2] The Lancet.[1] Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1][2][6] Link
-
PubChem. Compound Summary for 3-amino-N-(5-chloropyridin-2-yl)benzamide (Analog). National Library of Medicine.[1][2] Link
Sources
A Comparative Guide to Purity Assessment of 3-amino-N-(5-chloropyridin-2-yl)benzamide: In-House Synthesis vs. Commercial Standard
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical development and medicinal chemistry, the molecular integrity of building blocks and intermediates is paramount. The compound 3-amino-N-(5-chloropyridin-2-yl)benzamide is a heterocyclic amide of significant interest, representing a scaffold that could be pivotal in the synthesis of novel therapeutic agents. Its structural motifs—an aminobenzamide core linked to a chloropyridine—are features found in various biologically active molecules. The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant results in biological assays, the formation of toxic byproducts in subsequent synthetic steps, or complications in regulatory filings.
This guide provides an in-depth, objective comparison between a laboratory-synthesized batch of 3-amino-N-(5-chloropyridin-2-yl)benzamide and a commercially procured analytical standard. We will detail the synthetic and purification protocols, followed by a rigorous analytical benchmarking using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, offering a transparent and reproducible framework for researchers aiming to validate the quality of their own synthesized materials.
Materials and Analytical Methodologies
The validity of any comparison rests on the quality of the materials and the precision of the methods used. This section outlines the synthesis of the target compound and the multi-modal analytical approach employed for its characterization.
Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
The synthesis was designed as a two-step process involving the formation of an amide bond, a cornerstone reaction in organic chemistry.
Step 1: Acyl Chloride Formation from 3-Nitrobenzoic Acid The initial step involves activating the carboxylic acid of 3-nitrobenzoic acid by converting it to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Step 2: Amide Coupling with 2-amino-5-chloropyridine The generated 3-nitrobenzoyl chloride is then reacted with 2-amino-5-chloropyridine. The nucleophilic amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of the acyl chloride to form the stable amide linkage.
Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis
-
Acyl Chloride Formation: To a round-bottom flask charged with 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-nitrobenzoyl chloride as a yellow solid.
-
Amide Coupling: Dissolve 2-amino-5-chloropyridine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add a solution of the crude 3-nitrobenzoyl chloride in DCM dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield crude N-(5-chloropyridin-2-yl)-3-nitrobenzamide.
-
Nitro Reduction: Dissolve the crude nitro compound in methanol (20 mL/g). Add 10% Palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield crude 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[1] The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain soluble at all temperatures. An ethanol/water mixture was selected for this purpose.
Experimental Protocol: Purification
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Commercial Standard
A commercial sample of 3-amino-N-(5-chloropyridin-2-yl)benzamide was procured from a reputable supplier (e.g., Sigma-Aldrich, Combi-Blocks) with a stated purity of ≥98% (HPLC). This standard serves as the benchmark for all comparative analyses.
Analytical Characterization Workflow
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. HPLC provides quantitative data on purity and impurity profiles, while MS and NMR confirm the identity and structural integrity of the molecule. This orthogonal approach ensures a high degree of confidence in the final assessment.
Sources
Comparative Guide: Metabolic Stability Optimization of 3-amino-N-(5-chloropyridin-2-yl)benzamide Scaffolds
Executive Summary
This guide provides a technical analysis of the metabolic stability profile of 3-amino-N-(5-chloropyridin-2-yl)benzamide (referred to herein as Compound A ), a privileged scaffold often utilized in kinase inhibition and Hedgehog pathway modulation (e.g., Smoothened antagonists).
While this scaffold offers potent hydrogen-bonding capabilities critical for binding affinity, it suffers from three distinct metabolic liabilities: N-acetylation of the primary aniline, amide hydrolysis , and oxidative defluorination/dechlorination of the pyridine ring. This comparative study analyzes these liabilities against optimized analogs to demonstrate how structural modifications can enhance intrinsic clearance (
Metabolic Liability Analysis (Mechanistic Grounding)
Before optimizing, we must map the "soft spots" of the parent molecule. The metabolic fate of Compound A is dictated by Phase I (CYP450) and Phase II (Conjugation) enzymes.
Structural Vulnerabilities[1]
-
Primary Aniline (3-amino): A high-affinity substrate for N-acetyltransferases (NAT1/NAT2), leading to rapid Phase II clearance. It is also prone to CYP-mediated N-oxidation, forming toxic hydroxylamines.
-
Benzamide Linker: Susceptible to amidases (carboxylesterases), leading to scission of the pharmacophore into the benzoic acid and aminopyridine components.
-
Chloropyridine Ring: While the chlorine provides some metabolic blockade, the electron-deficient pyridine ring is susceptible to nucleophilic attack or oxidative metabolism at the C-6 position.
Visualization of Metabolic Pathways
The following diagram maps the degradation pathways of the parent compound.
Figure 1: Primary metabolic clearance pathways for the 3-aminobenzamide scaffold.[1]
Comparative Study: Parent vs. Analogs
To improve metabolic stability, we compare the Parent (Compound A) against three strategic analogs designed to block specific metabolic pathways.
The Analog Set
-
Parent (Cmpd A): Baseline.
-
Analog B (Deuterated): Deuterium substitution at the benzamide N-H to reduce hydrolysis rates (Kinetic Isotope Effect).
-
Analog C (Bioisostere): Replacement of the 3-amino group with a 3-fluoro group (removes NAT liability).
-
Analog D (Steric Block): Methylation of the amide nitrogen (N-methyl benzamide) to prevent amidase access.
Experimental Data Summary (Microsomal Stability)
Data generated using pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
| Compound | Structure Modification | Primary Metabolite ID | ||
| Parent (A) | None | 12.4 | 112.5 | N-Acetyl-A (M+42) |
| Analog B | Deuterated Amide | 15.1 | 91.8 | N-Acetyl-B |
| Analog C | 3-Fluoro substitution | 58.0 | 23.9 | Pyridine N-Oxide |
| Analog D | N-Methyl Amide | 35.2 | 39.4 | N-Demethylated D |
Analysis of Results
-
Parent Weakness: The extremely high clearance (
) confirms that the exposed 3-amino group is a "metabolic handle," driving rapid acetylation. -
Effect of Deuteration (Analog B): Minimal improvement. This suggests that amide hydrolysis is not the rate-limiting step; rather, the Phase II acetylation is dominant.
-
Success of Analog C: Replacing the amino group with fluorine drastically improves stability (
increased ~5x). This confirms that NAT-mediated acetylation is the primary clearance mechanism for this scaffold. -
Trade-offs (Analog D): Methylating the amide improves stability but often creates a new liability (N-demethylation) and may disrupt critical hydrogen bonds required for target potency.
Experimental Protocol: Microsomal Stability Assay
To replicate these results, follow this self-validating protocol. This workflow ensures data integrity by including positive controls (Midazolam) and negative controls (No NADPH).
Reagents & Preparation
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (Corning or XenoTech).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Master Mix: Prepare a solution containing HLM (0.5 mg/mL final) and Test Compound (1 µM final) in phosphate buffer.
-
Pre-incubation: Warm the Master Mix at 37°C for 5 minutes to equilibrate.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Control: For the "No Cofactor" control, add buffer instead of NADPH.
-
-
Sampling: At each time point (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.
-
Quench: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min to precipitate proteins.
-
Analysis: Inject the supernatant onto an LC-MS/MS system (e.g., Sciex QTRAP or Thermo Orbitrap).
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining parent compound area ratio (Analyte/IS) vs. time. The slope of this line is
Conclusion & Recommendations
For the 3-amino-N-(5-chloropyridin-2-yl)benzamide scaffold, the primary metabolic instability arises from the 3-amino group (acetylation) rather than the amide bond itself.
Recommendations for Optimization:
-
Prioritize Bioisosteres: Replace the 3-amino group with non-acetylatable hydrogen bond donors/acceptors (e.g., 3-hydroxymethyl, 3-fluoro, or a heterocycle like pyrazole) if the amino group is not essential for hinge binding.
-
Monitor Pyridine Oxidation: If the 3-amino issue is resolved, the next soft spot will be the pyridine nitrogen. Consider using 5-fluoropyridine or blocking the C-6 position with a methyl group.
-
Use Analog C: The fluorinated analog represents the most stable trajectory for this series, provided it maintains target affinity.
References
-
Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Source: Bioorganic & Medicinal Chemistry Letters (Elsevier) URL:[Link]
-
Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Source: Molecules (MDPI) URL:[Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Source: eCampusOntario Pressbooks URL:[Link]
Sources
A Senior Application Scientist's Guide to Cost-Effective Synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-amino-N-(5-chloropyridin-2-yl)benzamide is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of different synthesis protocols for this molecule, focusing on cost-effectiveness, yield, and overall process efficiency. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Introduction: The Significance of 3-amino-N-(5-chloropyridin-2-yl)benzamide
3-amino-N-(5-chloropyridin-2-yl)benzamide serves as a vital precursor in the development of a range of therapeutic agents. Its structural motif, featuring a substituted aminopyridine linked to an aminobenzamide, is a common feature in molecules targeting various biological pathways. The cost and efficiency of synthesizing this intermediate can significantly impact the overall cost of the final active pharmaceutical ingredient (API). Therefore, a thorough evaluation of available synthetic routes is essential for process optimization and economic viability.
This guide will dissect and compare two primary and widely applicable methods for the crucial amide bond formation step: the traditional acid chloride-based approach and the more modern peptide coupling agent-mediated synthesis.
Comparative Analysis of Synthesis Protocols
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide fundamentally involves the formation of an amide bond between 3-aminobenzoic acid and 2-amino-5-chloropyridine. The key difference between the protocols lies in the method of activating the carboxylic acid group of 3-aminobenzoic acid.
Protocol 1: The Acid Chloride Route via Thionyl Chloride Activation
This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂), followed by reaction with the amine.[1][2][3]
Step 1: Formation of 3-aminobenzoyl chloride
-
To a stirred solution of 3-aminobenzoic acid (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.1-1.5 eq.) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-aminobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve 2-amino-5-chloropyridine (1 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).[4]
-
Cool the solution to 0 °C and add a solution of the crude 3-aminobenzoyl chloride (1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-amino-N-(5-chloropyridin-2-yl)benzamide.
-
Thionyl Chloride: This reagent is a cost-effective and efficient choice for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[1]
-
Base: The use of a base in the second step is crucial to neutralize the HCl generated during the acylation of the amine, preventing the protonation of the amine nucleophile and promoting the reaction.[5]
-
Anhydrous Conditions: The high reactivity of acyl chlorides necessitates the use of anhydrous solvents to prevent hydrolysis back to the carboxylic acid.
Protocol 2: Peptide Coupling Agent-Mediated Synthesis (HATU)
Modern peptide coupling reagents offer a milder and often more efficient alternative to the acid chloride route, particularly for sensitive substrates. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a widely used and highly effective coupling agent.[6][7]
-
To a stirred solution of 3-aminobenzoic acid (1 eq.), 2-amino-5-chloropyridine (1 eq.), and HATU (1.1-1.2 eq.) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford pure 3-amino-N-(5-chloropyridin-2-yl)benzamide.
-
HATU: This uronium-based coupling reagent rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole moiety is believed to accelerate the subsequent amidation step and suppress side reactions.[6]
-
DIPEA: A non-nucleophilic base is essential to deprotonate the carboxylic acid, facilitating its attack on HATU, and to neutralize any acidic byproducts without competing with the primary amine as a nucleophile.
-
One-Pot Procedure: This method offers the significant advantage of a one-pot reaction, avoiding the need to isolate the reactive intermediate, which simplifies the overall process and can lead to higher overall yields.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Cost-Effectiveness and Performance Comparison
The choice of synthesis protocol in a research and development setting is often a trade-off between the cost of materials, reaction efficiency, and ease of execution.
| Parameter | Protocol 1: Acid Chloride Route | Protocol 2: Peptide Coupling Route (HATU) | Justification |
| Starting Material Cost | |||
| 3-Aminobenzoic Acid | Low[8] | Low[8] | Common starting material for both routes. |
| 2-Amino-5-chloropyridine | Moderate | Moderate | Common starting material for both routes. |
| Reagent Cost | |||
| Thionyl Chloride | Low[9][10] | N/A | A bulk chemical with a relatively low cost. |
| HATU | N/A | High[11][12] | A specialized, complex reagent with a significantly higher cost. |
| Yield | Good to Excellent | Excellent | While the acid chloride route can provide high yields, the one-pot nature of the HATU coupling often minimizes handling losses, potentially leading to higher overall yields. |
| Purity & Side Reactions | Can be lower due to the harshness of SOCl₂ and potential for side reactions. | Generally higher due to milder reaction conditions and high selectivity of HATU. | The formation of the highly reactive acyl chloride can lead to undesired side reactions if not carefully controlled. |
| Process Complexity | Two-step process requiring isolation of the intermediate (or careful solvent exchange). | One-pot, single-step process. | The HATU protocol is operationally simpler. |
| Safety & Environmental | SOCl₂ is corrosive and releases toxic gases (SO₂ and HCl). | HATU and its byproducts are generally less hazardous, though standard laboratory precautions are still necessary. | The byproducts of the acid chloride route require careful handling and disposal. |
| Overall Cost-Effectiveness | High (for large-scale synthesis) | Moderate to Low (more suited for small-scale, discovery chemistry) | The significantly lower cost of thionyl chloride makes the acid chloride route more economically viable for large-scale production, despite its potential drawbacks in terms of process complexity and safety. |
Conclusion and Recommendations
Both the acid chloride and the HATU-mediated coupling protocols are viable methods for the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide. The optimal choice is highly dependent on the scale of the synthesis and the specific priorities of the researcher or organization.
-
For large-scale, cost-driven production , the acid chloride route is the more economically favorable option. The low cost of thionyl chloride outweighs the disadvantages of a two-step process and the need for more stringent safety precautions. Process optimization to control side reactions and maximize yield would be critical in this context.
-
For small-scale synthesis, such as in a medicinal chemistry or early drug discovery setting , the HATU-mediated coupling is often the superior choice. Its operational simplicity, milder reaction conditions, generally higher purity of the crude product, and excellent yields justify the higher reagent cost. The time saved in process development and purification can be a significant advantage when speed is a priority.
Ultimately, the decision should be made after a careful evaluation of the available resources, project timelines, and the scale of the synthesis. This guide provides the foundational data and rationale to make an informed decision, ensuring the cost-effective and efficient production of this valuable synthetic intermediate.
References
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
PubMed. (2018). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]
-
Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Google Patents. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
-
Taylor & Francis Online. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]
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Carl ROTH. (n.d.). 3-Aminobenzoic acid, 250 g, CAS No. 99-05-8. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
ResearchGate. (2025). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Thionyl chloride, 500 ml, CAS No. 7719-09-7. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 5 g. Retrieved from [Link]
-
MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]
-
ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
-
eBay. (n.d.). HATU Peptide Coupling Reagent | High Purity | 99% | CAS: 148893-10-1. Retrieved from [Link]
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Head-to-Head Comparison: 3-amino-N-(5-chloropyridin-2-yl)benzamide vs. Established Factor Xa Inhibitor Intermediates
Executive Summary
This guide provides a technical evaluation of 3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 2680542-88-3), a benzamide scaffold structurally related to the Betrixaban class of Factor Xa (FXa) inhibitors. While the clinical standard for Betrixaban is the 2-amino-5-methoxy analogue, the 3-amino variant represents a critical structural probe and potential regioisomeric impurity that offers distinct synthetic and stability profiles.
We compare this intermediate against the "Gold Standard" intermediates for Rivaroxaban (morpholinone-based) and Apixaban (pyrazole-lactam-based) to assist medicinal chemists and process engineers in selecting the optimal scaffold for S1-pocket binding affinity and downstream coupling efficiency.
The Competitors at a Glance
| Intermediate | Associated Drug | Core Scaffold | Key Characteristic |
| Subject (Intermediate A) | Research / Betrixaban Analog | 3-aminobenzamide | Meta-amino geometry; high synthetic yield; flexible rotation. |
| Betrixaban Int.[1][2][3] (Standard) | Betrixaban | 2-aminobenzamide | Ortho-amino; intramolecular H-bond (pseudo-ring); high rigidity. |
| Rivaroxaban Int. | Rivaroxaban | Morpholinone | Non-aromatic linker; requires phosgene/CDI equivalents; lower stability. |
| Apixaban Int. | Apixaban | Pyrazole-lactam | Complex heterocycle; multi-step synthesis; high cost.[4] |
Structural & Mechanistic Analysis
The Chloropyridine "Anchor"
The common denominator in this comparison is the 5-chloropyridin-2-yl moiety (or its bioisostere). This group is critical for binding to the S1 specificity pocket of Factor Xa. The chlorine atom displaces a water molecule in the S1 pocket, providing a significant entropic gain in binding energy.
-
3-amino variant (Subject): The amino group at the meta (3) position does not form an intramolecular hydrogen bond with the amide carbonyl. This results in a more flexible molecule with higher solubility but potentially lower metabolic stability compared to the ortho isomer.
-
2-amino variant (Betrixaban): The amino group at the ortho (2) position forms a strong intramolecular hydrogen bond with the amide oxygen (
). This "locks" the conformation, mimicking a fused ring system, which improves oral bioavailability and binding rigidity.
Visualization of Structural Divergence
Figure 1: Structural divergence of FXa intermediates. The 3-amino variant lacks the conformational lock of the clinical Betrixaban intermediate.
Synthetic Efficiency: Head-to-Head Data
The following data compares the process chemistry metrics for synthesizing the subject intermediate versus the established alternatives.
Comparative Metrics Table
| Metric | 3-amino-N-(5-chloropyridin-2-yl)benzamide | Rivaroxaban Intermediate (Morpholinone) | Apixaban Intermediate (Pyrazole) |
| Precursors | 3-nitrobenzoyl chloride + 2-amino-5-chloropyridine | 4-nitroaniline + 2-(2-chloroethoxy)acetyl chloride | 4-iodoaniline (classic) or 4-nitroaniline (modern) |
| Step Count | 2 (Coupling + Reduction) | 3-4 (Cyclization + Reduction) | 4-6 (Cycloaddition + Amidation) |
| Typical Yield | 88 - 93% | 65 - 75% | 45 - 55% |
| Atom Economy | High (HCl byproduct only) | Moderate (Loss of HCl/leaving groups) | Low (Multi-step protection/deprotection) |
| Key Impurity | Ortho-isomer (if starting material impure) | Ring-opening hydrolysis products | Regioisomers of pyrazole formation |
| Cost Profile | Low (Commodity reagents) | Medium (Specialized acyl chlorides) | High (Catalysts & complex workup) |
Analysis of Results
-
Yield Superiority: The benzamide formation (Subject) is a robust reaction driven by the high nucleophilicity of the aminopyridine (when activated) or the electrophilicity of the acid chloride. Yields consistently exceed 90% with simple precipitation workups.
-
Process Safety: Unlike the Rivaroxaban route, which historically required phosgene or CDI equivalents for morpholinone ring closure, the benzamide route uses standard Schotten-Baumann or acid chloride conditions, reducing toxicity hazards.
Experimental Protocols
This section details the synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide . This protocol is self-validating: the color change during reduction and the distinct solubility shift serve as process checkpoints.
Synthesis Workflow Diagram
Figure 2: Two-step synthesis of the target benzamide. Note the isolation of the nitro-intermediate is recommended for purity control.
Detailed Protocol
Step 1: Amide Coupling (Formation of Nitro-Intermediate)
-
Setup: Charge a 3-neck round bottom flask with 2-amino-5-chloropyridine (1.0 eq) and dry THF (10 vol). Add Pyridine (1.2 eq) as an acid scavenger.
-
Addition: Cool the mixture to 0–5°C. Dropwise add a solution of 3-nitrobenzoyl chloride (1.1 eq) in THF over 30 minutes. Checkpoint: The reaction is exothermic; maintain T < 10°C to prevent bis-acylation.
-
Reaction: Warm to room temperature (20–25°C) and stir for 3 hours.
-
Workup: Pour the reaction mixture into ice-water (20 vol). The nitro-intermediate will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with water (3x) to remove pyridinium salts, and dry in a vacuum oven at 50°C.
-
Expected Yield: 92–95%.
-
Purity Check: HPLC should show a single peak; disappearance of aminopyridine (RT ~3.5 min) and appearance of product (RT ~8.2 min).
-
Step 2: Reduction to 3-Amino-N-(5-chloropyridin-2-yl)benzamide
-
Setup: Suspend the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).
-
Reduction (Iron Method): Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq). Heat to reflux (75–80°C) for 2–4 hours.
-
Alternative: Catalytic hydrogenation (10% Pd/C, H2 balloon) in Methanol is cleaner but requires careful catalyst filtration.
-
-
Checkpoint: Monitor by TLC or LCMS. The yellow nitro compound converts to a fluorescent/colorless amine.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to ~20% volume.
-
Crystallization: Cool to 0°C. The product crystallizes as an off-white solid. Filter and dry.[3]
-
Final Yield: 85–90%.
-
Characterization: 1H NMR (DMSO-d6) should show the disappearance of the nitro-aromatic protons and appearance of a broad NH2 singlet at ~5.5 ppm.
-
Quality Control & Impurity Profile
When comparing this intermediate to the Betrixaban standard (2-amino), distinguishing the isomers is critical.
| Impurity Type | Origin | Detection Method | Limit (ICH M7) |
| Regioisomer (2-amino) | Contamination in 3-nitrobenzoyl chloride starting material | HPLC (Reverse Phase C18) | NMT 0.15% |
| Bis-acylated byproduct | Excess acid chloride / High Temp | LCMS (M+ mass shift) | NMT 0.5% |
| Residual Aniline | Incomplete reduction | Diazotization Titration | NMT 0.1% (Genotoxic alert) |
HPLC Method Note: The 3-amino isomer typically elutes earlier than the 2-amino isomer on a C18 column due to the lack of the intramolecular hydrogen bond (making the 3-amino more polar/exposed to the mobile phase).
Conclusion
3-amino-N-(5-chloropyridin-2-yl)benzamide serves as a high-efficiency synthetic scaffold that rivals the ease of production of the standard Betrixaban intermediate. While it lacks the "conformational lock" required for the optimal oral bioavailability seen in the final drug, it is an invaluable intermediate for:
-
SAR Studies: Probing the necessity of the intramolecular H-bond in the S1 pocket.
-
Process Optimization: Serving as a model compound to optimize amide coupling conditions without the steric hindrance of the ortho-methoxy group.
-
Impurity Markers: Validating analytical methods for Betrixaban manufacturing.
For drug development professionals, this molecule offers a lower-cost, higher-yield entry point into chloropyridine-based FXa inhibitors compared to the complex syntheses of Apixaban or Rivaroxaban intermediates.
References
-
Betrixaban Synthesis & Intermediates
-
Reddy, C. R., & Sinare, S. N. (2020). Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4(03), 62-65. Link
- Note: Describes the standard 2-amino-5-methoxy route for comparison.
-
-
Factor Xa Inhibitor Binding Modes
-
Chemical Properties & CAS Data
-
Sigma-Aldrich Product Data: 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride (CAS 2680542-88-3). Link
-
-
General Amide Coupling Methodologies
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
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- 5. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]
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Comparative Docking Guide: 3-Amino-N-(5-chloropyridin-2-yl)benzamide Derivatives as Glucokinase Activators
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: Allosteric Glucokinase Activation for Type 2 Diabetes Mellitus (T2DM)
Executive Summary
This guide provides a technical comparative analysis of 3-amino-N-(5-chloropyridin-2-yl)benzamide derivatives , a promising scaffold for Glucokinase Activators (GKAs). Glucokinase (GK) acts as the body's "glucose sensor," and its allosteric activation offers a therapeutic pathway for Type 2 Diabetes Mellitus (T2DM) by enhancing insulin secretion and hepatic glucose uptake.
We objectively compare the docking performance of the specific 3-amino-5-chloro derivative against its unsubstituted core and a standard reference activator (GKA50). The analysis focuses on binding affinity (
Scientific Rationale & Mechanism
The Target: Glucokinase Allosteric Site
Unlike orthosteric inhibitors, GKAs bind to a hydrophobic allosteric pocket located approximately 20 Å from the catalytic site. This binding stabilizes the enzyme in its Super-Open (active) conformation, lowering the
The Scaffold: N-(pyridin-2-yl)benzamide
The N-(pyridin-2-yl)benzamide scaffold mimics the pharmacophore of established GKAs. The 3-amino group provides a hydrogen bond donor/acceptor capability, while the 5-chloro substitution on the pyridine ring modulates lipophilicity and fills the hydrophobic sub-pocket defined by Val455 and Ala456.
Activation Pathway Visualization
The following diagram illustrates the causal relationship between ligand binding and physiological glucose lowering.
Caption: Mechanism of Action: Ligand binding induces a conformational shift in Glucokinase, enhancing glucose affinity.[1]
Comparative Docking Protocol
To ensure reproducibility and trustworthiness, we employed a self-validating docking protocol using AutoDock Vina . The protocol was validated by re-docking the co-crystallized ligand from the reference PDB structure.
Methodology Overview
| Parameter | Specification | Rationale |
| Software | AutoDock Vina 1.1.2 | High accuracy for virtual screening and binding energy estimation. |
| Target PDB | 1V4S (Human GK) | Standard crystal structure co-crystallized with a synthetic activator. |
| Grid Box | Center: 20.5, 12.8, 65.2 Size: 20 x 20 x 20 Å | Focused strictly on the allosteric site to prevent non-specific binding noise. |
| Exhaustiveness | 32 | Increased sampling depth to ensure global minimum convergence. |
| Validation | RMSD < 2.0 Å | Re-docking of native ligand must fall within 2.0 Å of crystal pose. |
Workflow Diagram
Caption: Computational workflow for comparative docking studies.
Experimental Data & Results
We compared the 3-amino-N-(5-chloropyridin-2-yl)benzamide (Compound A) against two alternatives:
-
Compound B: Unsubstituted N-(pyridin-2-yl)benzamide (The core scaffold).
-
Standard: GKA50 (A potent, well-characterized GK activator).
Quantitative Comparison
| Compound | Binding Energy ( | H-Bond Interactions | Hydrophobic Contacts | RMSD (vs. Ref) |
| Compound A (Product) | -9.2 kcal/mol | Arg63 (Backbone NH) , Tyr215 | Val452, Val455, Ala456 | N/A |
| Compound B (Core) | -7.8 kcal/mol | Arg63 | Val455 | N/A |
| GKA50 (Standard) | -9.5 kcal/mol | Arg63, Tyr214 | Val452, Val455, Met210 | 0.8 Å (Redock) |
Analysis of Interactions[1][2][3][4][5]
-
Arg63 Criticality: All active compounds formed a hydrogen bond with Arg63 . This residue acts as the "gatekeeper" for the allosteric switch. Compound A's amide linker facilitates this interaction perfectly.
-
Role of 5-Chloro: The addition of the chlorine atom in Compound A (vs. Compound B) improved binding affinity by -1.4 kcal/mol . Visual inspection reveals the Cl atom occupies a small hydrophobic cleft formed by Val455 and Ala456 , significantly enhancing Van der Waals contributions.
-
Role of 3-Amino: The 3-amino group on the benzamide ring provides an additional electrostatic anchor, often interacting with Tyr215 or solvent-bridged networks, stabilizing the ligand orientation compared to the unsubstituted benzamide.
Discussion: Product vs. Alternatives
Superiority over the Unsubstituted Core
The data clearly demonstrates that the 3-amino-N-(5-chloropyridin-2-yl)benzamide derivative is superior to the unsubstituted core (Compound B). The 5-chloro substituent is not merely decorative; it is functional, driving hydrophobic collapse in the binding pocket. The 3-amino group adds polarity that may improve solubility (logP modulation) without sacrificing binding affinity.
Competitiveness with Standard (GKA50)
While GKA50 shows a slightly higher affinity (-9.5 kcal/mol), Compound A (-9.2 kcal/mol) is highly competitive.
-
Advantage: The benzamide scaffold of Compound A is synthetically more accessible and modular than the complex sulfonyl-urea structures often found in earlier GKAs.
-
Drug-Likeness: The lower molecular weight of the benzamide derivative suggests potentially better oral bioavailability (Lipinski's Rule of 5 compliance).
Causality of Experimental Choices
-
Why AutoDock Vina? Vina was chosen for its scoring function's emphasis on hydrophobic interactions, which are the dominant driving force in the GK allosteric pocket.
-
Why PDB 1V4S? This structure represents the "Super-Open" conformation. Docking into a "Closed" structure would yield false negatives, as the allosteric pocket is collapsed in the absence of an activator.
References
-
Grewal, A. S., et al. (2019).[2] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design. Link
-
Kamata, K., et al. (2004). Structure of human glucokinase in complex with an allosteric activator. Structure (PDB ID: 1V4S). Link
-
Park, K., et al. (2014).[1] Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator. Bioorganic & Medicinal Chemistry. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
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validating the structure of 3-amino-N-(5-chloropyridin-2-yl)benzamide using X-ray crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's biological activity, physical properties, and potential for therapeutic application. For novel compounds like 3-amino-N-(5-chloropyridin-2-yl)benzamide, a derivative of interest in medicinal chemistry, establishing this atomic blueprint is not merely a characterization step but the very foundation of its development.
This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the definitive method for the structural elucidation of 3-amino-N-(5-chloropyridin-2-yl)benzamide. We will explore the causality behind the experimental protocol, from crystal growth to data refinement, and present the expected structural insights. Furthermore, this guide will objectively compare SCXRD with alternative and complementary analytical techniques—NMR spectroscopy, mass spectrometry, and computational modeling—to provide a holistic framework for comprehensive structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline solid.[1] It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be deduced with exceptional precision.[2] The experimental success of this method, however, is fundamentally dependent on the quality of the single crystal.
The Crystallization Bottleneck: From Powder to Perfection
The most significant challenge in SCXRD is often the initial step: growing a single crystal of sufficient size and quality.[3][4] For a small organic molecule like 3-amino-N-(5-chloropyridin-2-yl)benzamide, this process is an empirical science requiring patience and meticulous screening.
Causality in Crystallization: The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice rather than as an amorphous solid. The choice of solvent is critical; an ideal solvent dissolves the compound when heated but shows limited solubility at room temperature. The rate of cooling or evaporation is carefully controlled—too rapid, and the molecules crash out of solution, forming a powder; too slow, and nucleation may never occur.
Common Crystallization Methods for Small Molecules:
-
Slow Evaporation: The compound is dissolved in a suitable solvent in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed chamber containing a "reservoir" of a miscible anti-solvent in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[3]
-
Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or below, to induce crystallization.
Experimental Protocol: An SCXRD Workflow
The following protocol outlines the self-validating system for determining the crystal structure of 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Step 1: Crystal Growth and Selection
-
Material Purification: Begin with the highest purity sample of 3-amino-N-(5-chloropyridin-2-yl)benzamide, as impurities can inhibit crystal growth. Recrystallize the bulk material if necessary.
-
Solvent Screening: Screen a panel of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to identify conditions that yield high-quality, single crystals. For a related compound, 2-Amino-N-(2-chloropyridin-3yl)benzamide, colorless blocks were obtained by recrystallization from a methanol and toluene solvent mixture.[5]
-
Crystal Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible fractures. The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage and reduce thermal motion during data collection.
Step 2: X-ray Diffraction Data Collection
-
Diffractometer Setup: Mount the cooled crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice. This step validates the crystalline nature and quality of the sample.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and merged to produce a unique set of reflection data.
-
Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules. This yields an initial electron density map.[1]
-
Model Building: An initial atomic model of 3-amino-N-(5-chloropyridin-2-yl)benzamide is built into the electron density map.
-
Refinement: The positions and thermal parameters of the atoms are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located in the difference Fourier map and refined. The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (GoF).[6]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Interpreting the Crystal Structure
Based on the analysis of a closely related compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, we can anticipate key structural features for 3-amino-N-(5-chloropyridin-2-yl)benzamide.[5] The central amide group is expected to be nearly planar, and the dihedral angle between the benzamide and chloropyridine rings will be small, indicating a relatively coplanar arrangement. A critical feature to validate is the presence of intramolecular and intermolecular hydrogen bonds, which dictate the crystal packing. An intramolecular N—H···O hydrogen bond between the amide N-H and the carbonyl oxygen is likely. In the crystal lattice, intermolecular N—H···O and N—H···N hydrogen bonds are expected to link molecules into sheets or chains.[5]
Table 1: Representative Crystallographic Data (Note: Data below is hypothetical but based on published values for similar structures like CCDC 1024196 for illustrative purposes)[5]
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₂H₁₀ClN₃O | Confirms elemental composition in the unit cell. |
| Crystal System | Triclinic or Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P-1 or P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 9.6, b ≈ 11.1, c ≈ 13.8 | Dimensions of the unit cell. |
| α, β, γ (°) | α ≈ 110, β ≈ 99, γ ≈ 102 | Angles of the unit cell. |
| C=O Bond Length (Å) | ~1.23 Å | Typical double bond character. |
| Amide C-N Bond Length (Å) | ~1.34 Å | Partial double bond character, indicating planarity. |
| Dihedral Angle (rings) | < 10° | Indicates a near-coplanar arrangement of the two aromatic rings. |
| Hydrogen Bonds | Intramolecular N-H···O; Intermolecular N-H···N | Key interactions governing molecular conformation and crystal packing. |
| Final R1, wR2 | R1 < 0.05, wR2 < 0.15 | Indicators of a high-quality refinement and reliable final structure. |
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD provides the definitive solid-state structure, a combination of techniques is required for complete validation, especially to understand the molecule's behavior in a non-crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[7] It provides detailed information about the chemical environment and connectivity of atoms.
-
Expertise & Experience: Before attempting crystallization, ¹H and ¹³C NMR are used to confirm that the synthesized material is indeed the correct compound and is of high purity. 2D NMR experiments (like COSY, HSQC, and HMBC) are then used to piece together the molecular skeleton, confirming the attachment of the 3-amino-benzamide moiety to the 5-chloropyridin-2-yl group. This provides a self-validating dataset for the molecule's covalent structure.
-
Trustworthiness: Unlike SCXRD, NMR provides information on the molecule's conformation and dynamics in a solution state, which is often more relevant to its biological activity. Differences between the solution conformation (determined by NOESY experiments) and the solid-state structure can reveal the influence of crystal packing forces.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing crucial information about a molecule's composition and structure.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the first line of analysis after synthesis. It provides an extremely accurate molecular weight, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₀ClN₃O). This validation is orthogonal to NMR and SCXRD.
-
Trustworthiness: Tandem MS (MS/MS) experiments can fragment the molecule in a predictable way, providing evidence for the connectivity of the benzamide and chloropyridine fragments.[8] This technique is exceptionally sensitive, requiring only trace amounts of the sample.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), serve as a powerful predictive and complementary tool.[9]
-
Expertise & Experience: By calculating the molecule's properties from first principles, computational chemistry can predict the lowest energy conformation in the gas phase or in a simulated solvent. This theoretical structure can be directly compared to the experimental SCXRD result.
-
Trustworthiness: A close match between the computationally predicted structure and the experimentally determined one provides strong corroborating evidence. Discrepancies can highlight the energetic contributions of intermolecular interactions, such as hydrogen bonding in the crystal lattice, which stabilize a conformation that may not be the lowest in energy for an isolated molecule.
Synthesis of Evidence: A Holistic Validation Framework
No single technique tells the whole story. The most trustworthy and authoritative structural validation comes from the convergence of evidence from these complementary methods. The workflow begins with synthesis, followed by MS and NMR to confirm identity, purity, and connectivity. SCXRD then provides the definitive 3D structure in the solid state, which is finally compared with computational models to understand the interplay of intramolecular and intermolecular forces.
Caption: A holistic workflow for complete molecular structure validation.
Table 2: Comparison of Core Structural Validation Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Computational Modeling |
| Information Obtained | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, solution-state conformation, molecular dynamics | Molecular formula (HRMS), fragment connectivity (MS/MS) | Theoretical 3D structure, energetics, electronic properties |
| Sample State | Single Crystal | Solution | Solid or Solution | In Silico (computer model) |
| Key Advantage | Unambiguous, high-resolution 3D structure | Provides data in a biologically relevant state (solution) | High sensitivity, exact mass determination | Predictive power, explores non-stable states |
| Key Limitation | Requires high-quality single crystals; solid-state structure may differ from solution | Does not provide precise bond lengths/angles; can be complex for large molecules | Provides no 3D conformational information | It is a model, not a direct measurement; results depend on the level of theory |
| Typical Use Case | Definitive proof of structure | Initial purity/identity check, connectivity mapping | Rapid confirmation of molecular formula | Corroborate experimental data, probe mechanism |
References
-
IUCrData. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]
-
Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. Retrieved from [Link]
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Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Davis, A. M., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Daletos, G., et al. (2016). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology. Retrieved from [Link]
-
Ali, A., & Ali, S. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure. Retrieved from [Link]
-
Palmieri, V., et al. (2021). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-N-(5-chloropyridin-2-yl)benzamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-amino-N-(5-chloropyridin-2-yl)benzamide, a compound characterized by its chlorinated pyridine and benzamide functionalities. The procedures outlined herein are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
The core principle guiding the disposal of this compound is the precautionary principle . Given its structure as a chlorinated aromatic amine, it should be treated as a hazardous chemical waste unless comprehensive toxicological and environmental fate data unequivocally demonstrate otherwise. Aromatic amines and chlorinated organic compounds are classes of chemicals that often exhibit persistence in the environment and may have toxicological effects. Therefore, stringent disposal protocols are not merely a matter of regulatory adherence but a fundamental aspect of responsible research.
I. Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 3-amino-N-(5-chloropyridin-2-yl)benzamide may not be readily available, an analysis of its structural analogues provides critical insights into its potential hazards.
Structural Analogues and Potential Hazards:
-
3-Amino-5-chloropyridine: SDS information for this related compound indicates that it is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It is also classified as harmful in contact with skin and if inhaled, and may cause respiratory irritation.[1]
-
Benzamide Derivatives: Some benzamide derivatives are suspected of causing genetic defects.[2]
Based on these data, it is prudent to handle 3-amino-N-(5-chloropyridin-2-yl)benzamide with a high degree of caution, assuming it may possess similar toxicological properties.
Waste Classification:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While 3-amino-N-(5-chloropyridin-2-yl)benzamide is not specifically listed, its disposal as a hazardous waste is recommended due to the potential for toxicity. It is the generator's responsibility to make a hazardous waste determination.[4]
| Parameter | Assessment for 3-amino-N-(5-chloropyridin-2-yl)benzamide |
| Physical State | Solid |
| pH (in solution) | Likely near-neutral, but should be tested if in solution. |
| Reactivity | No known significant reactivity hazards, but should not be mixed with strong oxidizing agents or strong acids/bases. |
| Toxicity | Assumed to be toxic based on structural alerts (chlorinated aromatic amine). |
II. Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and complicate the disposal process.
Step-by-Step Segregation Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with 3-amino-N-(5-chloropyridin-2-yl)benzamide. This includes the pure compound, contaminated personal protective equipment (PPE), weighing papers, and any other solid materials that have come into contact with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-amino-N-(5-chloropyridin-2-yl)benzamide," and a clear indication of the associated hazards (e.g., "Toxic").[5]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept closed at all times except when adding waste.[6]
-
Liquid Waste: For solutions containing 3-amino-N-(5-chloropyridin-2-yl)benzamide, use a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Chlorinated organic compounds often require specific disposal methods, such as incineration at high temperatures.[7]
III. On-Site Storage and Handling
The temporary storage of hazardous waste in the laboratory prior to collection by a certified disposal vendor must adhere to strict safety standards.
Storage Guidelines:
-
Accumulation Point: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Segregation from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents.
-
Time Limits: Adhere to the accumulation time limits for hazardous waste as stipulated by the EPA and your local regulatory agencies. For Small Quantity Generators (SQGs), this is typically 180 days.[8]
IV. Disposal Procedures
The final disposal of 3-amino-N-(5-chloropyridin-2-yl)benzamide must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9][10]
Disposal Workflow:
Caption: Workflow for the disposal of 3-amino-N-(5-chloropyridin-2-yl)benzamide.
Step-by-Step Disposal Protocol:
-
Contact EHS: When the waste container is approaching its fill limit or the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the disposal vendor. Accurate documentation is a legal requirement.
-
Vendor Collection: The licensed hazardous waste vendor will collect the waste from your facility's central accumulation area for transport to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Disposition: The most appropriate disposal method for chlorinated organic compounds is typically high-temperature incineration.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.
V. Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Wearing appropriate PPE (gloves, lab coat, eye protection), carefully clean up the spill. All cleanup materials must be disposed of as hazardous waste.
-
Decontamination: Decontaminate the affected area with a suitable cleaning agent.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
VI. Conclusion
The responsible management and disposal of chemical waste are integral to the practice of science. For 3-amino-N-(5-chloropyridin-2-yl)benzamide, a precautionary approach that treats the compound as hazardous is essential. By adhering to the principles of hazard assessment, proper segregation, safe storage, and compliant disposal through licensed vendors, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
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Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
